Fingolimod
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGQTZUTZRNORY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167363 | |
| Record name | Fingolimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
| Record name | Fingolimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08868 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
162359-55-9 | |
| Record name | Fingolimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162359-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fingolimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162359559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fingolimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08868 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fingolimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FINGOLIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QN8BYN5QF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
102-107 | |
| Record name | Fingolimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08868 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Serendipitous Journey of FTY720 (Fingolimod): From Fungal Metabolite to a First-in-Class Immunomodulator
A Technical Guide on the Discovery and Chemical Synthesis of a Revolutionary Immunosuppressant
Abstract
FTY720, commercially known as Fingolimod, represents a paradigm shift in the treatment of autoimmune diseases, particularly multiple sclerosis. Its discovery is a compelling narrative of natural product screening, astute chemical modification, and serendipitous uncovering of a novel mechanism of action. This technical guide provides an in-depth exploration of the journey of FTY720, from its origins in the fungus Isaria sinclairii to its intricate chemical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the core scientific principles and methodologies that underpinned the advent of this therapeutic agent. This document details the key signaling pathways modulated by FTY720, presents quantitative data in structured tables, and provides detailed experimental protocols for its synthesis and biological evaluation.
Discovery of FTY720: A Tale of Two Mechanisms
The story of FTY720 begins with the screening of natural products for immunosuppressive activity. In the early 1990s, researchers at Kyoto University and Yoshitomi Pharmaceutical Industries were investigating metabolites from the fungus Isaria sinclairii, a traditional Chinese medicine. This led to the isolation of myriocin (B1677593) (ISP-I), a potent immunosuppressant.[1][2][3] However, myriocin's toxicity limited its therapeutic potential.[3]
Inspired by the structure of myriocin, a medicinal chemistry program was initiated to create synthetic analogs with an improved safety profile. This effort led to the synthesis of FTY720 in 1992, a structurally simpler and less toxic compound that retained potent immunosuppressive activity in animal models of organ transplantation.[1][4]
Initially, it was believed that FTY720 shared the same mechanism of action as its parent compound, myriocin, which was later found to be an inhibitor of serine palmitoyltransferase, a key enzyme in sphingolipid biosynthesis.[4] However, further investigation revealed a surprising twist: FTY720 did not inhibit this enzyme.[4] This pivotal discovery prompted a "reverse pharmacology" approach to elucidate its true mechanism.
It was discovered that FTY720 is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinase 2 (SphK2) to form FTY720-phosphate (FTY720-P).[2][5] FTY720-P is a potent agonist at four of the five sphingosine 1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5).[5][6] The key to its immunosuppressive effect lies in its action on the S1P1 receptor on lymphocytes.[6][7]
FTY720-P initially acts as an S1P1 receptor agonist, but its persistent binding leads to the internalization and degradation of the receptor.[6][7][8] This functional antagonism renders lymphocytes unresponsive to the endogenous S1P gradient, which is crucial for their egress from secondary lymphoid organs.[2][7] Consequently, lymphocytes are sequestered in the lymph nodes, preventing their infiltration into the central nervous system and other sites of inflammation.[2][6][7]
Mechanism of Action: S1P Receptor Modulation
The therapeutic effect of FTY720 is intricately linked to the modulation of the sphingosine 1-phosphate signaling pathway.
Phosphorylation of FTY720
Upon oral administration, FTY720 is readily absorbed and undergoes phosphorylation, primarily by sphingosine kinase 2, to its active form, FTY720-phosphate.[2][5]
S1P1 Receptor Signaling and Functional Antagonism
FTY720-P acts as a high-affinity agonist at the S1P1 receptor, which is a G protein-coupled receptor (GPCR) primarily coupled to the Gi protein. Activation of the S1P1 receptor by its natural ligand, S1P, initiates downstream signaling cascades that promote lymphocyte egress from lymph nodes.
However, the prolonged agonism by FTY720-P leads to a different outcome. It triggers the internalization and subsequent ubiquitination and proteasomal degradation of the S1P1 receptor. This downregulation of S1P1 on the lymphocyte surface effectively blocks their response to the S1P gradient, leading to their sequestration within the lymph nodes.
Quantitative Data
The following tables summarize key quantitative data related to the pharmacological profile of FTY720-phosphate and the pharmacokinetics of FTY720.
Table 1: Binding Affinities and Potencies of FTY720-Phosphate at S1P Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| S1P1 | ~0.3 - 0.6 | ~0.3 - 0.6 |
| S1P2 | >10,000 | >10,000 |
| S1P3 | ~3.0 | ~3.0 |
| S1P4 | ~0.3 - 0.6 | ~0.3 - 0.6 |
| S1P5 | ~0.3 - 0.6 | ~0.3 - 0.6 |
| Data compiled from multiple sources.[9] |
Table 2: Human Pharmacokinetics of Oral FTY720 (Fingolimod)
| Parameter | Value |
| Bioavailability | >90%[10] |
| Time to Peak Plasma Concentration (Tmax) | 12 - 16 hours[11] |
| Elimination Half-life (t1/2) | 6 - 9 days[10][11] |
| Protein Binding | >99.7%[11] |
| Data compiled from multiple sources.[10][11] |
Chemical Synthesis of FTY720
Several synthetic routes for FTY720 have been developed. One common and efficient approach involves the construction of the key intermediate 2-(4-octylphenyl)ethanol, followed by the introduction of the 2-amino-1,3-propanediol (B45262) headgroup. Below is a representative synthetic scheme and a detailed experimental protocol for a key step.
Representative Synthetic Scheme
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-acetamido-2-(2-(4-octylphenyl)ethyl)malonate
This protocol describes the alkylation of diethyl acetamidomalonate with 1-(2-bromoethyl)-4-octylbenzene, a key step in many FTY720 syntheses.
Materials:
-
Diethyl acetamidomalonate
-
1-(2-Bromoethyl)-4-octylbenzene
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695) (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask, add diethyl acetamidomalonate (1.0 equivalent) at room temperature with stirring.
-
Stir the mixture for 30 minutes to ensure the complete formation of the enolate.
-
Add 1-(2-bromoethyl)-4-octylbenzene (1.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.
Protocol 2: Reduction of the Malonate Ester and Amide Groups
This protocol outlines the final steps to obtain FTY720.
Materials:
-
Diethyl 2-acetamido-2-(2-(4-octylphenyl)ethyl)malonate
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (excess, e.g., 4-5 equivalents) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Dissolve the diethyl 2-acetamido-2-(2-(4-octylphenyl)ethyl)malonate from the previous step in anhydrous THF and add it dropwise to the LiAlH4 suspension via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture in an ice bath and quench it carefully by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield crude FTY720.
-
The crude product can be further purified by recrystallization or conversion to its hydrochloride salt.
Key Biological Assays
The immunosuppressive activity of FTY720 is typically evaluated using a variety of in vitro and in vivo assays.
Protocol 3: Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is a widely used animal model of multiple sclerosis to assess the efficacy of potential therapeutics.
Materials:
-
C57BL/6 mice
-
Myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
FTY720 (for treatment group)
-
Vehicle control
Procedure:
-
Induction of EAE:
-
Emulsify MOG35-55 in CFA.
-
On day 0, immunize mice subcutaneously with the MOG/CFA emulsion.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Treatment:
-
Administer FTY720 orally (e.g., 0.1-1 mg/kg) or vehicle to the respective groups daily, starting from a designated day post-immunization (prophylactic or therapeutic regimen).
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0: no clinical signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).
-
-
Histological Analysis:
-
At the end of the experiment, perfuse the mice and collect the spinal cords for histological analysis to assess inflammation and demyelination.
-
Conclusion
The discovery and development of FTY720 is a testament to the power of natural product chemistry and the importance of elucidating the precise molecular mechanisms of drug action. Its journey from a fungal metabolite to a first-in-class S1P receptor modulator has not only provided a valuable therapeutic option for patients with multiple sclerosis but has also significantly advanced our understanding of lymphocyte trafficking and the role of sphingolipids in immunity. The synthetic routes developed for FTY720 demonstrate the ingenuity of medicinal chemists in creating complex molecules with improved therapeutic properties. As research continues to explore the full potential of S1P receptor modulation, the story of FTY720 will undoubtedly continue to inspire future drug discovery endeavors.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A convenient synthesis of immunosuppressive agent FTY720 using the petasis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. ijacskros.com [ijacskros.com]
- 10. Evidence that FTY720 induces T cell apoptosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FTY720 Shows Promising In vitro and In vivo Preclinical Activity by Downmodulating Cyclin D1 and Phospho-Akt in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fingolimod and Sphingosine-1-Phosphate Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fingolimod (FTY720), the first oral disease-modifying therapy approved for relapsing-remitting multiple sclerosis, represents a paradigm shift in the treatment of autoimmune diseases.[1][2][3] Its mechanism of action is intricately linked to the modulation of sphingosine-1-phosphate (S1P) receptor signaling pathways. This technical guide provides a comprehensive overview of the molecular pharmacology of Fingolimod, detailing its interaction with S1P receptors, the subsequent downstream signaling cascades, and its profound effects on lymphocyte trafficking. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows to support researchers and professionals in the field of drug development.
Introduction: Fingolimod and the Sphingosine-1-Phosphate Axis
Fingolimod is a structural analog of the endogenous lysophospholipid, sphingosine (B13886).[4] It is a prodrug that requires in vivo phosphorylation by sphingosine kinases, primarily sphingosine kinase 2, to become the active metabolite, Fingolimod-phosphate (Fingolimod-P).[1] Fingolimod-P then acts as a potent modulator of four out of the five known S1P receptors (S1P1, S1P3, S1P4, and S1P5). These G protein-coupled receptors (GPCRs) are ubiquitously expressed and play crucial roles in a multitude of physiological processes, including immune cell trafficking, vascular development, and neural cell function.
The therapeutic efficacy of Fingolimod in multiple sclerosis is primarily attributed to its effect on lymphocyte trafficking. By acting as a functional antagonist of the S1P1 receptor on lymphocytes, Fingolimod-P prevents their egress from secondary lymphoid organs, leading to a reversible sequestration of these immune cells and a reduction of their infiltration into the central nervous system (CNS).
The Canonical Sphingosine-1-Phosphate (S1P) Signaling Pathway
The endogenous ligand, S1P, binds to its receptors on the cell surface, initiating a cascade of intracellular signaling events. The specific downstream pathways activated depend on the receptor subtype and the G protein to which it couples. S1P1, for instance, exclusively couples to Gi/o, leading to the activation of pathways that promote cell survival and migration. Other S1P receptors can couple to Gq and G12/13, activating a broader range of cellular responses.
Fingolimod's Mechanism of Action: Phosphorylation and Receptor Modulation
Fingolimod readily crosses the cell membrane and is phosphorylated by sphingosine kinases to form Fingolimod-P. This active metabolite then exits the cell and binds to S1P receptors on the cell surface. While initially acting as an agonist, prolonged exposure to Fingolimod-P leads to the internalization and subsequent degradation of the S1P1 receptor. This process, termed "functional antagonism," renders the lymphocytes unresponsive to the natural S1P gradient, effectively trapping them within the lymph nodes.
Downstream Signaling Pathways Modulated by Fingolimod
The binding of Fingolimod-P to S1P receptors triggers a variety of downstream signaling cascades that contribute to its therapeutic effects. Key pathways modulated by Fingolimod include:
-
Akt Pathway: Activation of the PI3K/Akt pathway is a prominent downstream effect of S1P1 receptor engagement. This pathway is crucial for cell survival and proliferation. Studies have shown that Fingolimod can inhibit the Akt-mTOR axis, which may contribute to its immunomodulatory effects.
-
ERK Pathway: The Ras-Raf-MEK-ERK (MAPK) pathway is another important signaling cascade activated by S1P receptors. Fingolimod-P has been shown to stimulate ERK phosphorylation in various cell types, including astrocytes. This activation may play a role in the neuroprotective effects of the drug.
-
Rac1 Pathway: The small GTPase Rac1 is involved in regulating cell migration. Fingolimod can activate Rac1, which is associated with preserving the integrity of the blood-brain barrier.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of Fingolimod-P with S1P receptors and its effect on lymphocyte counts.
Table 1: Binding Affinities and Potency of Fingolimod-Phosphate for S1P Receptors
| Receptor Subtype | Binding Affinity (pKd) | EC50 (nM) |
| S1P1 | 5.69 | ~0.3 - 0.6 |
| S1P2 | - | >10,000 |
| S1P3 | - | ~3 |
| S1P4 | - | ~0.3 - 0.6 |
| S1P5 | - | ~0.3 - 0.6 |
Table 2: Effect of Fingolimod (0.5 mg/day) on Peripheral Blood Lymphocyte Counts
| Time Point | Mean Lymphocyte Count (% of Baseline) | Reference |
| 2 Weeks | 24% - 30% | |
| 1 Year | ~30% | |
| 3 Months Post-Discontinuation | ~80% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of Fingolimod with S1P receptors and its functional consequences.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the S1P receptor of interest in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [32P]S1P), and varying concentrations of the unlabeled competitor (e.g., Fingolimod-P).
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor agonism.
Protocol:
-
Membrane Preparation: As described in the radioligand binding assay.
-
Assay Setup:
-
In a 96-well plate, incubate the membrane preparation with varying concentrations of the agonist (e.g., Fingolimod-P) and a non-hydrolyzable GTP analog, [35S]GTPγS.
-
-
Termination and Detection:
-
The assay can be performed in a homogeneous format (e.g., SPA) or a filtration format.
-
In the filtration format, the reaction is stopped by rapid filtration, and the amount of [35S]GTPγS bound to the G proteins is quantified by scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound against the agonist concentration to determine the EC50 and Emax values.
-
Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced internalization of S1P receptors.
Protocol:
-
Cell Culture and Transfection:
-
Culture cells (e.g., HEK293 or U2OS) on coverslips or in imaging plates.
-
Transfect the cells with a plasmid encoding an S1P receptor tagged with a fluorescent protein (e.g., GFP).
-
-
Agonist Treatment:
-
Treat the cells with the agonist (e.g., Fingolimod-P) for various time points.
-
-
Cell Fixation and Imaging:
-
Fix the cells with paraformaldehyde.
-
Image the cells using fluorescence microscopy to visualize the localization of the fluorescently tagged receptor.
-
-
Quantification:
-
Quantify the degree of receptor internalization by measuring the decrease in cell surface fluorescence or the increase in intracellular fluorescence intensity.
-
Lymphocyte Migration (Transwell) Assay
This assay assesses the ability of lymphocytes to migrate in response to a chemoattractant.
Protocol:
-
Assay Setup:
-
Place a transwell insert with a porous membrane into the well of a culture plate.
-
Add a chemoattractant (e.g., S1P) to the lower chamber.
-
Add a suspension of lymphocytes to the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the plate to allow for cell migration through the porous membrane towards the chemoattractant.
-
-
Quantification of Migrated Cells:
-
Collect the cells from the lower chamber.
-
Count the number of migrated cells using a cell counter or by flow cytometry.
-
-
Data Analysis:
-
Compare the number of migrated cells in the presence and absence of the test compound (e.g., Fingolimod) to determine its effect on lymphocyte migration.
-
Conclusion
Fingolimod's intricate mechanism of action, centered on the modulation of S1P receptor signaling pathways, has established it as a cornerstone in the treatment of multiple sclerosis and a valuable tool for understanding the role of S1P in immunology and neurobiology. Its ability to induce functional antagonism of the S1P1 receptor, leading to the sequestration of lymphocytes, highlights the therapeutic potential of targeting this signaling axis. The downstream effects on pathways such as Akt, ERK, and Rac further contribute to its multifaceted pharmacological profile. This technical guide provides a foundational resource for researchers and drug development professionals, offering a detailed overview of Fingolimod's interaction with the S1P signaling network, along with the necessary data and protocols to facilitate further investigation and innovation in this promising therapeutic area.
References
- 1. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real World Lab Data: Patterns of Lymphocyte Counts in Fingolimod Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Fingolimod in Non-MS Neurological Disorders: A Technical Guide for Researchers
An In-depth Examination of Fingolimod's Therapeutic Potential in Stroke and Alzheimer's Disease
Fingolimod (FTY720), an approved immunomodulatory agent for multiple sclerosis, is gaining significant attention for its potential therapeutic applications in other neurological conditions, primarily stroke and Alzheimer's disease. Its multifaceted mechanism of action, extending beyond lymphocyte sequestration to direct effects within the central nervous system (CNS), positions it as a compelling candidate for neuroprotection and disease modification. This technical guide provides a comprehensive overview of the preclinical and emerging clinical research, focusing on the underlying signaling pathways, experimental methodologies, and quantitative outcomes to inform future drug development and scientific inquiry.
Fingolimod's Mechanism of Action in a Neurological Context
Fingolimod is a structural analog of sphingosine (B13886) and functions as a sphingosine-1-phosphate (S1P) receptor modulator.[1] In its phosphorylated form, fingolimod-phosphate, it binds with high affinity to four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[2][3]
Immunomodulation via Lymphocyte Sequestration
The principal and best-characterized mechanism of fingolimod involves its action on S1P1 receptors on lymphocytes.[4] Binding of fingolimod-phosphate to these receptors induces their internalization and degradation, leading to a functional antagonism.[2][5] This process renders lymphocytes unresponsive to the natural S1P gradient that guides their egress from secondary lymphoid organs.[2][5] The resulting sequestration of lymphocytes in lymph nodes significantly reduces the number of circulating T and B cells, thereby limiting their infiltration into the CNS and attenuating neuroinflammation.[4][6][7] This is a key therapeutic mechanism in both stroke and Alzheimer's disease, where neuroinflammatory processes contribute significantly to pathology.[8][9]
Direct CNS Effects
Fingolimod can cross the blood-brain barrier and exert direct effects on various CNS cell types, including neurons, astrocytes, microglia, and oligodendrocytes, all of which express S1P receptors.[10][11] These direct actions are independent of its peripheral immunomodulatory effects and contribute to its neuroprotective potential.
-
In Stroke: Fingolimod has been shown to preserve blood-brain barrier integrity, reduce cerebral edema, and promote neuronal survival.[4][12] It can modulate microglial polarization and has been implicated in activating pro-survival signaling pathways within neurons.[4]
-
In Alzheimer's Disease: Research suggests fingolimod can suppress amyloid-β (Aβ) secretion and deposition, reduce tau hyperphosphorylation, and enhance the production of brain-derived neurotrophic factor (BDNF).[1][13][14] It also appears to regulate the activation of microglia and astrocytes, key players in the neuroinflammatory response to Aβ plaques.[11][15]
Signaling Pathways Modulated by Fingolimod
The therapeutic effects of fingolimod are mediated through several intracellular signaling pathways. Understanding these pathways is crucial for elucidating its precise mechanisms of action and for identifying potential biomarkers of treatment response.
S1P Receptor Signaling
Upon binding to its target S1P receptors, fingolimod-phosphate activates various G protein-coupled signaling cascades. The specific downstream effects depend on the receptor subtype and the cell type.
Neuroprotective Signaling in Stroke
In the context of ischemic stroke, fingolimod has been shown to activate specific pro-survival and anti-inflammatory pathways.
Signaling in Alzheimer's Disease Models
In Alzheimer's disease models, fingolimod's effects are linked to the modulation of amyloid precursor protein (APP) processing and the reduction of neuroinflammation.
Experimental Protocols in Preclinical Research
The evaluation of fingolimod's efficacy in stroke and Alzheimer's disease has relied on a variety of established animal models and experimental procedures.
Stroke Models
The most common approach to induce focal cerebral ischemia in rodents is through middle cerebral artery occlusion (MCAO).
Key Methodological Details:
-
tMCAO Procedure: An intraluminal filament is typically advanced through the internal carotid artery to occlude the origin of the middle cerebral artery for a defined period (e.g., 60 minutes), followed by reperfusion.[7]
-
Dosage and Administration: Fingolimod is often administered intraperitoneally (i.p.) at doses ranging from 0.5 to 1 mg/kg.[7][16][17] The timing of administration varies, with studies investigating pre-treatment, administration at the time of reperfusion, or post-stroke treatment.
-
Behavioral Assessment: Neurological deficits are commonly assessed using scales like the modified Neurological Severity Score (mNSS) or tests of motor function such as the foot-fault and corner tests.[16][18]
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and the infarcted area remains white.
Alzheimer's Disease Models
Transgenic mouse models that overexpress human genes associated with familial Alzheimer's disease are widely used to study pathology and test therapeutic interventions.
Key Methodological Details:
-
Animal Models:
-
5xFAD: Expresses five familial AD mutations, leading to rapid and aggressive amyloid pathology.[19]
-
APP/PS1: Co-expresses a mutant human APP and presenilin 1, developing plaques around 6-7 months.[13][20]
-
3xTg-AD: Harbors three mutations (APP, PSEN1, and MAPT) and develops both plaque and tangle pathology.[14]
-
-
Dosage and Administration: Fingolimod is typically administered orally in the drinking water or by gavage, with doses ranging from 0.03 to 1 mg/kg/day over several months to assess effects on chronic pathology.[13][19]
-
Cognitive Assessment: Spatial learning and memory are often evaluated using the Morris water maze, while recognition memory is tested with the novel object recognition task.[14]
-
Pathological Assessment: Brain tissue is analyzed for Aβ plaque load (e.g., using thioflavin S or specific antibodies), levels of soluble and insoluble Aβ via ELISA, and the activation state of microglia (Iba1 staining) and astrocytes (GFAP staining).[19][21]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies of fingolimod in stroke and Alzheimer's disease.
Preclinical Stroke Studies
| Animal Model | Fingolimod Dose & Regimen | Key Quantitative Outcomes | Reference |
| Diabetic tMCAO mice | 1 mg/kg i.p. post-reperfusion | Reduced Tnfα mRNA levels; Increased Bcl-2/Bax ratio. | [7] |
| Young, Aged, & Hyperlipidaemic mice (electrocoagulation) | 0.5 mg/kg i.p. | Aged mice: Improved foot fault test performance. Hyperlipidaemic mice: Decreased infarct size. | [16][17] |
| tMCAO rats | Not specified | Dose-dependent reduction in infarct volume, brain edema, and neurological deficits. | [22] |
| Embolic stroke model | Not specified (with alteplase) | Significantly enhanced cerebral reperfusion. | [4] |
| tMCAO mice | Not specified | Reduced neuronal autophagy and apoptosis. | [4] |
Clinical Stroke Studies
| Study Design | Fingolimod Dose & Regimen | Key Quantitative Outcomes | Reference |
| Open-label, evaluator-blinded trial (n=22) | 0.5 mg/day orally for 3 days | Week 1 NIHSS reduction: 4 (Fingolimod) vs. -1 (Control), p=0.0001. Lesion size enlargement (Day 7): 9 mL (Fingolimod) vs. 27 mL (Control), p=0.0494. | [6] |
| Randomized trial (n=90) (with thrombolysis) | 0.5 mg/day orally for 3 days | Day 90: Better functional outcomes (lower NIHSS & mRS, higher BI). Reduced infarct volumes at Day 1 and Day 7. | [4][22] |
| Meta-analysis of clinical trials | 0.5 mg/day orally for 3 days | No significant difference in lesion volume between fingolimod and control groups overall. | [23] |
Preclinical Alzheimer's Disease Studies
| Animal Model | Fingolimod Dose & Regimen | Key Quantitative Outcomes | Reference |
| 5xFAD mice | 1 mg/kg/day for 2 months | Significant decrease in Aβ42 plaque deposition. Lower total Aβ42 and Aβ40 levels. Decreased activated microglia and reactive astrocytes. | [21][24] |
| 5xFAD mice | 0.03 - 1 mg/kg/day (1-8 months) | 1 mg/kg/day: Decreased brain Aβ levels. 0.03 mg/kg/day: Improved memory, decreased microglia/astrocyte activation. | [19] |
| APP/PS1 mice | 1 mg/kg/day for 2 months | Enhanced cognitive function; Alleviated brain Aβ deposition; Mitigated Tau hyperphosphorylation and neurodegeneration. | [13][20] |
| 3xTg-AD mice | Not specified (6-12 months) | Reversed deficits in spatial working memory. Reduced Iba1-positive and CD3-positive cell number. Reduced phosphorylated tau and APP levels. | [14] |
Conclusion and Future Directions
The existing body of research provides a strong rationale for the continued investigation of fingolimod as a therapeutic agent for stroke and Alzheimer's disease. Its dual mechanism of peripheral immunomodulation and direct CNS neuroprotection is particularly attractive for these complex multifactorial disorders.
However, several questions remain. In stroke, the optimal therapeutic window and patient population (e.g., considering comorbidities) need to be more clearly defined.[16][18][25] Larger, randomized controlled trials are essential to confirm the promising but preliminary clinical findings.[4]
In Alzheimer's disease, the research is still in the preclinical phase. While the results in various mouse models are encouraging, the dose-dependent effects highlight the need for careful dose-finding studies.[19] The long-term safety and efficacy of fingolimod in an elderly population with Alzheimer's-related comorbidities will be a critical consideration for any future clinical translation.
Future research should focus on:
-
Biomarker Development: Identifying biomarkers to predict treatment response and monitor the central effects of fingolimod.
-
Combination Therapies: Exploring the synergistic potential of fingolimod with other therapeutic agents, such as thrombolytics in stroke or anti-amyloid therapies in Alzheimer's disease.
-
Targeted Delivery: Developing strategies to enhance CNS delivery of fingolimod while minimizing peripheral side effects.
By addressing these key areas, the research and drug development community can fully elucidate the therapeutic potential of fingolimod and its derivatives for these devastating neurological disorders.
References
- 1. Beneficial Effects of Fingolimod in Alzheimer's Disease: Molecular Mechanisms and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Fingolimod as a Neuroprotective Agent in Ischemic Stroke: A Review of Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. pnas.org [pnas.org]
- 7. Fingolimod Inhibits Inflammation but Exacerbates Brain Edema in the Acute Phases of Cerebral Ischemia in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Action and Clinical Potential of Fingolimod for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 12. Mechanism of Action and Clinical Potential of Fingolimod for the Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fingolimod ameliorates amyloid deposition and neurodegeneration in APP/PS1 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fingolimod Rescues Memory and Improves Pathological Hallmarks in the 3xTg-AD Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Repurposing drugs against Alzheimer’s disease: can the anti-multiple sclerosis drug fingolimod (FTY720) effectively tackle inflammation processes in AD? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical Evaluation of Fingolimod in Rodent Models of Stroke With Age or Atherosclerosis as Comorbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Preclinical Evaluation of Fingolimod in Rodent Models of Stroke With Age or Atherosclerosis as Comorbidities [frontiersin.org]
- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 19. Dual dose-dependent effects of fingolimod in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fingolimod ameliorates amyloid deposition and neurodegeneration in APP/PS1 mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. wjgnet.com [wjgnet.com]
- 24. dash.harvard.edu [dash.harvard.edu]
- 25. Fingolimod as a Potential Cerebroprotectant Results From the Stroke Preclinical Assessment Network - PubMed [pubmed.ncbi.nlm.nih.gov]
The Next Wave: A Technical Guide to Early-Stage Research on Second-Generation S1P Receptor Modulators
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors (GPCRs) that play a pivotal role in regulating critical cellular processes, most notably the trafficking of lymphocytes from secondary lymphoid organs into the peripheral circulation.[1] This central role in immune cell migration has made S1P receptors a prime therapeutic target for autoimmune and inflammatory diseases. The first-generation S1P receptor modulator, fingolimod, demonstrated the clinical potential of this mechanism but its non-selective binding to four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, S1P5) was associated with off-target effects, particularly cardiac-related side effects linked to S1P3 activation.[2][3]
This has driven the development of second-generation modulators, designed with greater selectivity for the S1P1 receptor subtype, which is solely responsible for lymphocyte egress.[1][4] These next-wave compounds aim to retain the therapeutic efficacy of fingolimod while offering an improved safety profile, characterized by reduced cardiovascular risk and often shorter half-lives, allowing for faster immune system reconstitution upon discontinuation.[3] This guide provides a technical overview of the core science behind these second-generation agents, focusing on their mechanism, quantitative pharmacology, and the experimental protocols used in their early-stage evaluation.
Core Mechanism of Action
The primary therapeutic mechanism of second-generation S1P receptor modulators is the functional antagonism of the S1P1 receptor on lymphocytes.[5] Upon binding, these modulators initially act as agonists, leading to the internalization and degradation of the S1P1 receptor.[6] This renders the lymphocytes insensitive to the natural S1P gradient that normally guides their exit from lymph nodes. The resulting sequestration of lymphocytes, particularly naïve and central memory T cells, within the lymphoid tissue prevents their infiltration into sites of inflammation, such as the central nervous system (CNS) in multiple sclerosis or the gut mucosa in ulcerative colitis.[1][2]
Beyond this peripheral action, many second-generation modulators are designed to cross the blood-brain barrier. Within the CNS, they can directly engage S1P receptors expressed on neural cells like astrocytes and oligodendrocytes.[2] This suggests a potential dual mechanism involving both peripheral immunomodulation and direct neuroprotective effects, although this aspect is still an active area of research.[6]
S1P Receptor Signaling Pathways
S1P receptors couple to various heterotrimeric G proteins to initiate downstream signaling cascades. S1P1 primarily couples to Gi, which upon activation, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP). This signaling is fundamental to controlling lymphocyte trafficking. Other S1P receptors can couple to Gq or G12/13 to influence a variety of other cellular functions. The strategic goal of second-generation modulators is to selectively activate the S1P1-Gi pathway while avoiding others, particularly the S1P3-mediated pathways in cardiac tissue.
Quantitative Data on Second-Generation Modulators
The following tables summarize key quantitative data for prominent second-generation S1P receptor modulators from early-stage research and clinical development.
Table 1: Receptor Functional Activity & Binding Affinity
This table presents the potency (EC50) of modulators in functional assays (like GTPγS binding or cAMP inhibition) and, where available, their binding affinity (Ki). Lower values indicate higher potency/affinity. The goal is high potency at S1P1 and significantly lower potency (higher EC50/Ki) at other subtypes, especially S1P3.
| Compound | S1P1 (EC50/Ki, nM) | S1P2 (EC50/Ki, nM) | S1P3 (EC50/Ki, nM) | S1P4 (EC50/Ki, nM) | S1P5 (EC50/Ki, nM) | Reference(s) |
| Ozanimod (B609803) | 0.41 (EC50) | >10,000 | >10,000 | >10,000 | 11 (EC50) | [7] |
| Siponimod | 0.46 (EC50) | >10,000 | >10,000 | >10,000 | 0.3 (EC50) | [8] |
| Ponesimod | 5.7 (EC50) | >10,000 | >10,000 | 420 | 27 | [9] |
| Etrasimod (B607385) | 1.88 (EC50) | No Activity | No Activity | Selective | Selective | [10][11] |
| Amiselimod-P | 0.075 (EC50) | No Activity | No Activity | 7.7 | 1.1 | [12] |
| KRP-203-P | 0.16 (Ki) | >10,000 | 1,900 | 50 | 0.55 (Ki) | [13] |
*Amiselimod (B1664909) and KRP-203 (Mocravimod) are pro-drugs that are phosphorylated in vivo to their active forms.
Table 2: Pharmacokinetic & Pharmacodynamic Properties
This table highlights key pharmacokinetic (PK) and pharmacodynamic (PD) parameters that differentiate second-generation modulators. A key advantage is often a shorter half-life compared to fingolimod (~1 week), allowing for more rapid recovery of lymphocyte counts.
| Compound | Half-Life (t½) | Time to Lymphocyte Nadir | Time to Lymphocyte Recovery | Metabolism | Reference(s) |
| Ozanimod | ~21 hours | ~6 hours | ~1 month | Multiple pathways | [3] |
| Siponimod | ~30 hours | 4-6 hours | ~1 week | CYP2C9, CYP3A4 | [6] |
| Ponesimod | ~33 hours | Within hours | 1-2 weeks | Not primarily CYP-mediated | [3] |
| Etrasimod | ~30 hours | Rapid | ~1-2 weeks | CYP2C9, CYP2C8, CYP3A4 | [14] |
| Amiselimod | ~31-41 hours | Dose-dependent | ~1-2 weeks | Phosphorylation | [15] |
Experimental Protocols
Detailed methodologies are crucial for the characterization and comparison of novel S1P modulators. Below are protocols for key in vitro and in vivo assays.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific S1P receptor subtype.
-
Materials :
-
Cell membranes from CHO or HEK293 cells overexpressing a single human S1P receptor subtype (e.g., S1P1).[16]
-
Test compounds serially diluted in assay buffer.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 100 mM NaCl, 0.5% fatty acid-free BSA, pH 7.5.[17]
-
Glass fiber filter plates (e.g., GF/B).[17]
-
Scintillation counter.
-
-
Procedure :
-
In a 96-well plate, add 50 µL of serially diluted test compound.
-
Add 50 µL of diluted cell membranes (containing 1-5 µg of protein) to each well.[17]
-
Pre-incubate for 30 minutes at room temperature to allow compound-receptor binding to approach equilibrium.[17]
-
Add 50 µL of radioligand at a final concentration near its Kd value (e.g., 0.1-0.2 nM for [³²P]S1P).[17]
-
Incubate for 60-90 minutes at room temperature.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filter plate, washing wells multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Allow filters to dry, add scintillation fluid, and count radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Calculate the IC50 (concentration of compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: S1P1 Functional Assay (cAMP Inhibition)
This assay measures a compound's functional potency (EC50) by quantifying its ability to activate the Gi-coupled S1P1 receptor and inhibit cAMP production.
-
Materials :
-
CHO or HEK293 cells expressing the human S1P1 receptor.
-
cAMP detection kit (e.g., HTRF, GloSensor™, or AlphaScreen).[19][20][21]
-
Forskolin (B1673556) (an adenylyl cyclase activator).[22]
-
Test compounds serially diluted.
-
Cell culture medium and plates.
-
-
Procedure :
-
Seed cells in a 384-well plate and culture overnight.
-
Replace culture medium with stimulation buffer and add serially diluted test compounds. Incubate for 15-30 minutes.
-
Add forskolin to all wells (except negative controls) at a concentration that elicits a submaximal cAMP response (e.g., 1-10 µM) to induce cAMP production. Incubate for 30 minutes.[22]
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit. The signal will be inversely proportional to S1P1 agonist activity.
-
-
Data Analysis :
-
Normalize the data to controls (0% inhibition = forskolin alone; 100% inhibition = maximal response from a reference agonist).
-
Plot the percent inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.
-
Determine the EC50 value using a sigmoidal dose-response curve fit.
-
Protocol 3: In Vivo Lymphocyte Sequestration Assay
This is the definitive in vivo pharmacodynamic assay to confirm the primary mechanism of action.
-
Materials :
-
Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Test compound formulated for oral gavage or other desired route of administration.
-
Vehicle control.
-
EDTA-coated microtubes for blood collection.
-
Flow cytometer and antibodies for lymphocyte markers (e.g., anti-CD4, anti-CD8, anti-B220).
-
Automated hematology analyzer.
-
-
Procedure :
-
Acclimatize animals and obtain baseline blood samples (e.g., via tail vein or saphenous vein) for lymphocyte counts.
-
Administer a single dose of the test compound or vehicle to groups of animals.[23]
-
Collect blood samples at multiple time points post-dose (e.g., 2, 4, 6, 12, 24, 48 hours) to capture the onset, nadir, and duration of lymphopenia.[23]
-
Analyze whole blood using an automated hematology analyzer for total lymphocyte counts.
-
(Optional) Perform flow cytometry on blood samples to determine the effect on specific lymphocyte subsets (T cells, B cells).
-
-
Data Analysis :
-
Calculate the percentage change in peripheral blood lymphocyte counts from baseline for each animal at each time point.
-
Plot the mean percentage of lymphocyte reduction against time for each dose group to visualize the pharmacodynamic profile.
-
The dose that causes a 50% reduction in lymphocytes (ED50) can be calculated to compare the in vivo potency of different compounds.[23]
-
Mandatory Visualizations
References
- 1. Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second generation S1P pathway modulators: research strategies and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine 1‐phosphate receptor modulators in multiple sclerosis treatment: A practical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Amiselimod, a novel sphingosine 1‐phosphate receptor‐1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Unique pharmacological properties of etrasimod among S1P receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cardiac effects of amiselimod compared with fingolimod and placebo: results of a randomised, parallel‐group, phase I study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro assessment of the binding and functional responses of ozanimod and its plasma metabolites across human sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. resources.revvity.com [resources.revvity.com]
- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Preparation of Fingolimod (FTY720) Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Fingolimod, also known as FTY720, is an immunomodulatory drug primarily used in the treatment of multiple sclerosis.[1] In the realm of scientific research, it is a valuable tool for studying cellular signaling, immunology, and neuroprotection. Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinase 2 to its active form, Fingolimod-phosphate.[2][3] This active metabolite acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors, specifically S1P₁, S1P₃, S1P₄, and S1P₅.[2] The binding of Fingolimod-phosphate to these receptors, particularly S1P₁, leads to their internalization and degradation, which in turn prevents the egress of lymphocytes from lymph nodes.[2] This mechanism underlies its immunosuppressive effects.
These application notes provide a detailed protocol for the preparation, storage, and use of Fingolimod stock solutions for in vitro cell culture experiments.
2. Materials and Equipment
-
Fingolimod hydrochloride (FTY720) powder (Molecular Weight: 343.93 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (B145695) (optional, for specific applications)
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
3. Reagent Preparation and Protocols
3.1. Solubility of Fingolimod
Fingolimod hydrochloride exhibits high solubility in organic solvents like DMSO and ethanol but is poorly soluble in aqueous solutions, especially phosphate-buffered saline (PBS), where it can precipitate. For cell culture applications, DMSO is the recommended solvent for preparing high-concentration stock solutions.
Data Presentation: Fingolimod Solubility
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
|---|---|---|---|
| DMSO | ≥ 100 mg/mL | ~290 mM | Fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility. |
| Ethanol | 100 mg/mL | ~290 mM | May require sonication to fully dissolve. |
| Water | 50 mg/mL | ~145 mM | Requires sonication; not recommended for high-concentration stocks. |
| PBS | Very Poor | < 0.1 mM | Precipitation is likely to occur; avoid using PBS for initial stock preparation. |
3.2. Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM Fingolimod stock solution.
-
Safety First: Don appropriate PPE, including a lab coat, gloves, and safety glasses. Handle Fingolimod powder in a chemical fume hood or a designated weighing area.
-
Weighing: Accurately weigh out 3.44 mg of Fingolimod hydrochloride powder using an analytical balance. Calculation: 10 mmol/L * 1 L/1000 mL * 343.93 g/mol * 1000 mg/g = 3.4393 mg/mL
-
Dissolution: Transfer the weighed powder into a sterile microcentrifuge tube. Add 1 mL of high-quality, sterile DMSO.
-
Mixing: Close the tube tightly and vortex at room temperature until the powder is completely dissolved. To aid dissolution, you may gently warm the tube to 37°C for 10 minutes or use an ultrasonic bath for a few minutes.
-
Sterilization (Optional): If needed, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
Data Presentation: Preparation of Common Stock Solutions
| Desired Stock Concentration (mM) | Mass of Fingolimod (MW: 343.93) for 1 mL of DMSO |
|---|---|
| 1 | 0.344 mg |
| 5 | 1.72 mg |
| 10 | 3.44 mg |
| 20 | 6.88 mg |
4. Storage and Stability
Proper storage is critical to maintain the activity of the Fingolimod stock solution.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile cryovials.
-
Storage Temperature: Store the aliquots at -20°C or -80°C.
-
Stability:
-
Stock solutions in DMSO are stable for several months when stored at -20°C.
-
For longer-term storage, -80°C is recommended, where solutions can be stable for at least 6 months.
-
The lyophilized powder is stable for at least four years when stored at -20°C.
-
5. Application in Cell Culture
5.1. Protocol: Diluting Stock for Working Concentration
-
Thaw a single aliquot of the Fingolimod stock solution at room temperature.
-
Perform a serial dilution of the high-concentration stock solution into your complete cell culture medium to achieve the desired final working concentration.
-
Important: Ensure the final concentration of DMSO in the culture medium is non-toxic to your specific cell line. Typically, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.
-
Add the diluted Fingolimod to your cell culture plates and mix gently by swirling the plate.
-
Always include a vehicle control in your experiments (cells treated with the same final concentration of DMSO as the Fingolimod-treated cells).
5.2. Recommended Working Concentrations
The optimal working concentration of Fingolimod is cell-type and assay-dependent. It is recommended to perform a dose-response curve to determine the ideal concentration for your specific experimental setup.
Data Presentation: Examples of Fingolimod Working Concentrations from Literature
| Cell Type | Assay | Effective Concentration Range | Reference |
|---|---|---|---|
| R28 Neuro-retinal cells | Neuroprotection against TNFα | 25 - 50 nM | |
| Various Cancer Cell Lines | Cytotoxicity (IC₅₀) | 5 - 7 µM | |
| Human Monocytes | Inhibition of TNFα secretion | 0.1 - 10 µM |
| U2OS cells (S1P₁ expressing) | Receptor Internalization (EC₅₀) | 2 nM | |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing and using Fingolimod stock solution.
Fingolimod Signaling Pathway Diagram
Caption: Simplified signaling pathway of Fingolimod.
References
Application Notes and Protocols: Oral Administration of Fingolimod in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral administration of Fingolimod (FTY720) in rodent models, drawing from established experimental setups. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanisms of Fingolimod in preclinical settings.
Introduction
Fingolimod (FTY720) is an immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis.[1][2] It is a sphingosine-1-phosphate (S1P) receptor modulator that, upon phosphorylation in vivo to fingolimod-phosphate, prevents the egress of lymphocytes from lymph nodes.[3][4] This mechanism reduces the infiltration of autoreactive lymphocytes into the central nervous system (CNS), thereby mitigating inflammation and neuronal damage.[4] Rodent models, particularly those of experimental autoimmune encephalomyelitis (EAE), are crucial for studying the pathophysiology of multiple sclerosis and for the preclinical evaluation of therapeutic agents like Fingolimod.[4][5][6]
Quantitative Data Summary
The following tables summarize common dosage regimens and pharmacokinetic parameters of Fingolimod administered orally to rodent models as reported in various studies.
Table 1: Fingolimod Dosage in Rodent Models for EAE
| Rodent Model | Dosage (mg/kg/day) | Administration Route | Treatment Regimen | Key Findings | Reference |
| EAE Mice | 0.3 | Oral Gavage | Prophylactic or Therapeutic | Prevented and reversed pre- and postsynaptic alterations; ameliorated clinical deterioration.[5] | [Mandolesi et al., 2013][5] |
| EAE Rats | 1 | Orogastric Gavage | Preventive or Curative | Diminished microglia activation.[2] | [Lopes et al., 2017][2] |
| EAE Mice | 0.001 - 1 | Intraperitoneal Injection* | Daily after onset of symptoms | Dose-dependently decreased neurological motor deficits and hyperalgesia.[7] | [Costantine et al., 2015][7] |
*Note: While the primary focus is oral administration, intraperitoneal data is included for dose-range comparison.
Table 2: Fingolimod Dosage in Rodent Models for Stroke
| Rodent Model | Dosage (mg/kg) | Administration Route | Treatment Regimen | Key Findings | Reference |
| Young C57BL/6JOlaHsd Mice | 0.5 | Not specified | 5 or 10 days | Increased lesion size but decreased ipsilateral brain atrophy.[8][9] | [Malone et al., 2022][8][9] |
| Aged Mice | 0.5 | Not specified | Not specified | Significant improvement in the foot fault test.[8][9] | [Malone et al., 2022][8][9] |
| Hyperlipidaemic ApoE-/- Mice | 0.5 | Not specified | Not specified | Decreased infarct size.[8][9] | [Malone et al., 2022][8][9] |
Table 3: Pharmacokinetic Parameters of Fingolimod in Rodents
| Species | Route | Dose (mg/kg) | Bioavailability | Half-life (t½) | Reference |
| Rat | Oral | Not specified | - | 19-23 hours[7] | [Kovarik et al., 2004][7] |
| Human | Oral | 0.5, 1.25, 5 | >90%[10] | 6-9 days[10][11] | [David et al., 2012][11] |
Experimental Protocols
Preparation of Fingolimod for Oral Administration
Materials:
-
Fingolimod hydrochloride (HCl) salt
-
Vehicle (e.g., sterile water, 0.85% sodium chloride, or a solution of ethanol (B145695) and 0.85% sodium chloride)
-
Sterile tubes
-
Vortex mixer
-
Analytical balance
Protocol:
-
Vehicle Selection: The choice of vehicle can influence drug solubility and stability. For Fingolimod HCl, sterile water or saline are commonly used.[2] One study reports dissolving Fingolimod HCl in a 1:999 ratio of absolute ethanol to 0.85% sodium chloride.[7]
-
Weighing Fingolimod: Accurately weigh the required amount of Fingolimod HCl powder using an analytical balance.
-
Dissolution:
-
For aqueous vehicles: Add the weighed Fingolimod HCl to the appropriate volume of sterile water or saline to achieve the desired stock concentration. Vortex thoroughly until the compound is completely dissolved.
-
For ethanol/saline vehicle: First, dissolve the Fingolimod HCl in the small volume of absolute ethanol. Then, add the 0.85% sodium chloride solution to reach the final volume and concentration.[7]
-
-
Storage: Store the prepared Fingolimod solution according to the manufacturer's recommendations, typically protected from light. Prepare fresh solutions as needed for the duration of the experiment to ensure stability.
Oral Administration via Gavage
Materials:
-
Prepared Fingolimod solution
-
Appropriate gauge gavage needle (flexible or rigid, depending on the rodent and researcher preference)
-
Syringe (1 ml or appropriate size)
-
Animal scale
Protocol:
-
Animal Handling and Acclimatization: Handle the rodents gently to minimize stress. For studies involving repeated oral gavage, it is recommended to acclimate the animals to the procedure by administering the vehicle (e.g., water) for several days prior to the start of the experiment.[2]
-
Dosage Calculation:
-
Weigh the animal on the day of dosing.
-
Calculate the required volume of the Fingolimod solution based on the animal's weight and the desired dose (mg/kg).
-
Formula: Volume (ml) = (Desired Dose (mg/kg) * Animal Weight (kg)) / Concentration of Solution (mg/ml)
-
-
Gavage Procedure:
-
Securely restrain the rodent.
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Ensure the needle has entered the esophagus and not the trachea before administering the solution. A slight resistance should be felt.
-
Slowly dispense the calculated volume of the Fingolimod solution.
-
Carefully withdraw the gavage needle.
-
-
Monitoring: After administration, monitor the animal for any signs of distress, such as choking or difficulty breathing. Return the animal to its cage and observe its behavior.
Visualization of Pathways and Workflows
Fingolimod's Mechanism of Action
Fingolimod is a prodrug that is phosphorylated by sphingosine (B13886) kinase 2 to its active form, fingolimod-phosphate.[3] This active metabolite then acts as a functional antagonist at S1P1 receptors on lymphocytes, leading to their internalization and degradation. This process blocks the egress of lymphocytes from secondary lymphoid organs, thereby reducing their infiltration into the CNS.
Caption: Fingolimod's mechanism of action.
Experimental Workflow for EAE Model
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Fingolimod in a rodent EAE model, from immunization to data analysis.
Caption: Experimental workflow for Fingolimod in EAE.
References
- 1. Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral fingolimod rescues the functional deficits of synapses in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mechanistically Novel, First Oral Therapy for Multiple Sclerosis: The Development of Fingolimod (FTY720, Gilenya) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of Fingolimod in Rodent Models of Stroke With Age or Atherosclerosis as Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Preclinical Evaluation of Fingolimod in Rodent Models of Stroke With Age or Atherosclerosis as Comorbidities [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Translational pharmacokinetic modeling of fingolimod (FTY720) as a paradigm compound subject to sphingosine kinase-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Fingolimod (FTY720) in Primary Oligodendrocyte Precursor Cell Differentiation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fingolimod (FTY720), an immunomodulatory drug approved for treating relapsing-remitting multiple sclerosis, has garnered significant interest for its direct effects on central nervous system (CNS) cells, particularly oligodendrocyte precursor cells (OPCs). As a modulator of sphingosine-1-phosphate (S1P) receptors, Fingolimod has been shown to influence OPC survival, proliferation, and differentiation into myelinating oligodendrocytes.[1][2] These application notes provide detailed protocols for utilizing Fingolimod in primary OPC differentiation assays, summarize key quantitative findings, and illustrate the underlying signaling pathways.
Mechanism of Action
Fingolimod is a structural analog of sphingosine (B13886) and is phosphorylated in vivo to its active form, Fingolimod-phosphate (Fingolimod-P).[1] Fingolimod-P then acts as a functional antagonist at four of the five S1P receptors: S1P1, S1P3, S1P4, and S1P5.[1][3] In the context of OPCs, Fingolimod's effects are multifaceted and dose-dependent. Low nanomolar concentrations have been found to promote OPC differentiation, while higher concentrations can be inhibitory. The pro-differentiative effects are mediated through several signaling pathways, including the Sonic Hedgehog (Shh) and PI3K-Akt pathways.
Data Presentation
The following tables summarize the quantitative effects of Fingolimod on OPC differentiation and related processes as reported in various studies.
Table 1: In Vitro Effects of Fingolimod on OPC Differentiation Markers
| Cell Type | Fingolimod Concentration | Treatment Duration | Marker | Result |
| Rat Primary OPCs | 20 nM | 7 days | Myelin Basic Protein (MBP) | Percentage of MBP+ cells increased from 3.7% (control) to 10.5%. |
| Epidermal Neural Crest Stem Cells (EPI-NCSCs) | 100 nM and 400 nM | 120 hours | PDGFRα, NG2, GAP43 | Elevated expression of all markers. |
| Human Fetal OPCs | Physiologically relevant concentrations | 2 days | Process Extension | Induced process extension associated with increased ERK1/2 phosphorylation. |
Table 2: In Vivo and Ex Vivo Effects of Fingolimod on Oligodendrocyte Lineage Cells
| Model | Fingolimod Dosage | Treatment Duration | Cell Population | Result |
| Experimental Autoimmune Encephalomyelitis (EAE) Mice | 0.3 mg/kg bw | 30 days | OPCs and Oligodendrocytes | Significantly increased numbers of both cell types. |
| Organotypic Cerebellar Slice Cultures | 100 pM | 14 days | OPCs (PDGFRα+) | Trend towards an increase in OPC numbers. |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Rodent OPCs
This protocol is a synthesized method based on immunopanning techniques for isolating highly pure OPCs from neonatal rodent brains.
Materials:
-
Postnatal day 5-8 rodent pups (rats or mice)
-
Dissection tools
-
Papain dissociation system
-
Panning plates coated with anti-Ran-2 and anti-GalC antibodies (for negative selection)
-
Panning plate coated with anti-O4 antibody (for positive selection)
-
OPC proliferation medium (DMEM/F12, N2 supplement, B27 supplement, PDGF-AA, bFGF)
-
OPC differentiation medium (DMEM/F12, N2 supplement, B27 supplement, T3)
-
Poly-D-lysine (PDL) coated culture flasks and plates
Procedure:
-
Tissue Dissection: Euthanize pups and dissect cerebral cortices in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Enzymatic Digestion: Mince the tissue and incubate in a papain solution according to the manufacturer's instructions to obtain a single-cell suspension.
-
Negative Selection: Incubate the cell suspension on panning plates coated with anti-Ran-2 and anti-GalC antibodies to remove astrocytes and mature oligodendrocytes.
-
Positive Selection: Transfer the non-adherent cells to a panning plate coated with an anti-O4 antibody to capture OPCs.
-
Cell Recovery: Wash the O4-positive plate to remove non-adherent cells. Detach the adherent OPCs using a cell scraper or trypsin.
-
Plating and Proliferation: Plate the isolated OPCs on PDL-coated flasks in OPC proliferation medium. Change the medium every 2-3 days.
-
Inducing Differentiation: Once the cells reach the desired confluency, switch to OPC differentiation medium to induce maturation.
Protocol 2: Fingolimod Treatment and Differentiation Assay
Materials:
-
Cultured primary OPCs ready for differentiation
-
Fingolimod (FTY720) stock solution (dissolved in DMSO)
-
OPC differentiation medium
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization/blocking solution (e.g., PBS with Triton X-100 and BSA)
-
Primary antibodies against OPC and mature oligodendrocyte markers (e.g., anti-O4, anti-MBP, anti-CNPase)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Plating for Differentiation: Seed the cultured OPCs onto PDL-coated coverslips in a 24-well plate at a suitable density.
-
Fingolimod Treatment: The following day, replace the proliferation medium with differentiation medium containing the desired concentration of Fingolimod (e.g., 10-100 nM). Include a vehicle control (DMSO).
-
Incubation: Culture the cells for 3-7 days, changing the medium with fresh Fingolimod every 2-3 days.
-
Immunocytochemistry: a. Fix the cells with 4% paraformaldehyde. b. Permeabilize and block the cells. c. Incubate with primary antibodies overnight at 4°C. d. Wash and incubate with fluorescently labeled secondary antibodies. e. Counterstain with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of differentiated oligodendrocytes (e.g., MBP-positive cells) relative to the total number of cells (DAPI-positive nuclei).
Signaling Pathways and Visualizations
Fingolimod's pro-differentiative effects on OPCs are mediated by a complex interplay of signaling pathways. The diagrams below, generated using the DOT language, illustrate these key pathways.
Caption: Fingolimod-P binds to S1P receptors on OPCs, activating downstream signaling pathways.
References
Application Notes and Protocols for Fingolimod Treatment in Chronic Neuroinflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fingolimod (FTY720) is a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing-remitting multiple sclerosis (MS).[1] In preclinical research, fingolimod is widely studied in animal models of chronic neuroinflammatory diseases, most notably Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for MS.[2][3] These application notes provide a comprehensive overview of fingolimod treatment regimens and detailed protocols for key experimental procedures in the context of chronic neuroinflammatory disease models.
Fingolimod is a prodrug that is phosphorylated in vivo to its active form, fingolimod-phosphate.[4] This active metabolite binds to four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5), acting as a functional antagonist of the S1P1 receptor on lymphocytes.[4][5] This action prevents the egress of lymphocytes from lymph nodes, thereby reducing their infiltration into the central nervous system (CNS) and mitigating inflammation.[6][7] Beyond its immunomodulatory effects, fingolimod can cross the blood-brain barrier and may exert direct effects on neural cells within the CNS, potentially promoting neuroprotection and repair mechanisms.[6][8][9]
Fingolimod Treatment Regimens in EAE Models
The administration of fingolimod in EAE models can be broadly categorized into prophylactic and therapeutic regimens. Prophylactic treatment is initiated before or at the time of disease induction to assess the prevention of disease, while therapeutic treatment begins after the onset of clinical signs to evaluate its efficacy in suppressing or reversing established disease.[10][11]
Data Presentation: Summary of Fingolimod Treatment Regimens
| Parameter | Prophylactic Regimen | Therapeutic Regimen | References |
| Timing of Initiation | Day 0 (day of immunization) or shortly after (e.g., Day 2 or 6) | Upon onset of clinical symptoms (e.g., score ≥ 1.0) or at a specific day post-immunization when disease is established (e.g., Day 12, 14, or 20) | [1][10][11][12] |
| Dosage Range | 0.3 mg/kg to 1 mg/kg daily | 0.15 mg/kg to 3 mg/kg daily | [1][12][13][14][15] |
| Administration Routes | Oral gavage, dissolved in drinking water, intraperitoneal (i.p.) injection | Oral gavage, dissolved in drinking water, intraperitoneal (i.p.) injection | [1][13][16][17] |
| Typical Duration | Continuous throughout the study period (e.g., 21-35 days) | For a defined period after disease onset (e.g., 14 days) or until the end of the experiment | [3][10][13] |
| Reported Outcomes | Significant reduction or complete prevention of clinical EAE scores, reduced CNS inflammation and demyelination, decreased immune cell infiltration into the CNS. | Amelioration of clinical EAE severity, reversal of established paralysis, reduced CNS inflammation and demyelination, modulation of cytokine profiles. | [1][3][10][11] |
Experimental Protocols
EAE Induction in C57BL/6 Mice (MOG35-55 Model)
This protocol describes the active induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).[3][6]
Materials:
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
Female C57BL/6 mice, 8-12 weeks old
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an equal volume of CFA.
-
Create a stable water-in-oil emulsion by mixing the MOG35-55 solution and CFA. This can be achieved by drawing the mixture into and out of a glass syringe or by using a high-speed homogenizer until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.
-
-
Immunization (Day 0):
-
Second PTX Injection (Day 2):
Clinical Scoring of EAE
Daily monitoring of clinical signs is crucial for assessing disease progression and the efficacy of fingolimod treatment.[7]
Scoring Scale:
-
0: No clinical signs.
-
0.5: Tip of tail is limp.
-
1: Limp tail.
-
1.5: Limp tail and hind leg inhibition.
-
2: Limp tail and weakness of hind legs.
-
2.5: Limp tail and paralysis of one hind leg.
-
3: Limp tail and complete paralysis of both hind legs.
-
3.5: Limp tail, complete hind leg paralysis, and paresis of one forelimb.
-
4: Complete paralysis of all four limbs (tetraplegia).
-
5: Moribund state or death.
Procedure:
-
Mice should be observed daily, starting from day 7 post-immunization.
-
Scoring should be performed by an observer blinded to the treatment groups to avoid bias.
-
Body weight should also be recorded daily as it is an indicator of general health.
Fingolimod Administration Protocols
a) Oral Gavage:
-
Prepare a stock solution of fingolimod in sterile water or saline.
-
Calculate the required dose based on the mouse's body weight (e.g., 0.3 mg/kg).[1]
-
Administer the calculated volume directly into the stomach using a ball-tipped gavage needle.
-
This is typically performed once daily.
b) In Drinking Water:
-
Determine the average daily water consumption per mouse.
-
Calculate the amount of fingolimod needed to achieve the desired daily dose (e.g., 0.3 mg/kg) in the calculated volume of water.[12][13]
-
Dissolve the fingolimod in the drinking water and provide it to the mice.
-
Prepare fresh fingolimod-containing water regularly.
c) Intraperitoneal (i.p.) Injection:
-
Prepare a sterile solution of fingolimod in a suitable vehicle (e.g., saline).
-
Calculate the volume to be injected based on the desired dose (e.g., 1 mg/kg) and the mouse's body weight.[16][17]
-
Inject the solution into the peritoneal cavity using a sterile syringe and needle.
Histological Analysis of CNS Inflammation and Demyelination
This protocol outlines the steps for assessing inflammation and demyelination in the spinal cord of EAE mice.[18][19]
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) stains
-
Luxol Fast Blue (LFB) stain
-
Mounting medium
Procedure:
-
Tissue Collection and Fixation:
-
At the experimental endpoint, euthanize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.
-
-
Tissue Processing and Embedding:
-
Dehydrate the tissue through a graded series of ethanol.
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning:
-
Cut 5-10 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
-
Staining:
-
H&E Staining for Inflammation: Deparaffinize and rehydrate the sections. Stain with hematoxylin to visualize cell nuclei (blue/purple) and eosin to stain the cytoplasm (pink). This allows for the identification of inflammatory cell infiltrates.
-
LFB Staining for Demyelination: Deparaffinize and rehydrate the sections. Stain with LFB solution, which stains myelin sheaths blue. Counterstain with a nuclear stain like Cresyl Violet. Areas of demyelination will appear as pale or unstained regions.[2]
-
-
Quantification:
-
Inflammation Score: (0) No inflammation; (1) Cellular infiltrates only in the perivascular space; (2) Mild cellular infiltration in the parenchyma; (3) Moderate cellular infiltration in the parenchyma; (4) Severe and extensive cellular infiltration in the parenchyma.
-
Demyelination Score: (0) No demyelination; (1) Mild demyelination; (2) Moderate demyelination; (3) Severe demyelination.[2]
-
Flow Cytometry for Immune Cell Profiling in the CNS
This protocol allows for the characterization of immune cell populations that have infiltrated the CNS.[20][21][22]
Materials:
-
Collagenase D
-
DNase I
-
Percoll
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Fluorescently conjugated antibodies against cell surface markers (e.g., CD45, CD4, CD8, CD11b, B220)
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
CNS Mononuclear Cell Isolation:
-
Perfuse mice with ice-cold PBS to remove blood from the vasculature.
-
Dissect the brain and spinal cord and mince the tissue.
-
Digest the tissue with Collagenase D and DNase I.
-
Generate a single-cell suspension by passing the digested tissue through a cell strainer.
-
Isolate mononuclear cells by Percoll gradient centrifugation.
-
-
Antibody Staining:
-
Resuspend the isolated cells in FACS buffer.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against the desired cell surface markers for 20-30 minutes at 4°C in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells to remove unbound antibodies.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to identify and quantify different immune cell populations (e.g., T cells, B cells, macrophages/microglia).
-
Mandatory Visualizations
Fingolimod's Mechanism of Action
Caption: Fingolimod is phosphorylated to its active form, which leads to S1P1 receptor internalization on lymphocytes, trapping them in lymph nodes and preventing neuroinflammation.
S1P Receptor Downstream Signaling
Caption: S1P receptors couple to various G proteins, activating downstream pathways that regulate cell survival, proliferation, and cytoskeletal arrangement.[4][10][23][24]
Experimental Workflow for Fingolimod Efficacy Testing in EAE
Caption: A typical experimental workflow for evaluating the efficacy of fingolimod in the EAE mouse model.
References
- 1. Oral fingolimod rescues the functional deficits of synapses in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]
- 6. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 7. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 8. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 9. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 10. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cms.transpharmation.com [cms.transpharmation.com]
- 12. Frontiers | Immunomodulation Eliminates Inflammation in the Hippocampus in Experimental Autoimmune Encephalomyelitis, but Does Not Ameliorate Anxiety-Like Behavior [frontiersin.org]
- 13. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Neuroprotective Effects of Fingolimod Supplement on the Retina and Optic Nerve in the Mouse Model of Experimental Autoimmune Encephalomyelitis [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical Evaluation of Fingolimod in Rodent Models of Stroke With Age or Atherosclerosis as Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jpp.krakow.pl [jpp.krakow.pl]
- 19. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. miltenyibiotec.com [miltenyibiotec.com]
- 21. researchgate.net [researchgate.net]
- 22. Comprehensive Analysis of the Immune and Stromal Compartments of the CNS in EAE Mice Reveal Pathways by Which Chloroquine Suppresses Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application of Fingolimod in Preclinical Models of Ischemic Stroke: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Fingolimod (FTY720) in preclinical models of ischemic stroke. It is intended to serve as a resource for researchers designing and conducting experiments to evaluate the therapeutic potential of Fingolimod in this context. The information is compiled from numerous preclinical studies and aims to provide a detailed summary of quantitative data, experimental protocols, and the underlying mechanisms of action.
Introduction
Fingolimod, an orally bioavailable modulator of sphingosine-1-phosphate (S1P) receptors, is an FDA-approved immunomodulatory drug for treating multiple sclerosis.[1] There is significant interest in its potential application for ischemic stroke due to its multifaceted mechanism of action that extends beyond immunomodulation to include direct neuroprotective effects.[2][3][4] Preclinical studies have consistently demonstrated that Fingolimod can reduce infarct size, preserve the integrity of the blood-brain barrier, and modulate neuroinflammation.[2][3][4]
The primary immunological mechanism of Fingolimod involves its action as a functional antagonist of S1P1 receptors on lymphocytes.[2] This leads to the sequestration of lymphocytes in lymphoid tissues, reducing their infiltration into the ischemic brain and thereby attenuating post-stroke neuroinflammation.[2] Beyond this, Fingolimod has been shown to exert direct effects within the central nervous system, including enhancing blood-brain barrier integrity and reducing vascular permeability.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of Fingolimod in ischemic stroke models.
Table 1: Fingolimod Dosage and Administration in Preclinical Stroke Models
| Animal Model | Fingolimod (FTY720) Dose | Route of Administration | Timing of Administration | Reference |
| Mice (C57BL/6) | 0.5 mg/kg | Intraperitoneal (i.p.) | 2, 24, and 48 hours after MCAO | [5] |
| Mice (C57BL/6) | 1.0 mg/kg | Intraperitoneal (i.p.) | Immediately before reperfusion | [6][7] |
| Mice (C57BL/6) | 1.0 mg/kg | Intraperitoneal (i.p.) | 2 or 4 hours after onset of permanent MCAO | [8] |
| Mice (Young, Aged, Hyperlipidemic) | 0.5 mg/kg (twice daily for 3 days) | Intraperitoneal (i.p.) | First dose 5 minutes before reperfusion | [9] |
| Rats (Sprague-Dawley) | 0.5 mg/kg | Intraperitoneal (i.p.) | 3 hours after reperfusion | [1] |
| Rats | 0.25 mg/kg and 1.0 mg/kg | Intraperitoneal (i.p.) | Not specified | [10] |
| Rats | 1.0 mg/kg | Intraperitoneal (i.p.) | 30 minutes after reperfusion | [8] |
Table 2: Efficacy of Fingolimod on Infarct Volume and Neurological Outcome
| Animal Model | Fingolimod Dose | Infarct Volume Reduction | Neurological Outcome Improvement | Reference |
| Mice (tMCAO) | 1.0 mg/kg | ~30% reduction at day 1 | Improved Bederson score and grip test | [6][11] |
| Mice (tMCAO) | Not specified | Significant reduction | Improved neurological deficit | [12][13] |
| Mice (pMCAO) | 1.0 mg/kg | Significant reduction when given 2 or 4h post-ischemia | Better performance in behavioral tests up to 15 days | [12][13][14] |
| Rats (tMCAO) | Not specified | Significant reduction | Not specified | [12][13] |
| Rats (tMCAO/reperfusion) | Dose-dependent | Significantly reduced | Significantly improved neurological deficits | [2][15] |
| Hyperlipidemic Mice | 0.5 mg/kg | Decreased infarct size | No difference in behavioral performance | [5][16][17] |
| Aged Mice | 0.5 mg/kg | No significant effect | Significant improvement in foot fault test at day 7 | [5][16][17] |
Signaling Pathways and Mechanisms of Action
Fingolimod's neuroprotective effects in ischemic stroke are attributed to its interaction with S1P receptors, which are expressed on various cells including lymphocytes, neurons, astrocytes, and microglia.[9] The key mechanisms include:
-
Lymphocyte Sequestration: Fingolimod-phosphate, the active metabolite, acts as a functional antagonist of the S1P1 receptor on lymphocytes, leading to their retention in lymph nodes.[9][18] This reduces the infiltration of inflammatory T and B cells into the ischemic brain parenchyma.
-
Blood-Brain Barrier (BBB) Integrity: Fingolimod enhances BBB integrity by acting on S1P receptors on endothelial cells, reducing vascular permeability and edema.[2][3]
-
Direct Neuroprotection: Fingolimod may exert direct protective effects on neural cells by modulating S1P receptor signaling, promoting cell survival pathways and reducing neuronal death.[1]
-
Modulation of Neuroinflammation: Fingolimod can influence microglial polarization and suppress the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2] Some studies suggest it achieves this by inhibiting the HMGB1/TLR4/NF-κB signaling pathway.[2]
Experimental Protocols
This section provides a generalized protocol for evaluating Fingolimod in a preclinical model of ischemic stroke, based on commonly used methodologies.
Animal Model: Middle Cerebral Artery Occlusion (MCAO)
The transient MCAO model is frequently used to mimic ischemic stroke in rodents.
Materials:
-
Rodents (e.g., C57BL/6 mice, 20-25g; or Sprague-Dawley rats)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-surgical instruments
-
Nylon monofilament suture (e.g., 6-0) with a rounded tip
-
Laser Doppler Flowmetry (LDF) probe
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal and maintain anesthesia throughout the surgery. Place the animal on a heating pad to maintain core body temperature at 37°C. Secure the head in a stereotaxic frame.
-
Surgical Incision: Make a midline neck incision and carefully dissect to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Ligation: Ligate the CCA and the ECA. Place a temporary clip on the ICA.
-
Filament Insertion: Make a small incision in the CCA and insert the nylon monofilament. Advance the filament through the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by LDF, confirms successful occlusion.
-
Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 60 minutes).
-
Reperfusion: After the occlusion period, carefully withdraw the filament to allow reperfusion.
-
Closure: Remove the temporary clip from the ICA, ligate the CCA stump, and close the incision.
-
Post-operative Care: Provide post-operative care, including analgesia and monitoring for recovery.
Fingolimod Administration
Materials:
-
Fingolimod (FTY720) powder
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for injection
Procedure:
-
Preparation of Fingolimod Solution: Dissolve Fingolimod powder in the appropriate vehicle to the desired concentration (e.g., for a 0.5 mg/kg dose in a 25g mouse, prepare a solution that allows for a reasonable injection volume, typically 100-200 µL).
-
Administration: Administer the Fingolimod solution via the chosen route (intraperitoneal injection is common in preclinical studies). The timing of administration is a critical experimental parameter and should be chosen based on the study design (e.g., before reperfusion, immediately after, or at various time points post-MCAO).[5][6][9]
Assessment of Outcomes
4.3.1. Infarct Volume Measurement
-
At a predetermined time point post-MCAO (e.g., 24 hours, 72 hours, or later), euthanize the animals.
-
Harvest the brains and section them into coronal slices (e.g., 2 mm thick).
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Image the stained sections and use image analysis software to quantify the infarct volume, often expressed as a percentage of the total brain volume or the contralateral hemisphere volume to correct for edema.
4.3.2. Neurological Deficit Scoring
-
Bederson Score: A commonly used scale to assess global neurological function.
-
Grip Test / Foot Fault Test: To evaluate motor function and coordination.[5][6]
-
Corner Test: To assess sensorimotor neglect.[9]
-
Behavioral tests should be performed at baseline and at multiple time points post-stroke to assess functional recovery.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a preclinical study of Fingolimod in ischemic stroke.
Conclusion
Fingolimod has demonstrated significant therapeutic potential in a variety of preclinical models of ischemic stroke. Its multifaceted mechanism of action, targeting both peripheral immunomodulation and direct neuroprotection within the CNS, makes it a promising candidate for further investigation. However, the efficacy of Fingolimod can be influenced by factors such as the animal model, the presence of comorbidities, and the specific treatment regimen used.[5][17] The protocols and data presented here provide a foundation for researchers to design rigorous and well-controlled studies to further elucidate the therapeutic utility of Fingolimod for ischemic stroke.
References
- 1. Frontiers | Mechanism of Action and Clinical Potential of Fingolimod for the Treatment of Stroke [frontiersin.org]
- 2. Fingolimod as a Neuroprotective Agent in Ischemic Stroke: A Review of Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fingolimod as a Neuroprotective Agent in Ischemic Stroke: A Review of Preclinical and Clinical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation of Fingolimod in Rodent Models of Stroke With Age or Atherosclerosis as Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Fingolimod provides long-term protection in rodent models of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. scispace.com [scispace.com]
- 13. Fingolimod provides long-term protection in rodent models of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fingolimod as a Neuroprotective Agent in Ischemic Stroke: A Review of Preclinical and Clinical Evidence [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Preclinical Evaluation of Fingolimod in Rodent Models of Stroke With Age or Atherosclerosis as Comorbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism of Action and Clinical Potential of Fingolimod for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Fingolimod-Phosphate in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Fingolimod-phosphate (FTY720-P), the active metabolite of the immunomodulatory drug Fingolimod (FTY720), in biological samples. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for this application.
Introduction
Fingolimod, marketed as Gilenya®, is a sphingosine-1-phosphate (S1P) receptor modulator used in the treatment of relapsing-remitting multiple sclerosis.[1] It is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinases, primarily sphingosine kinase 2, to form the pharmacologically active metabolite, Fingolimod-phosphate.[2][3] FTY720-P acts as a functional antagonist of S1P receptors on lymphocytes, leading to their sequestration in lymph nodes and preventing their infiltration into the central nervous system.[2][4][5] Given that Fingolimod-phosphate is the active moiety, its accurate quantification in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies, as well as for therapeutic drug monitoring.[6]
Signaling Pathway of Fingolimod
Fingolimod is a structural analog of sphingosine. Upon administration, it is readily phosphorylated to Fingolimod-phosphate. This active metabolite then binds to four out of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[2][3] The binding of Fingolimod-phosphate to the S1P1 receptor on lymphocytes induces its internalization and degradation, thereby preventing lymphocytes from egressing the lymph nodes.[2][5][7] This leads to a reversible reduction in the number of circulating lymphocytes.[8]
Experimental Protocols
The following protocols are generalized from several validated LC-MS/MS methods for the quantification of Fingolimod and Fingolimod-phosphate in human plasma and whole blood.[1][9][10][11]
Materials and Reagents
-
Fingolimod and Fingolimod-phosphate reference standards
-
Isotopically labeled internal standards (IS), e.g., Fingolimod-D4 and Fingolimod-phosphate-D4[1]
-
HPLC or LC-MS grade methanol (B129727), acetonitrile (B52724), 2-propanol, and water[1]
-
Formic acid[1]
-
Control human plasma (K3-EDTA) or whole blood[1]
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solutions of FTY720-P[9]
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source[10]
-
Analytical column (e.g., C18 column)[10]
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Fingolimod, Fingolimod-phosphate, and their respective internal standards in methanol (or methanol with 50% DMSO for FTY720-P) at a concentration of 1 mg/mL.[9]
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50% v/v methanol to create working solutions for calibration standards and quality controls.[9]
-
Calibration Standards and QCs: Spike control plasma or whole blood with the appropriate working solutions to achieve the desired concentration range. For example, calibration curves can range from 0.3–150 ng/mL for Fingolimod and 1.5–150 ng/mL for Fingolimod-phosphate in plasma.[1] QC samples are typically prepared at low, medium, and high concentrations within the calibration range.[9]
Sample Preparation: Protein Precipitation (for Plasma)
This is a simple and rapid method suitable for plasma samples.[1]
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 5 µL of the internal standard working solution.[12]
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Sample Preparation: Combined Liquid-Liquid Extraction and Protein Precipitation (for Whole Blood)
This method allows for the synchronized determination of both Fingolimod and its phosphate (B84403) metabolite from whole blood.[9][11]
-
Fingolimod Extraction (LLE): To a 1 mL blood sample, add the internal standard for Fingolimod. Add an appropriate organic solvent (e.g., ethyl acetate), vortex, and centrifuge to separate the layers. Transfer the organic layer containing Fingolimod for analysis.[13]
-
Fingolimod-phosphate Extraction (PPT): The remaining blood sample is then subjected to protein precipitation by adding a solvent like acetonitrile. Vortex and centrifuge. The supernatant containing Fingolimod-phosphate is collected for analysis.[9][11]
-
For both extracts, the solvent is typically evaporated and the residue is reconstituted in the mobile phase before injection into the LC-MS/MS system.[13]
Note: The interconversion of Fingolimod and Fingolimod-phosphate ex vivo can be a challenge. Lysing the blood cells has been shown to control this interconversion and improve sample homogeneity.[14]
LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 analytical column with a gradient elution. The mobile phase typically consists of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).[10]
-
Mass Spectrometric Detection: Operate the mass spectrometer in the positive electrospray ionization (ESI+) mode. Monitor the analytes using Multiple Reaction Monitoring (MRM).[9][11]
Data Analysis
Quantification is based on the peak area ratio of the analyte to its corresponding internal standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression model. The concentrations of the unknown samples are then calculated from this curve.
Experimental Workflow Diagram
Quantitative Data Summary
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of Fingolimod-phosphate.
Table 1: Method Validation Parameters for Fingolimod-Phosphate Analysis
| Parameter | Method 1 (Plasma)[1] | Method 2 (Whole Blood)[9][11] | Method 3 (Whole Blood)[10] |
| Linearity Range | 1.5 - 150 ng/mL | 50 - 5000 pg/mL | Not Specified |
| LLOQ | 1.5 ng/mL | 50 pg/mL | Not Specified |
| Intra-day Precision (CV%) | < 15% | 2.22 - 11.20% | 2.73 - 9.31% |
| Inter-day Precision (CV%) | < 15% | 4.81 - 10.33% | Not Specified |
| Accuracy (% Recovery) | Within ±15% | 90.45 - 112.41% | 90.08 - 107.00% |
| Extraction Recovery | > 60% | Not Specified | Not Specified |
Table 2: Stability of Fingolimod-Phosphate in Human Plasma[1]
| Stability Condition | Concentration (ng/mL) | Accuracy (%) | Precision (CV%) |
| Bench-top (4h, RT) | 4.0 | 98.5 | 5.2 |
| 100 | 99.2 | 3.8 | |
| Freeze-Thaw (2 cycles) | 4.0 | 102.1 | 6.1 |
| 100 | 101.5 | 4.5 | |
| Autosampler (48h, 6°C) | 4.0 | 97.8 | 7.3 |
| 100 | 98.9 | 5.9 | |
| Long-term (-20°C, 12 months) | 4.0 | 95.6 | 8.1 |
| 100 | 96.4 | 6.7 | |
| Long-term (-80°C, 12 months) | 4.0 | 97.2 | 7.5 |
| 100 | 98.1 | 6.2 |
Conclusion
The quantification of Fingolimod-phosphate in biological samples is reliably achieved using LC-MS/MS. The described methods, particularly those employing protein precipitation for plasma and a combination of liquid-liquid extraction and protein precipitation for whole blood, offer the necessary sensitivity, accuracy, and precision for research and clinical applications. Adherence to validated protocols and careful sample handling to prevent ex vivo interconversion are critical for obtaining reliable data.
References
- 1. mdpi.com [mdpi.com]
- 2. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro investigation of the toxicological mechanisms of Fingolimod (S)-phosphate in HEPG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the effects of immunomodulatory drug fingolimod (FTY720) on human T cell receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole blood concentrations of fingolimod and its pharmacologically active metabolite fingolimod phosphate obtained during routine health care of patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Fingolimod (Gilenya, Tascenso ODT) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 9. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 10. Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 12. researchgate.net [researchgate.net]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Incurred sample reanalysis of fingolimod and fingolimod phosphate in blood: stability evaluation and application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fingolimod Administration in In Vivo Two-Photon Imaging Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fingolimod (also known as FTY720) is an immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis.[1][2] Its primary mechanism of action involves the modulation of sphingosine-1-phosphate (S1P) receptors.[1][2] In vivo, Fingolimod is phosphorylated to its active form, Fingolimod-phosphate, which acts as a functional antagonist of S1P receptors (S1P1, S1P3, S1P4, and S1P5).[1] This leads to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system (CNS). Beyond its effects on the peripheral immune system, Fingolimod is lipophilic, allowing it to cross the blood-brain barrier and exert direct effects on CNS resident cells, including microglia, astrocytes, and neurons. These central effects make Fingolimod a compelling subject for investigation using in vivo two-photon imaging, a powerful technique for visualizing cellular dynamics in the living brain with high resolution.
These application notes provide an overview of the administration of Fingolimod for in vivo two-photon imaging studies in rodent models, with detailed protocols and a summary of expected quantitative outcomes.
Mechanism of Action of Fingolimod
Fingolimod's therapeutic effects are multifaceted, stemming from its action as an S1P receptor modulator. The key signaling pathway is initiated by the phosphorylation of Fingolimod to Fingolimod-P by sphingosine (B13886) kinase 2. Fingolimod-P then binds to S1P receptors on various cell types, triggering downstream signaling cascades.
Data Presentation: Quantitative Effects of Fingolimod
The administration of Fingolimod leads to measurable changes in both peripheral immune cell populations and CNS cellular characteristics. The following tables summarize quantitative data from preclinical studies.
Table 1: Effects of Fingolimod on Peripheral Lymphocyte Counts
| Animal Model | Dosage and Route | Duration of Treatment | Change in Lymphocyte Count | Reference |
|---|---|---|---|---|
| 5xFAD Mice | 0.3 mg/kg/day (oral) | 7 months | Significant decrease in percentage of lymphocytes in blood | |
| 5xFAD Mice | 1 mg/kg/day (oral) | 7 months | Significant decrease in percentage of lymphocytes in blood |
| Porcine | 1 mg/kg (IV) | Single dose | -75 ± 6% reduction at 2 hours post-administration | |
Table 2: Effects of Fingolimod on CNS Microglia
| Animal Model | Dosage and Route | Duration of Treatment | Outcome Measure | Result | Reference |
|---|---|---|---|---|---|
| PCP-treated Rats | 0.5 mg/kg & 1 mg/kg | Not specified | Iba-1 positive cells in dentate gyrus | Inhibition of microglial activation | |
| 5xFAD Mice | 0.03 mg/kg/day (oral) | 7 months | % of activated microglia | Significant decrease | |
| 5xFAD Mice | 1 mg/kg/day (oral) | 7 months | % of activated microglia | Significant decrease | |
| Rat Telencephalon Reaggregate Culture | Not specified | Not specified | Microglial ferritin, TNF-alpha, IL-1 | Down-regulation |
| EAE Rat Model | 1 mg/kg/day | Preventive & Curative | (R)-[11C]PK11195 PET signal (neuroinflammation) | Reduced neuroinflammation in the brainstem | |
Table 3: Effects of Fingolimod on Neuronal Structures
| Model System | Fingolimod Concentration | Duration of Treatment | Outcome Measure | Result | Reference |
|---|---|---|---|---|---|
| Primary Hippocampal Neurons | 10 nM (FTY720-P) | 24 hours | Dendritic spine density | ~10% increase | |
| Primary Hippocampal Neurons | 100 nM (FTY720-P) | 24 hours | Dendritic spine density | ~20% increase | |
| Primary Hippocampal Neurons | 10 nM (FTY720) | 24 hours | Total dendritic complexity | Significant increase |
| Primary Hippocampal Neurons | 10 nM (FTY720) | 24 hours | Total dendritic length | Significant increase | |
Experimental Protocols
Protocol 1: Chronic Fingolimod Administration via Oral Gavage for Longitudinal Two-Photon Imaging
This protocol is suitable for long-term studies investigating the effects of Fingolimod on synaptic plasticity, microglial surveillance, or disease progression in transgenic mouse models.
Materials:
-
Fingolimod (FTY720) powder
-
Vehicle (e.g., sterile water or saline)
-
Animal gavage needles (20-22 gauge, flexible tip)
-
1 ml syringes
-
Balance and weighing paper
-
Vortex mixer
-
Transgenic mice with fluorescently labeled neurons or microglia (e.g., Thy1-YFP or CX3CR1-GFP)
-
Two-photon microscope with a resonant scanner for fast imaging
-
Surgical tools for cranial window implantation
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation of Fingolimod Solution:
-
On the day of administration, weigh the required amount of Fingolimod powder. For a 1 mg/kg dose in a 25g mouse, you will need 0.025 mg.
-
Dissolve the Fingolimod in the chosen vehicle. For example, to administer a volume of 100 µl, dissolve 0.25 mg of Fingolimod in 1 ml of sterile water to achieve a concentration of 0.25 mg/ml.
-
Vortex the solution thoroughly to ensure it is fully dissolved.
-
-
Cranial Window Implantation:
-
Perform a craniotomy over the brain region of interest (e.g., somatosensory cortex, hippocampus) at least one week prior to the start of Fingolimod administration to allow for recovery.
-
Implant a glass coverslip to create a chronic imaging window.
-
-
Baseline Two-Photon Imaging:
-
Prior to the first dose of Fingolimod, acquire baseline images of the region of interest.
-
Anesthetize the mouse and fix its head under the two-photon microscope.
-
Identify and record the three-dimensional coordinates of specific dendritic segments or microglial fields for subsequent imaging sessions.
-
-
Fingolimod Administration:
-
Administer Fingolimod daily via oral gavage at the desired dose (e.g., 0.1 - 1 mg/kg).
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly deliver the Fingolimod solution.
-
-
Longitudinal Two-Photon Imaging:
-
At predetermined time points (e.g., weekly), re-image the same regions of interest identified at baseline.
-
Use vascular landmarks to precisely relocate the imaging fields.
-
Acquire z-stacks to capture the three-dimensional structure of neurons and microglia.
-
-
Data Analysis:
-
Quantify changes in dendritic spine density and turnover, or microglia process motility and morphology over time, comparing the Fingolimod-treated group to a vehicle-treated control group.
-
Protocol 2: Acute Fingolimod Administration via Intraperitoneal Injection for Imaging Microglial Dynamics
This protocol is designed to investigate the immediate effects of Fingolimod on microglial process motility and response to acute injury.
Materials:
-
Fingolimod (FTY720) powder
-
Vehicle (e.g., sterile saline, 5% DMSO in saline)
-
1 ml syringes and 27-30 gauge needles
-
Balance and weighing paper
-
Vortex mixer
-
Transgenic mice with fluorescently labeled microglia (e.g., CX3CR1-GFP)
-
Two-photon microscope with a resonant scanner
-
Surgical tools for acute cranial window preparation
-
Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)
-
Optional: Laser for inducing focal micro-lesions
Procedure:
-
Preparation of Fingolimod Solution:
-
Prepare a stock solution of Fingolimod in a suitable solvent (e.g., 5% DMSO in saline). For a 1 mg/kg dose in a 25g mouse with an injection volume of 100 µl, the concentration should be 0.25 mg/ml.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Animal Preparation and Surgery:
-
Anesthetize the mouse using isoflurane (B1672236) or a ketamine/xylazine cocktail.
-
Perform a craniotomy over the region of interest to create an acute imaging window.
-
-
Baseline Two-Photon Imaging:
-
Position the mouse under the two-photon microscope.
-
Acquire baseline time-lapse images of microglial process motility for a defined period (e.g., 30 minutes).
-
-
Fingolimod Administration:
-
Administer Fingolimod via intraperitoneal (i.p.) injection at the desired dose (e.g., 0.5 - 1 mg/kg).
-
-
Post-Injection Two-Photon Imaging:
-
Immediately following the injection, or after a specified delay, begin acquiring time-lapse images of the same microglial population.
-
Continue imaging for a prolonged period (e.g., 1-2 hours) to capture any dynamic changes in motility.
-
-
Optional: Micro-lesion Induction:
-
To assess the microglial response to injury, a focal laser-induced lesion can be created within the imaging field after Fingolimod administration.
-
Image the recruitment of microglial processes to the site of injury.
-
-
Data Analysis:
-
Analyze the time-lapse image sequences to quantify microglial process motility (e.g., speed, directionality) before and after Fingolimod administration.
-
If a lesion was induced, quantify the speed and extent of microglial process extension towards the injury site.
-
Conclusion
Fingolimod's dual action on the peripheral immune system and the CNS makes it a subject of significant interest for neuroimmunological research. The use of in vivo two-photon imaging provides an unparalleled opportunity to dissect the cellular and subcellular mechanisms underlying its therapeutic effects in real-time within the living brain. The protocols and data presented here offer a foundation for researchers to design and execute rigorous experiments to further elucidate the role of Fingolimod in CNS health and disease. Careful consideration of the experimental question, appropriate animal models, and precise administration and imaging protocols are crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Assessing Fingolimod-Induced Lymphopenia in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques used for assessing Fingolimod-induced lymphopenia in murine models. This document outlines the underlying mechanism of Fingolimod action, detailed experimental protocols for inducing and measuring lymphopenia, and methods for data presentation and analysis.
Introduction
Fingolimod (FTY720) is an immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis.[1][2] Its primary mechanism of action involves its phosphorylation in vivo to fingolimod-phosphate (Fingolimod-P), which acts as a functional antagonist of the sphingosine-1-phosphate (S1P) receptor 1 (S1P1).[1][3][4] This functional antagonism leads to the internalization and degradation of S1P1 receptors on lymphocytes, preventing their egress from secondary lymphoid organs and resulting in a profound but reversible lymphopenia in the peripheral blood. Mouse models are crucial for studying the pharmacodynamics of Fingolimod and for the development of novel S1P receptor modulators. Accurate and consistent assessment of lymphopenia in these models is therefore of paramount importance.
Mechanism of Action: Fingolimod and S1P1 Receptor Modulation
Fingolimod is a structural analog of the natural ligand sphingosine (B13886). Upon administration, it is phosphorylated by sphingosine kinases (SphK1 and SphK2) to its active form, Fingolimod-P. Fingolimod-P then binds with high affinity to four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).
The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen, is dependent on an S1P gradient, which is high in the blood and lymph and low within the lymphoid tissues. Lymphocytes express S1P1, and the binding of S1P to this receptor is the signal for them to exit the lymphoid tissue and enter circulation.
Fingolimod-P, by acting as a functional antagonist, initially activates the S1P1 receptor but then causes its persistent internalization and subsequent degradation within the lymphocyte. This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the secondary lymphoid organs. This sequestration of lymphocytes, particularly naïve and central memory T cells, leads to a significant reduction in the number of circulating lymphocytes, a condition known as lymphopenia.
Figure 1: Mechanism of Fingolimod-induced lymphocyte sequestration.
Experimental Protocols
I. Induction of Lymphopenia in Mice
A. Fingolimod Administration
-
Dosage: Fingolimod is typically administered to mice at doses ranging from 0.1 to 5 mg/kg body weight. A commonly used and effective dose to induce significant lymphopenia is 1 mg/kg/day.
-
Route of Administration: Fingolimod can be administered via oral gavage or intraperitoneal (i.p.) injection.
-
Vehicle: Fingolimod is often dissolved in sterile water, saline, or a solution of dimethyl sulfoxide (B87167) (DMSO) and then diluted in saline or phosphate-buffered saline (PBS).
-
Treatment Duration: A single dose of Fingolimod can induce lymphopenia within 24 hours. For sustained lymphopenia, daily administration is recommended. The duration of treatment will depend on the specific experimental design.
B. Experimental Workflow
Figure 2: General experimental workflow for assessing Fingolimod-induced lymphopenia.
II. Assessment of Lymphopenia
A. Blood Sample Collection
-
Method: Blood samples can be collected serially from the same mouse to monitor the kinetics of lymphopenia. The lateral saphenous vein or tail vein are suitable sites for repeated, minimally invasive blood collection. For terminal studies, cardiac puncture can be performed to collect a larger volume of blood.
-
Volume: Typically, 20-50 µL of blood is sufficient for analysis by flow cytometry.
-
Anticoagulant: Blood should be collected into tubes containing an anticoagulant such as EDTA to prevent clotting.
B. Lymphocyte Counting using Flow Cytometry
Flow cytometry is the gold standard for accurately counting different lymphocyte populations.
-
Red Blood Cell Lysis: Red blood cells are lysed using a commercial lysis buffer or an ammonium-chloride-potassium (ACK) lysis buffer.
-
Antibody Staining: White blood cells are then stained with fluorescently-labeled antibodies specific for various lymphocyte markers. A common panel includes:
-
Pan-leukocyte marker: CD45
-
T cell markers: CD3, CD4, CD8
-
B cell marker: B220 (CD45R) or CD19
-
-
Data Acquisition: Samples are acquired on a flow cytometer.
-
Data Analysis: The data is analyzed using flow cytometry software to gate on specific lymphocyte populations and determine their absolute counts or percentages.
C. Histological Analysis of Lymphoid Tissues (Optional)
To confirm the sequestration of lymphocytes, lymphoid organs such as the spleen and lymph nodes can be harvested, fixed in formalin, embedded in paraffin, and sectioned. Sections can then be stained with hematoxylin (B73222) and eosin (B541160) (H&E) or with specific antibodies (immunohistochemistry) to visualize the lymphocyte populations.
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment and control groups.
Table 1: Peripheral Blood Lymphocyte Counts Following Fingolimod Treatment
| Treatment Group | Time Point | Total Lymphocytes (cells/µL) | CD4+ T Cells (cells/µL) | CD8+ T Cells (cells/µL) | B Cells (cells/µL) |
| Vehicle Control | Baseline | 2500 ± 300 | 1200 ± 150 | 600 ± 80 | 700 ± 90 |
| 24 hours | 2400 ± 280 | 1150 ± 140 | 580 ± 75 | 670 ± 85 | |
| 72 hours | 2450 ± 310 | 1180 ± 160 | 590 ± 80 | 680 ± 90 | |
| Fingolimod (1 mg/kg) | Baseline | 2600 ± 320 | 1250 ± 160 | 620 ± 85 | 730 ± 95 |
| 24 hours | 800 ± 100 | 300 ± 40 | 250 ± 30 | 250 ± 35 | |
| 72 hours | 750 ± 90 | 280 ± 35 | 230 ± 28 | 240 ± 30 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control at the same time point. (Note: The data in this table is illustrative and should be replaced with actual experimental results).
Summary and Conclusions
The protocols and techniques described in these application notes provide a robust framework for assessing Fingolimod-induced lymphopenia in mice. Consistent application of these methods will ensure the generation of high-quality, reproducible data, which is essential for understanding the immunological effects of Fingolimod and for the preclinical evaluation of new S1P receptor modulators. Careful experimental design, precise execution of protocols, and thorough data analysis are critical for obtaining meaningful results in this field of research.
References
- 1. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scripps.edu [scripps.edu]
- 3. FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Combination Therapy of Fingolimod with Neuroprotective Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fingolimod (FTY720), an approved treatment for relapsing-remitting multiple sclerosis, is a sphingosine-1-phosphate (S1P) receptor modulator. Beyond its established immunomodulatory effects, emerging preclinical evidence highlights its direct neuroprotective and regenerative potential within the central nervous system (CNS). A promising strategy to amplify these neuroprotective effects is the combination of fingolimod with other neuroprotective agents, particularly cell-based therapies. This document provides detailed application notes and protocols for in vitro studies on the synergistic neuroprotective effects of fingolimod in combination with neural stem cells (NSCs) and mesenchymal stem cells (MSCs). The primary mechanism of this synergy appears to be the enhanced production of neurotrophic factors and the promotion of oligodendrocyte differentiation, leading to improved neuronal support and myelination.
I. Fingolimod in Combination with Neural Stem Cells (NSCs) for Enhanced Oligodendrocyte Differentiation and Myelination
Application Note:
Fingolimod, in combination with neural stem cells (NSCs), has been shown to significantly promote the differentiation of NSCs into mature oligodendrocytes, the myelin-producing cells of the CNS. This synergistic effect is, in part, mediated by the upregulation of key neurotrophic factors. This approach offers a promising avenue for therapeutic strategies aimed at remyelination and neuroprotection in demyelinating diseases. In vitro co-culture models are instrumental in elucidating the cellular and molecular mechanisms underlying this synergy.
Quantitative Data Summary:
| Treatment Group | Outcome Measure | Result | Reference |
| Fingolimod + NSCs | Mature Oligodendrocytes (CC1+ cells) | ~2.75-fold increase compared to control | [1] |
| Fingolimod alone | Mature Oligodendrocytes (CC1+ cells) | ~1.25-fold increase compared to control | [1] |
| NSCs alone | Mature Oligodendrocytes (CC1+ cells) | ~1.33-fold increase compared to control | [1] |
| Fingolimod + NSCs | Brain-Derived Neurotrophic Factor (BDNF) gene expression | Significantly upregulated | [1] |
| Fingolimod + NSCs | Glial Cell Line-Derived Neurotrophic Factor (GDNF) gene expression | Significantly upregulated | [1] |
Experimental Protocol: In Vitro Co-culture of Fingolimod and NSCs
Objective: To assess the effect of fingolimod on the differentiation of NSCs into oligodendrocytes in vitro.
Materials:
-
Neural stem cells (NSCs)
-
NSC proliferation medium (e.g., DMEM/F12 supplemented with N2, B27, EGF, and bFGF)
-
Astrocyte differentiation medium
-
Fingolimod (FTY720)
-
Poly-L-ornithine and laminin-coated culture plates/coverslips
-
Primary antibodies: anti-CC1 (for mature oligodendrocytes), anti-GFAP (for astrocytes)
-
Secondary antibodies (fluorescently labeled)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Real-time PCR reagents for gene expression analysis (primers for BDNF, GDNF, etc.)
Procedure:
-
NSC Culture: Culture NSCs as neurospheres in proliferation medium. For differentiation experiments, dissociate neurospheres into single cells.
-
Plating: Plate dissociated NSCs on poly-L-ornithine and laminin-coated plates or coverslips in astrocyte differentiation medium.
-
Fingolimod Treatment: Add fingolimod to the culture medium at desired concentrations (e.g., 1-10 nM). Include a vehicle-only control group.
-
Incubation: Culture the cells for a specified period (e.g., 3 days) to allow for differentiation.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with a detergent-based buffer (e.g., Triton X-100).
-
Block non-specific binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with primary antibodies (anti-CC1, anti-GFAP) overnight at 4°C.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
-
Microscopy and Quantification:
-
Visualize the stained cells using a fluorescence microscope.
-
Quantify the percentage of CC1+ cells relative to the total number of DAPI-stained nuclei to determine the extent of oligodendrocyte differentiation.
-
-
Gene Expression Analysis (Optional):
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct real-time PCR to quantify the expression levels of neurotrophic factor genes (e.g., BDNF, GDNF).
-
Visualization of Experimental Workflow and Signaling Pathway:
Caption: Workflow for in vitro assessment of fingolimod's effect on NSC differentiation.
Caption: Fingolimod signaling pathway for enhanced oligodendrocyte differentiation.
II. Fingolimod in Combination with Mesenchymal Stem Cells (MSCs) for Enhanced Neurotrophic Factor Secretion
Application Note:
Fingolimod can potentiate the neuroprotective effects of mesenchymal stem cells (MSCs) by stimulating their secretion of neurotrophic factors. This combination therapy leverages the paracrine activity of MSCs, which release a cocktail of beneficial molecules that support neuronal survival and modulate the local inflammatory environment. In vitro studies are essential to quantify the enhancement of neurotrophic factor secretion by MSCs in the presence of fingolimod and to assess the neuroprotective capacity of the resulting conditioned medium on neuronal cultures.
Quantitative Data Summary:
| Treatment Group | Outcome Measure | Result | Reference |
| Fingolimod | MSC Migration | Promoted | |
| Fingolimod | MSC Proliferation | Promoted | |
| Fingolimod | Neurotrophic Factor Secretion from MSCs | Induced | |
| Fingolimod | Pro-inflammatory Cytokine Production from Astrocytes/Microglia | Suppressed |
Experimental Protocol: Assessing Neuroprotective Effects of Fingolimod-Treated MSC Conditioned Medium
Objective: To determine if fingolimod enhances the neuroprotective properties of MSC-secreted factors.
Materials:
-
Mesenchymal stem cells (MSCs)
-
MSC growth medium
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Neuronal culture medium
-
Fingolimod (FTY720)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or glutamate)
-
ELISA kits for specific neurotrophic factors (e.g., BDNF, GDNF)
-
Cell viability assay reagents (e.g., MTT, LDH assay)
Procedure:
-
MSC Culture and Treatment:
-
Culture MSCs to sub-confluency.
-
Replace the growth medium with a serum-free medium and treat with fingolimod (e.g., 10 nM) for a specified duration (e.g., 48 hours). Include a vehicle-only control.
-
-
Conditioned Medium Collection:
-
Collect the culture supernatant (conditioned medium) from both fingolimod-treated and control MSCs.
-
Centrifuge the conditioned medium to remove any detached cells and debris.
-
-
Neurotrophic Factor Quantification:
-
Use ELISA kits to measure the concentrations of specific neurotrophic factors (e.g., BDNF, GDNF) in the collected conditioned medium.
-
-
Neuronal Culture and Neurotoxicity Induction:
-
Plate neuronal cells at an appropriate density.
-
After allowing the cells to adhere and stabilize, induce neurotoxicity by adding a neurotoxin (e.g., 6-OHDA) to the culture medium for a defined period.
-
-
Neuroprotection Assay:
-
Following neurotoxin exposure, replace the medium with the collected conditioned medium from either fingolimod-treated or control MSCs.
-
Incubate the neuronal cultures with the conditioned medium for 24-48 hours.
-
-
Cell Viability Assessment:
-
Perform a cell viability assay (e.g., MTT or LDH assay) to quantify the extent of neuroprotection conferred by the conditioned medium from the different treatment groups.
-
Visualization of Experimental Workflow and Synergistic Action:
Caption: Workflow for assessing the neuroprotective effects of fingolimod-treated MSCs.
Caption: Synergistic neuroprotective action of fingolimod and MSCs.
References
Troubleshooting & Optimization
troubleshooting Fingolimod solubility issues in aqueous buffers
Welcome to the technical support center for Fingolimod (also known as FTY720). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of Fingolimod in aqueous buffers and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
General Solubility
Q1: What is Fingolimod and why is its solubility a concern?
Fingolimod is an immunomodulating drug used to treat relapsing multiple sclerosis.[1][2] It is a structural analog of sphingosine (B13886) and acts as a sphingosine-1-phosphate (S1P) receptor modulator.[1][3] Fingolimod hydrochloride, the commonly used salt, is a lipophilic molecule with poor water solubility and is classified as a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability).[4] Its solubility is highly pH-dependent, which presents significant challenges when preparing solutions in standard aqueous buffers for in vitro and other experimental assays.
Q2: Why does my Fingolimod hydrochloride precipitate when I add it to my PBS or cell culture medium?
Fingolimod's solubility dramatically decreases as the pH increases from acidic to neutral or alkaline. Buffers like Phosphate-Buffered Saline (PBS), typically at a pH of 7.2-7.4, create an environment where Fingolimod is practically insoluble. Research has shown its solubility to be less than 0.01 mg/mL in a pH 6.8 phosphate (B84403) buffer. When a concentrated stock of Fingolimod in an organic solvent (like DMSO or ethanol) is diluted into a larger volume of neutral pH aqueous media, the organic solvent is diluted, and the Fingolimod "crashes out" or precipitates because it cannot remain dissolved in the aqueous environment.
Q3: What is the best solvent for making a Fingolimod stock solution?
Fingolimod hydrochloride is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide. The choice of solvent depends on the experimental system's tolerance. For cell culture, DMSO is most common, but the final concentration should be kept low (ideally below 0.1%, and not exceeding 0.5%) to avoid cytotoxicity.
-
DMSO: Soluble up to 100 mM.
-
Ethanol: Soluble up to 100 mM (may require warming).
-
A stock solution in these solvents can be prepared at concentrations of approximately 20 mg/mL.
Q4: Can I prepare a stock solution of Fingolimod in water?
Preparing a primary stock solution in water is not recommended due to its very poor solubility. While one source indicates a high solubility of 50 mg/mL in H2O with the use of sonication, this is not typical and may not result in a stable solution. Another report notes that while it is freely soluble in deionized water, it has extremely low solubility in neutral buffers. This suggests that dissolving in pure water may result in a slightly acidic solution where it is more soluble, but this solution would likely precipitate upon addition to a buffered system. The most reliable method is to first dissolve the compound in an organic solvent.
Experimental Best Practices
Q5: What is the recommended procedure for diluting a Fingolimod stock into an aqueous buffer or cell culture medium?
To minimize precipitation, a specific dilution protocol is essential. The key is to avoid rapid solvent exchange and to keep the final concentration below the solubility limit in the aqueous medium.
-
Prepare a high-concentration stock in 100% DMSO or ethanol.
-
Warm the aqueous buffer or cell culture medium to 37°C, as solubility is often lower in cold liquids.
-
Perform a serial dilution if a large dilution factor is required. It can be beneficial to first make an intermediate dilution of the stock solution in the organic solvent.
-
Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This gradual introduction helps the compound disperse and dissolve rather than immediately aggregate and precipitate.
-
Do not store the final aqueous solution. These solutions are not stable and should be prepared fresh for each experiment and used within the same day.
Q6: My solution looks fine at first, but I see a precipitate after incubating for a few hours. What is happening?
This is known as delayed precipitation. It can occur due to several factors:
-
Changes in Media Environment: Over time in an incubator, the pH of the media can shift, potentially lowering Fingolimod's solubility.
-
Interaction with Media Components: The compound may slowly interact with salts, proteins (especially in serum), or other components in the medium to form insoluble complexes.
-
Temperature Fluctuations: Removing the culture vessel from the incubator can cause temperature drops that reduce solubility.
To mitigate this, ensure your final concentration is well below the maximum solubility limit and consider using serum-free media if interactions with serum proteins are suspected.
Quantitative Solubility Data
The solubility of Fingolimod is highly dependent on the solvent and pH. The data below is compiled from various sources to provide a comparative overview.
Table 1: Fingolimod Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 343.9 g/mol (HCl salt) | |
| pKa | 7.82 - 9.38 (basic amine) | |
| logP | ~4.1 |
Table 2: Fingolimod Hydrochloride Solubility
| Solvent / Buffer | pH | Temperature | Solubility | Source(s) |
| DMSO | N/A | N/A | ~20 mg/mL to 100 mM | |
| Ethanol | N/A | N/A | ~20 mg/mL to 100 mM | |
| H₂O | N/A | N/A | 50 mg/mL (with sonication) | |
| 0.1 N HCl | 1.0 | N/A | Freely soluble | |
| Phosphate Buffer | 6.8 | 25°C / 37°C | < 0.01 mg/mL | |
| PBS | 7.4 | N/A | Practically Insoluble | |
| PBS:Ethanol (1:1) | 7.2 | N/A | ~0.2 mg/mL | |
| Tris, Sodium Phosphate, HEPES | Neutral | N/A | Solubility is decreased |
Experimental Protocols
Protocol 1: Preparation of Fingolimod Stock Solution
This protocol describes how to prepare a 10 mM stock solution of Fingolimod Hydrochloride (MW: 343.9 g/mol ) in DMSO.
Materials:
-
Fingolimod Hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Weigh out 3.44 mg of Fingolimod Hydrochloride powder and place it into a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. Fingolimod hydrochloride is stable for at least 4 years when stored as a solid at -20°C.
Visual Diagrams
Fingolimod Signaling Pathway
Fingolimod is a prodrug that is phosphorylated in vivo to Fingolimod-Phosphate. This active metabolite then acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors, leading to their internalization and functional antagonism. This sequesters lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system.
Caption: Fingolimod is phosphorylated to its active form, which binds to S1P receptors, causing their internalization and sequestering lymphocytes.
Experimental Workflow for Solution Preparation
This workflow illustrates the recommended steps for preparing a final working solution of Fingolimod in an aqueous medium for cell culture experiments.
Caption: Recommended workflow for preparing a Fingolimod working solution for in vitro experiments.
Troubleshooting Logic for Solubility Issues
This diagram provides a logical flowchart to help researchers troubleshoot and resolve common precipitation issues with Fingolimod.
Caption: A troubleshooting flowchart for addressing Fingolimod precipitation in aqueous solutions.
References
Technical Support Center: Fingolimod-Induced Cytotoxicity in Primary Neuron Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Fingolimod-induced cytotoxicity in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: Is Fingolimod (FTY720) expected to be cytotoxic to primary neurons?
Fingolimod's effect on primary neurons is complex and can be context-dependent. While it is widely recognized for its neuroprotective effects in various models of neurological diseases, some studies have reported dose-dependent cytotoxicity.[1][2][3] High concentrations of Fingolimod (e.g., 5000 nM) have been shown to induce toxicity in neural crest stem cells over 24 and 72 hours.[3] Therefore, unexpected cytotoxicity in primary neuron cultures could be a result of experimental conditions.
Q2: My primary neurons are showing signs of distress and death after Fingolimod treatment. What are the possible causes?
Several factors could contribute to neuronal death in your cultures:
-
High Concentration of Fingolimod: As mentioned, high concentrations can be directly toxic.
-
Off-target Effects: While Fingolimod primarily targets sphingosine-1-phosphate (S1P) receptors, it can have other cellular effects.[4]
-
Culture Health: The overall health of your primary neuron culture is crucial. Issues like poor attachment, low plating density, or nutrient depletion can make neurons more susceptible to stress from drug treatment.
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) in your culture medium is non-toxic to your neurons.
Q3: What are the typical signs of a healthy primary neuron culture?
Healthy primary neuron cultures exhibit specific morphological characteristics. Within an hour of seeding, neurons should adhere to the substrate. In the first two days, they should extend minor processes and show initial axon outgrowth. By day four, dendritic outgrowth should be visible, and by one week, the formation of a mature network should be underway. These cultures can typically be maintained for over three weeks. Clumping or aggregation of neurons can be a sign of an unhealthy culture, possibly due to issues with the coating substrate.
Troubleshooting Guides
Problem 1: Unexpected Neuronal Death After Fingolimod Treatment
| Possible Cause | Troubleshooting Step |
| Fingolimod Concentration Too High | Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific primary neuron type and experimental duration. Start with low nanomolar concentrations and titrate up. A study on epidermal neural crest stem cells found that concentrations of 50-600 nM increased cell viability after 6 hours, while 5000 nM induced toxicity at 24 and 72 hours. |
| Poor Culture Conditions | Ensure optimal plating density (generally 1,000–5,000 cells per mm²) to avoid stress from sparse or overly dense cultures. Verify the integrity of your coating substrate (e.g., Poly-D-Lysine) as degradation can lead to neuronal clumping and death. Use appropriate serum-free media and supplements, as serum can promote glial proliferation and negatively impact neuronal health. |
| Solvent Toxicity | Prepare a vehicle control group with the same concentration of the solvent used to dissolve Fingolimod. This will help differentiate between drug-induced cytotoxicity and solvent-induced toxicity. |
| Contamination | Regularly inspect your cultures for any signs of bacterial or fungal contamination. |
Problem 2: Inconsistent Results Across Experiments
| Possible Cause | Troubleshooting Step |
| Variability in Primary Culture Health | Standardize your neuron isolation and culture protocol. The age of the animal used for dissection can impact culture health, with embryonic cultures often being preferred. Ensure consistent plating densities and media changes. |
| Edge Effects in Multi-well Plates | Evaporation from outer wells in 96- or 384-well plates can lead to hyperosmolality and affect cell viability. To minimize this, avoid using the outer wells for experiments or use techniques to reduce evaporation, such as sealing plates with a gas-permeable membrane. |
| Reagent Variability | Use fresh dilutions of Fingolimod for each experiment from a validated stock solution. Ensure all other reagents, including media and supplements, are from consistent lots. |
Experimental Protocols
Assessing Fingolimod-Induced Cytotoxicity using LDH Assay
This protocol is adapted from a study that evaluated the protective effect of Fingolimod against H₂O₂-induced cytotoxicity in R28 cells.
-
Cell Plating: Plate primary neurons in a 96-well plate at the desired density and allow them to adhere and mature for the desired number of days in vitro (DIV).
-
Fingolimod Treatment: Prepare serial dilutions of Fingolimod in your culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of Fingolimod or a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
LDH Assay: Use a commercially available lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit and follow the manufacturer's instructions. This assay measures the amount of LDH released into the medium from damaged cells.
-
Data Analysis: Measure the absorbance at the recommended wavelength. Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Quantifying Apoptosis using Western Blot for Cleaved Caspase-3
This method is based on a study that examined the effect of Fingolimod on apoptotic markers in a neuronal cell line.
-
Cell Lysis: After treatment with Fingolimod, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the cleaved caspase-3 signal to a loading control (e.g., β-actin or GAPDH).
Quantitative Data Summary
Table 1: Effect of Fingolimod on Cell Viability of Epidermal Neural Crest Stem Cells (EPI-NCSCs)
| Fingolimod Concentration (nM) | Effect on Cell Viability (after 6h) | Effect on Cell Viability (after 24h & 72h) |
| 50-600 | Increased | No significant change |
| 5000 | Not specified | Induced toxicity |
Data summarized from a study on EPI-NCSCs, which may serve as a reference for neuronal studies.
Table 2: Neuroprotective Effects of Fingolimod (FTY) on TNFα-Induced Neuronal Injury in R28 Cells
| Treatment Group | Cell Viability (% of Control) |
| Control | 100% |
| TNFα (10 ng/mL) | ~55% |
| TNFα + FTY (25 nM) | Significantly increased vs. TNFα alone |
| TNFα + FTY (50 nM) | Significantly increased vs. TNFα alone |
| TNFα + FTY (100 nM) | Significantly increased vs. TNFα alone |
This table summarizes the neuroprotective effects observed in a model of TNFα-induced injury. Note that in this context, Fingolimod is reducing cytotoxicity.
Signaling Pathways and Visualizations
Fingolimod can modulate several signaling pathways that influence neuronal survival and apoptosis.
Fingolimod's Pro-Survival and Anti-Apoptotic Signaling
In many contexts, Fingolimod promotes neuronal survival by activating pro-survival pathways and inhibiting apoptotic cascades. It can act through S1P receptors to engage pathways like PI3K/Akt and MAPK/ERK, which promote cell survival. Fingolimod has also been shown to suppress neuronal apoptosis by inhibiting the activation of caspase-3 and modulating the expression of Bcl-2 family proteins.
Caption: Fingolimod's neuroprotective signaling pathway.
Potential Cytotoxicity Pathway via PP2A Activation
Fingolimod is also an activator of Protein Phosphatase 2A (PP2A). While PP2A has complex roles, its activation can lead to the dephosphorylation of pro-survival proteins and promote apoptosis in certain cell types, particularly cancer cells. This pathway could potentially contribute to cytotoxicity in neurons under specific conditions.
Caption: Potential Fingolimod-induced apoptotic pathway.
Experimental Workflow for Investigating Cytotoxicity
A logical workflow is essential for systematically investigating Fingolimod's effects on primary neurons.
Caption: Workflow for cytotoxicity assessment.
References
- 1. In vitro investigation of the toxicological mechanisms of Fingolimod (S)-phosphate in HEPG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fingolimod increases oligodendrocytes markers expression in epidermal neural crest stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Fingolimod concentration to avoid off-target effects in vitro
Technical Support Center: Optimizing Fingolimod (FTY720) In Vitro
Welcome to the technical support center for the use of Fingolimod (FTY720) in in vitro research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and avoiding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Fingolimod (FTY720) in vitro?
A1: Fingolimod is a prodrug, meaning it is converted into its active form, Fingolimod-phosphate (FTY720-P), by sphingosine (B13886) kinases (SphKs), primarily SphK2.[1][2] FTY720-P then acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, 3, 4, 5).[2][3] The therapeutic effects in multiple sclerosis are largely attributed to its action on the S1P1 receptor on lymphocytes.[2][3][4] Initial activation is followed by the internalization and degradation of the S1P1 receptor, leading to functional antagonism.[2][5] This prevents lymphocytes from leaving lymph nodes, reducing their infiltration into the central nervous system.[3]
Q2: What are the known S1P receptor-independent ("off-target") effects of Fingolimod?
A2: At higher concentrations (typically greater than 2 µM), Fingolimod can exert several off-target effects.[6] These are often independent of its phosphorylation and include:
-
Inhibition of Ceramide Synthases (CerS): Fingolimod can competitively inhibit CerS, leading to a decrease in ceramides (B1148491) and an increase in dihydrosphingosine.[7][8][9][10]
-
Inhibition of Histone Deacetylases (HDACs): The active form, FTY720-P, can enter the nucleus and inhibit class I HDACs, leading to increased histone acetylation.[1][11][12][13][14]
-
Activation of Protein Phosphatase 2A (PP2A): Fingolimod can activate the tumor suppressor PP2A by disrupting its interaction with the endogenous inhibitor SET.[11][15][16][17][18] This action does not require phosphorylation.[15][16]
-
Inhibition of Sphingosine Kinase 1 (SPHK1): As a sphingosine analog, FTY720 can act as a competitive inhibitor of SPHK1.[6]
Q3: What is a recommended starting concentration range for in vitro experiments to ensure S1P receptor specificity?
A3: To maintain specificity for S1P receptors, it is crucial to use the lowest effective concentration.
-
For S1P Receptor Modulation: FTY720-P binds to S1P receptors with high affinity in the low nanomolar (nM) range (0.3–3.1 nM).[3] In cell-based assays focusing on S1P receptor signaling, concentrations between 10 nM and 100 nM are often sufficient to observe receptor-mediated effects like preventing TNFα-induced injury.[19]
-
Avoiding Off-Target Effects: Off-target effects are generally reported at concentrations of 2 µM or higher .[6] For example, inhibition of ceramide synthase has been noted at concentrations from 500 nM to 5 µM.[9] Cytotoxicity in various cell lines, such as medulloblastoma and HepG2 cells, becomes significant at concentrations of 5 µM to 10 µM.[20][21][22]
Q4: Does the unphosphorylated form of Fingolimod have biological activity?
A4: Yes, several key off-target effects do not require Fingolimod to be phosphorylated. The activation of Protein Phosphatase 2A (PP2A) and the inhibition of ceramide synthase are notable examples of activities exerted by the parent Fingolimod molecule.[7][15][16][18]
Troubleshooting Guide
Problem 1: I'm observing high levels of cytotoxicity and cell death, even at concentrations intended to be therapeutic.
-
Possible Cause: The concentration of Fingolimod may be too high, leading to off-target effects or general toxicity. Cytotoxicity is a known dose- and time-dependent effect.[20][21] In HepG2 cells, for instance, a significant reduction in viability was observed after 72 hours of treatment with 5 µM and 10 µM FTY720-P.[21]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment starting from a low nM range up to 10-20 µM to determine the IC50 for cytotoxicity in your specific cell line. Use a cell viability assay like MTT, LDH, or NRU.[20][21]
-
Reduce Concentration: Based on the dose-response data, select a concentration well below the cytotoxic threshold that still achieves the desired on-target effect. For S1P receptor modulation, concentrations in the 10-100 nM range are often effective without causing significant cell death.[19]
-
Check Exposure Time: Shorten the incubation time. Some studies show that cytotoxicity increases significantly with longer exposure times (e.g., 72 hours vs. 24 hours).[20][21]
-
Problem 2: My experimental results are inconsistent with known S1P receptor signaling pathways.
-
Possible Cause: The Fingolimod concentration used may be high enough to engage off-target pathways that confound your results. For example, if you are studying apoptosis, high concentrations of Fingolimod could be inducing cell death via PP2A activation or ceramide pathway disruption, independent of S1P receptor signaling.[11][15]
-
Troubleshooting Steps:
-
Review Concentration: Check if your working concentration exceeds the ~1-2 µM threshold where off-target effects become more prominent.[6]
-
Use S1P Receptor Antagonists: To confirm that your observed effect is S1P receptor-mediated, perform experiments in the presence of a specific S1P receptor antagonist. If the effect is blocked, it is likely on-target.
-
Test for Off-Target Markers: Assay for known off-target effects. For example, measure histone H3 acetylation to check for HDAC inhibition or measure ceramide levels to check for CerS inhibition.[7][22] This can help determine if these pathways are being activated at your working concentration.
-
Problem 3: I am not observing the expected effect on lymphocyte migration or S1P receptor internalization.
-
Possible Cause: The cells may have low expression of sphingosine kinase 2 (SphK2), the primary enzyme that phosphorylates Fingolimod into its active form.[1] Without sufficient FTY720-P, S1P receptor-mediated effects will be diminished.
-
Troubleshooting Steps:
-
Use Phosphorylated Fingolimod: The most direct solution is to use commercially available FTY720-P instead of the parent compound. This bypasses the need for cellular phosphorylation.
-
Verify SphK2 Expression: If using the parent compound is necessary, verify the expression of SphK2 in your cell line via qPCR or Western blot.
-
Optimize Cell Density and Conditions: Ensure that cell culture conditions are optimal, as cellular stress can alter enzymatic activity.
-
Data on Fingolimod Concentrations and Effects
The following tables summarize quantitative data from various in vitro studies to help guide concentration selection.
Table 1: On-Target (S1P Receptor-Mediated) Effects
| Effect | Cell Type | Fingolimod Concentration | Outcome | Citation |
| S1P Receptor Binding | Various | 0.3 - 3.1 nM (FTY720-P) | High-affinity binding to S1P1,3,4,5 | [3] |
| Neuroprotection | R28 Neuro-retinal cells | 25 - 50 nM | Significant prevention of TNFα-induced injury | [19] |
| Oligodendrocyte Process Extension | Mature Oligodendrocytes | Low doses (prolonged exposure) | Promoted process extension via S1P receptors | [23] |
Table 2: Off-Target and Cytotoxic Effects
| Effect | Cell Type/System | Fingolimod Concentration | Outcome | Citation |
| Ceramide Synthase 2 Inhibition | In vitro enzyme assay | Kᵢ of 2.15 µM, IC₅₀ of 6.4 µM | Competitive inhibition of the enzyme | [7][10] |
| Ceramide Synthesis Inhibition | Cultured cells | 500 nM - 5 µM | Inhibition observed at high sphinganine (B43673) levels | [9] |
| Cytotoxicity | HepG2 cells | 5 µM and 10 µM (FTY720-P) | >20% reduction in cell viability after 72h | [21] |
| Cytotoxicity | Medulloblastoma cells | 7.5 µM and 10 µM | Significant reduction in cell viability | [22] |
| HDAC Inhibition | Recombinant HDACs, Neuronal Cells | Not specified | FTY720-P inhibits class I HDACs | [1] |
| Inhibition of Tumor Cell Migration | Various cancer cells | ≤ 2 µM | Lower concentration than needed for cytotoxicity | [6] |
Experimental Protocols
Protocol 1: Determining Cytotoxicity Using the MTT Assay
This protocol is adapted from studies assessing FTY720-P-induced cytotoxicity in HepG2 cells.[21]
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of Fingolimod or FTY720-P in complete cell culture medium. Concentrations ranging from 0.1 µM to 20 µM are recommended to capture the full dose-response curve. Remove the old medium from the cells and add 100 µL of the Fingolimod-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the blank values. Plot the percentage of viability against the log of the Fingolimod concentration to determine the IC50 value.
Protocol 2: Assessing Histone H3 Acetylation (HDAC Inhibition)
This protocol is based on methods used to show Fingolimod's effect on histone acetylation in medulloblastoma cells.[22]
-
Cell Treatment: Plate cells (e.g., DAOY) in 6-well plates. Treat with Fingolimod at various concentrations (e.g., 5 µM, 7.5 µM, 10 µM) and a vehicle control for 24 hours.
-
Histone Extraction: Harvest the cells and extract histones using a commercial histone extraction kit according to the manufacturer's instructions.
-
Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
ELISA Assay: Use a commercial ELISA kit specific for acetylated Histone H3 (e.g., Acetyl-Histone H3 ELISA Kit).
-
Procedure: Add 50 µL of histone extract (diluted to an appropriate concentration in assay buffer) to the wells of the antibody-coated plate. Follow the kit's instructions for incubation with detection antibodies and substrate.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Analysis: Normalize the acetylated H3 levels to the total amount of protein loaded. Express the results as a fold change relative to the vehicle-treated control.
Visualizations: Pathways and Workflows
Caption: On-target signaling pathway of Fingolimod (FTY720).
Caption: Major off-target pathways of Fingolimod at high concentrations.
Caption: Workflow for optimizing Fingolimod concentration in vitro.
References
- 1. Active, phosphorylated fingolimod inhibits histone deacetylases and facilitates fear extinction memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of fingolimod based on the chemical modification of a natural product from the fungus, Isaria sinclairii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FTY720 inhibits ceramide synthases and up-regulates dihydrosphingosine 1-phosphate formation in human lung endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceramide Synthesis Is Modulated by the Sphingosine Analog FTY720 via a Mixture of Uncompetitive and Noncompetitive Inhibition in an Acyl-CoA Chain Length-de pend ent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceramide synthesis is modulated by the sphingosine analog FTY720 via a mixture of uncompetitive and noncompetitive inhibition in an Acyl-CoA chain length-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antidepressant activity of fingolimod in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Active, phosphorylated fingolimod inhibits histone deacetylases and facilitates fear extinction memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Antagonistic activities of the immunomodulator and PP2A-activating drug FTY720 (Fingolimod, Gilenya) in Jak2-driven hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antagonistic activities of the immunomodulator and PP2A-activating drug FTY720 (Fingolimod, Gilenya) in Jak2-driven hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The NMR-based characterization of the FTY720-SET complex reveals an alternative mechanism for the attenuation of the inhibitory SET-PP2A interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. In vitro investigation of the toxicological mechanisms of Fingolimod (S)-phosphate in HEPG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fingolimod (FTY720) reduces viability and survival and increases histone H3 acetylation in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Impact of Fingolimod (FTY720) in Neuroimmunologic Diseases: Mechanisms Beyond Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
why is Fingolimod not reducing lymphocyte counts in my animal model
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Fingolimod (FTY720) in animal models and encountering a lack of expected reduction in peripheral lymphocyte counts.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of Fingolimod on peripheral lymphocyte counts in animal models?
A1: Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator.[1] Its active form, fingolimod-phosphate, acts as a functional antagonist of the S1P1 receptor on lymphocytes.[2] This prevents their egress from lymph nodes, leading to a profound but reversible reduction in the number of circulating lymphocytes, a condition known as lymphopenia.[3] The effect is dose-dependent, with higher doses generally causing a greater reduction in lymphocyte counts.[3][4]
Q2: How long does it take to see a reduction in lymphocyte counts after Fingolimod administration?
A2: A reduction in peripheral lymphocyte counts is typically observed within hours of the first dose. In a human single-dose study, a 38% decrease in lymphocyte count was seen 22 hours after administration. The nadir (lowest point) of lymphocyte count is generally reached within 6 hours in humans, though this can vary. In mice, significant reductions in peripheral blood lymphocytes are also observed within 24 hours of administration.
Q3: Is the effect of Fingolimod on lymphocyte counts reversible?
A3: Yes, the lymphopenia induced by Fingolimod is reversible. After discontinuation of the drug, lymphocyte counts gradually return to baseline levels. The recovery time can vary depending on the dose and duration of treatment.
Troubleshooting Guide: Why is Fingolimod Not Reducing Lymphocyte Counts in My Animal Model?
If you are not observing the expected lymphopenia after Fingolimod administration in your animal model, several factors could be at play. This guide provides a step-by-step approach to troubleshoot the issue.
Step 1: Verify Experimental Protocol and Drug Integrity
Issue: Incorrect dosage, improper administration, or degraded Fingolimod can lead to a lack of efficacy.
Troubleshooting Actions:
-
Dosage Calculation: Double-check your calculations for the Fingolimod dose. Ensure it is appropriate for the species and weight of your animals.
-
Drug Formulation and Stability: Fingolimod hydrochloride has low solubility in neutral pH media but is more soluble in acidic solutions or organic solvents like ethanol (B145695) and DMSO. Improper dissolution or storage can lead to precipitation and an inaccurate administered dose.
-
Recommendation: Prepare fresh dosing solutions for each experiment. If using a vehicle, ensure Fingolimod is fully dissolved and stable in that vehicle for the duration of your experiment. Consider a formulation using a small amount of an organic solvent followed by dilution in an aqueous buffer.
-
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) can affect the bioavailability and pharmacokinetics of Fingolimod.
-
Recommendation: Ensure the chosen route is appropriate and has been validated in the literature for your animal model. For oral gavage, ensure proper technique to avoid incorrect delivery.
-
Step 2: Evaluate Animal-Specific Factors
Issue: The physiological state of the animals and species-specific differences can influence the response to Fingolimod.
Troubleshooting Actions:
-
Species-Specific Differences in Metabolism: Fingolimod is a prodrug that needs to be phosphorylated by sphingosine (B13886) kinases (SphK1 and SphK2) to its active form, fingolimod-phosphate. The rate of this phosphorylation can differ between species. For instance, the phosphorylation of fingolimod in human platelets is four times slower than in rats.
-
Recommendation: Review literature specific to your animal model to understand the known pharmacokinetics and effective dose ranges.
-
-
S1P Receptor Expression and Affinity: While S1P1 is the primary target, Fingolimod also interacts with other S1P receptor subtypes (S1P3, S1P4, and S1P5). Species-specific variations in the expression levels and binding affinities of these receptors could potentially alter the overall pharmacological effect.
-
Impact of Anesthesia: Some anesthetic agents can independently affect lymphocyte counts. For example, some volatile anesthetics have been shown to be immunosuppressive and can decrease lymphocyte counts, which could mask or interfere with the effects of Fingolimod.
-
Recommendation: If blood collection requires anesthesia, choose an agent with minimal known effects on lymphocyte populations or ensure your control group is treated with the same anesthetic regimen to account for its effects.
-
-
Gut Microbiome: The gut microbiome can influence the immune system and drug metabolism. While direct evidence for the gut microbiome metabolizing Fingolimod is limited, it is known that disease-modifying therapies can alter the gut microbiota, which in turn can modulate immune responses.
-
Recommendation: Be aware of potential variability in the gut microbiome of your animal colony and consider its potential impact on experimental outcomes.
-
Step 3: Refine Measurement and Analysis Techniques
Issue: Inaccurate or inconsistent methods for quantifying lymphocytes can lead to misleading results.
Troubleshooting Actions:
-
Blood Collection Timing: The timing of blood collection relative to Fingolimod administration is critical. The maximum effect on lymphocyte counts occurs within a specific time window.
-
Recommendation: Collect blood at multiple time points after administration (e.g., 6, 24, and 48 hours) to capture the nadir of lymphocyte counts.
-
-
Flow Cytometry Protocol: Inconsistent staining, incorrect gating, or issues with the flow cytometer can lead to inaccurate lymphocyte counts.
-
Recommendation: Use a validated and standardized flow cytometry protocol for identifying and quantifying lymphocyte populations. Include appropriate controls, such as unstained cells and compensation controls.
-
Quantitative Data Summary
| Parameter | Mice | Rats | Dogs |
| Typical Oral Dose Range | 0.3 - 1 mg/kg/day | 0.3 - 3 mg/kg/day | 0.01 - 0.05 mg/kg |
| Expected Lymphocyte Reduction | Dose-dependent; significant reduction at 0.3 and 1 mg/kg/day | Significant lymphopenia | Dose-dependent reduction up to 0.05 mg/kg |
| Time to Onset of Lymphopenia | Within 24 hours | Within 24 hours | Rapid reduction |
| Bioavailability (Oral) | 16% (10 mg/kg) to 69% (50 mg/kg) for a derivative | 24-35% for a derivative | ~27.5% for a derivative |
| Half-life | Not explicitly found for Fingolimod | 19-23 hours | Not explicitly found for Fingolimod |
Experimental Protocols
Protocol 1: Preparation of Fingolimod for Oral Gavage in Mice
Materials:
-
Fingolimod hydrochloride (FTY720) powder
-
Ethanol (100%)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of Fingolimod: Based on the desired dose (e.g., 1 mg/kg) and the number and weight of the mice, calculate the total amount of Fingolimod needed.
-
Prepare a stock solution: Weigh the Fingolimod powder and dissolve it in a small volume of 100% ethanol to create a concentrated stock solution (e.g., 10 mg/mL). Fingolimod hydrochloride is soluble in ethanol at approximately 20 mg/mL.
-
Vortex and sonicate: Vortex the solution thoroughly to ensure complete dissolution. If necessary, briefly sonicate the tube to aid dissolution.
-
Prepare the dosing solution: On the day of the experiment, dilute the stock solution with sterile PBS to the final desired concentration for oral gavage. For example, to achieve a 1 mg/kg dose in a 20g mouse with a gavage volume of 100 µL, the final concentration would be 0.2 mg/mL.
-
Administer via oral gavage: Administer the freshly prepared solution to the mice using a proper oral gavage needle.
Protocol 2: Quantification of Peripheral Blood Lymphocytes in Mice by Flow Cytometry
Materials:
-
Whole blood collected in EDTA-coated tubes
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorescently-conjugated antibodies against mouse lymphocyte markers (e.g., CD45, CD3, CD4, CD8, B220)
-
Flow cytometer
Procedure:
-
Blood Collection: Collect approximately 50-100 µL of whole blood from each mouse via a suitable method (e.g., submandibular or retro-orbital bleed) into EDTA-coated tubes to prevent clotting.
-
Antibody Staining:
-
Add 50 µL of whole blood to a FACS tube.
-
Add the predetermined optimal concentrations of fluorescently-conjugated antibodies against lymphocyte surface markers.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
RBC Lysis:
-
Add 2 mL of 1X RBC Lysis Buffer to each tube.
-
Vortex gently and incubate for 5-10 minutes at room temperature in the dark.
-
-
Washing:
-
Centrifuge the tubes at 300-400 x g for 5 minutes.
-
Discard the supernatant.
-
Resuspend the cell pellet in 2 mL of FACS buffer.
-
Repeat the centrifugation and washing step.
-
-
Resuspension and Acquisition:
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 300-500 µL).
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Further gate on specific lymphocyte subsets (e.g., T cells, B cells, CD4+ T cells, CD8+ T cells) based on the expression of their respective markers.
-
Calculate the percentage and absolute count of each lymphocyte population.
-
Visualizations
Caption: Fingolimod Signaling Pathway.
Caption: Experimental Workflow.
Caption: Troubleshooting Workflow.
References
- 1. The sphingosine 1-phosphate receptor modulator fingolimod as a therapeutic agent: Recent findings and new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Design and validation of novel flow cytometry panels to analyze a comprehensive range of peripheral immune cells in mice [frontiersin.org]
- 3. Dual dose-dependent effects of fingolimod in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Fingolimod's Cardiovascular Side Effects in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cardiovascular side effects during preclinical studies with Fingolimod (FTY720).
Frequently Asked Questions (FAQs)
Q1: What is the primary cardiovascular side effect observed with Fingolimod in preclinical models?
A1: The most prominent and immediate cardiovascular side effect of Fingolimod is a transient, dose-dependent bradycardia (a decrease in heart rate).[1][2][3][4] This is often accompanied by a prolongation of the atrioventricular (AV) conduction, which can manifest as first-degree or, less commonly, second-degree AV block.[4]
Q2: What is the underlying mechanism of Fingolimod-induced bradycardia?
A2: Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator. Its active metabolite, Fingolimod-phosphate, acts as an agonist at S1P receptor subtype 1 (S1P1) and subtype 3 (S1P3), which are expressed on atrial myocytes. This agonism activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux, hyperpolarization of the myocyte membrane, and a subsequent decrease in heart rate. This mechanism is similar to the vagomimetic effect of acetylcholine.
Q3: Why is the bradycardia induced by Fingolimod transient?
A3: The bradycardia is transient due to the pharmacological tolerance that develops with continued exposure. Fingolimod initially acts as an agonist but prolonged stimulation leads to the internalization and subsequent degradation of S1P1 receptors on the cell surface. This functional antagonism prevents further signaling through the receptor, and the heart rate returns toward baseline levels, typically within 24 hours, even with repeated dosing.
Q4: Can Fingolimod-induced bradycardia be reversed or prevented in preclinical experiments?
A4: Yes, Fingolimod-induced bradycardia can be reversed by the administration of a non-selective muscarinic antagonist like atropine (B194438). Atropine blocks the downstream effects on the GIRK channels, thereby increasing the heart rate. Pre-treatment with atropine can also prevent the nadir in heart rate that typically occurs a few hours after Fingolimod administration.
Q5: Are there specific animal models that are more sensitive to Fingolimod's cardiovascular effects?
A5: While bradycardia is observed across different species, some studies suggest that guinea pigs may be more predictive of the human response to S1P1-selective agonists compared to mice, rats, or dogs. Additionally, a preclinical study in mice has shown that older animals may experience a more pronounced bradycardia, potentially due to higher S1PR3 expression.
Troubleshooting Guides
Issue 1: Severe or Prolonged Bradycardia in Animal Models
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing: Overdose of Fingolimod. | - Verify all dose calculations, stock solution concentrations, and administration volumes. - If possible, measure plasma concentrations of Fingolimod and its active phosphate (B84403) metabolite to confirm exposure levels. |
| Animal Health Status: Underlying cardiac conditions or compromised health of the animal. | - Ensure all animals undergo a thorough health screen before the study. - Exclude animals with pre-existing cardiovascular abnormalities. |
| Anesthesia Interaction: Some anesthetics can have cardiodepressant effects that may potentiate Fingolimod-induced bradycardia. | - If using anesthesia, select an agent with minimal cardiovascular impact. - If feasible for the experimental endpoint, consider using conscious, telemetered animals to avoid anesthetic confounds. |
| Age of Animals: Older animals may exhibit a more pronounced bradycardic response. | - If using aged animals, consider a dose-ranging study to establish a tolerable dose. - Be prepared for a more significant heart rate decrease in this population. |
Issue 2: Unexpected Atrioventricular (AV) Block
| Potential Cause | Troubleshooting Steps |
| High Dose of Fingolimod: AV block is a known, though less frequent, dose-dependent effect. | - Review the dose being administered. A lower dose may mitigate this effect while still achieving the desired immunological outcome. |
| Concomitant Medications: Administration of other drugs with negative chronotropic or dromotropic effects. | - Carefully review the experimental protocol for any other administered substances that could affect cardiac conduction. |
| Electrode Placement (for ECG): Poor signal quality can sometimes be misinterpreted as an arrhythmia. | - Ensure proper placement and contact of ECG electrodes for a clear and stable signal. - Have the ECG recordings reviewed by a trained professional to confirm the diagnosis of AV block. |
Quantitative Data from Preclinical Studies
| Parameter | Animal Model | Fingolimod Dose | Observation | Reference |
| Heart Rate Reduction | Mice | 1 mg/kg | Significant heart rate reduction within 60 minutes, returning to baseline within 24 hours. | |
| Heart Rate Reduction | Healthy Volunteers | 0.5 mg | Adjusted mean treatment difference of -7.9 bpm. | |
| Heart Rate Reduction | Healthy Volunteers | 1.25 mg | Adjusted mean treatment difference of -11.9 bpm. | |
| PR Interval Prolongation | Humans (Pooled Analysis) | 0.5 mg | Mean prolongation of 4.5 ms. | |
| PR Interval Prolongation | Humans (Pooled Analysis) | 1.25 mg | Mean prolongation of 11.3 ms. | |
| Oral Bioavailability | Mice | 10 mg/kg | 16% | |
| Oral Bioavailability | Mice | 50 mg/kg | 69% | |
| Oral Bioavailability | Rats | 10, 30, 100 mg/kg | 24%, 35%, 28% respectively | |
| Oral Bioavailability | Dogs | 20 mg/kg (capsule) | 27.5% |
Experimental Protocols
Protocol 1: In Vivo Electrophysiology (ECG) Recording in Rodents
Objective: To monitor heart rate and rhythm in response to Fingolimod administration.
Materials:
-
Fingolimod (or vehicle control)
-
Anesthesia (e.g., isoflurane) if required
-
ECG recording system with needle electrodes or implantable telemetry device
-
Data acquisition and analysis software
-
Animal heating pad
Procedure:
-
Animal Preparation:
-
Anesthetize the animal if not using a telemetry system. Maintain a stable plane of anesthesia throughout the recording period.
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Insert subcutaneous needle electrodes in a standard lead II configuration (Right arm, Left leg, with a ground electrode).
-
-
Baseline Recording:
-
Allow the animal to stabilize for at least 15-30 minutes after instrumentation.
-
Record a stable baseline ECG for a minimum of 15 minutes prior to drug administration.
-
-
Fingolimod Administration:
-
Administer Fingolimod via the desired route (e.g., oral gavage, intraperitoneal injection).
-
-
Post-Dose Recording:
-
Continuously record the ECG for at least 6 hours post-administration, as the nadir of the heart rate is typically observed within this timeframe.
-
For extended studies, recordings can be taken at various time points (e.g., 24 hours) to observe the return to baseline.
-
-
Data Analysis:
-
Analyze the recorded ECG data to determine heart rate, PR interval, QRS duration, and QT interval.
-
Identify any arrhythmias, such as atrioventricular block.
-
Protocol 2: S1P1 Receptor Internalization Assay in Cardiac Tissue
Objective: To visualize and quantify the internalization of S1P1 receptors in cardiomyocytes following Fingolimod treatment.
Materials:
-
Primary cardiomyocytes or a suitable cardiac cell line expressing fluorescently-tagged S1P1 receptors (e.g., S1P1-GFP).
-
Fingolimod-phosphate (the active metabolite)
-
Confocal microscope
-
Cell culture reagents
-
Image analysis software
Procedure:
-
Cell Culture and Treatment:
-
Culture the cardiomyocytes or cell line under standard conditions.
-
Treat the cells with Fingolimod-phosphate at the desired concentration and for various time points (e.g., 5, 30, 60 minutes). Include a vehicle-treated control group.
-
-
Fixation and Staining (Optional):
-
If not using live-cell imaging, fix the cells with 4% paraformaldehyde.
-
Cell membranes can be counterstained if necessary.
-
-
Confocal Microscopy:
-
Acquire high-resolution images of the cells using a confocal microscope.
-
In untreated cells, the fluorescently-tagged S1P1 receptors will be localized to the plasma membrane.
-
In Fingolimod-treated cells, observe the translocation of the fluorescent signal from the plasma membrane to intracellular vesicles (endosomes), indicating receptor internalization.
-
-
Image Analysis and Quantification:
-
Use image analysis software to quantify the degree of receptor internalization. This can be done by measuring the fluorescence intensity at the plasma membrane versus the intracellular compartments.
-
Compare the extent of internalization between different treatment groups and time points.
-
Visualizations
Caption: Fingolimod-P signaling pathway leading to bradycardia.
Caption: Experimental workflow for in vivo ECG monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Age and Polytherapy on Fingolimod Induced Bradycardia: a Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of fingolimod: A review article - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fingolimod and cardiac risk: latest findings and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Fingolimod Stability and Degradation in Long-Term Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of fingolimod (FTY720) in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for fingolimod stock solutions?
A1: Fingolimod hydrochloride is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethyl formamide (B127407) at concentrations of at least 20 mg/ml.[1] For long-term storage, it is recommended to store fingolimod as a solid at -20°C, where it is stable for at least two years.[1] Stock solutions in DMSO or ethanol can be stored at -20°C for up to one month or at -80°C for up to six months.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2] Aqueous solutions of fingolimod are not recommended for storage for more than one day.[1]
Q2: How stable is fingolimod in cell culture media at 37°C?
A2: While the in vivo half-life of fingolimod is 6-9 days, specific quantitative data on its half-life in common cell culture media (e.g., DMEM, RPMI) under standard culture conditions (37°C, 5% CO₂) is not extensively reported in publicly available literature.[3][4] However, studies on forced degradation indicate that fingolimod is susceptible to degradation under certain conditions. For instance, a solution of fingolimod was found to be very labile when exposed to heat, with about 67% degradation observed after five days at 80°C.[5] While cell culture conditions are less harsh, a gradual degradation over long-term experiments is possible.
Q3: What are the known degradation products of fingolimod?
A3: Forced degradation studies have identified several degradation products of fingolimod under stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[5][6][7] Under basic hydrolytic conditions, acetylated degradation products can be formed, especially if acetonitrile (B52724) is used as a co-solvent.[6] Oxidative conditions can also lead to the formation of several degradation products.[7] It is important to note that the specific degradation products that may form under the milder conditions of long-term cell culture have not been fully characterized in the literature.
Q4: Is fingolimod sensitive to light?
A4: Yes, fingolimod in solution has shown sensitivity to light. Significant degradation has been observed after exposure to UV or visible light over several days.[5] Therefore, it is recommended to protect fingolimod solutions from light during preparation, storage, and experimentation.
Q5: How does the pH of the cell culture medium affect fingolimod stability?
A5: The pH of the medium can significantly impact fingolimod's stability. Fingolimod is more soluble in acidic conditions and shows extensive degradation under basic hydrolysis.[6] Standard cell culture media are typically buffered to a physiological pH of around 7.2-7.4. While this is not strongly basic, prolonged exposure to this pH at 37°C could contribute to gradual degradation. It is crucial to maintain a stable pH in the cell culture to ensure the consistent activity of fingolimod.
Q6: What is the active form of fingolimod in cell culture?
A6: Fingolimod (FTY720) is a prodrug that is phosphorylated in cells by sphingosine (B13886) kinase 2 (SphK2) to its active form, fingolimod-phosphate (FTY720-P).[8][9] FTY720-P is the molecule that acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors.[8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected drug efficacy in long-term cultures. | Fingolimod degradation in the culture medium over time. | 1. Replenish the medium more frequently: For experiments lasting several days or weeks, consider replacing the medium containing fingolimod every 24-48 hours to maintain a consistent concentration of the active compound. 2. Protect from light: Ensure that the cell culture plates or flasks are protected from direct light exposure in the incubator. 3. Monitor and control pH: Regularly check the pH of your culture medium. If your cell line produces high levels of acidic or basic metabolites, consider using a more strongly buffered medium or adjusting the medium replacement schedule. |
| Precipitate formation upon adding fingolimod to the culture medium. | Poor solubility of fingolimod at the neutral pH of the culture medium. Fingolimod hydrochloride has very low solubility at neutral or alkaline pH. | 1. Prepare a concentrated stock solution in an appropriate organic solvent: Dissolve fingolimod in DMSO or ethanol at a high concentration. 2. Dilute the stock solution directly into the pre-warmed culture medium with vigorous mixing: This helps to rapidly disperse the drug and prevent precipitation. The final concentration of the organic solvent in the medium should be kept low (typically <0.1%) to avoid solvent toxicity to the cells. |
| Variability in experimental results between batches of fingolimod. | Differences in the purity or stability of the fingolimod compound. | 1. Source from a reputable supplier: Ensure you are using a high-purity grade of fingolimod. 2. Proper storage: Store the solid compound and stock solutions as recommended to prevent degradation.[1][2] 3. Perform quality control: If variability persists, consider analytical validation of the compound's concentration and purity. |
| Unexpected cellular toxicity. | High concentration of the organic solvent used for the stock solution. | 1. Calculate the final solvent concentration: Ensure the final concentration of DMSO or ethanol in your culture medium is below the toxic threshold for your specific cell line. 2. Run a solvent control: Include a control group in your experiment that is treated with the same final concentration of the solvent alone. |
Quantitative Data Summary
The following tables summarize the available quantitative data regarding fingolimod's stability and properties. It is important to note that data for long-term stability in cell culture media is limited, and much of the available information comes from forced degradation studies under conditions that are more extreme than typical cell culture.
Table 1: Fingolimod Solubility and Storage Recommendations
| Parameter | Value/Recommendation | Reference |
| Solubility in Organic Solvents | ≥ 20 mg/mL in Ethanol, DMSO, Dimethyl formamide | [1] |
| Solubility in Aqueous Buffers | Sparingly soluble; ~0.2 mg/mL in 1:1 Ethanol:PBS (pH 7.2) | [1] |
| Solid Form Storage | ≥ 2 years at -20°C | [1] |
| Stock Solution Storage (Organic Solvent) | 1 month at -20°C; 6 months at -80°C | [2] |
| Aqueous Solution Storage | Not recommended for more than one day | [1] |
Table 2: Summary of Fingolimod Degradation under Stress Conditions
| Stress Condition | Observation | Reference |
| Acid Hydrolysis (1M HCl, 80°C, 2h) | ~37% degradation | [5] |
| Base Hydrolysis | Extensive degradation | [6] |
| Oxidative Stress (3% H₂O₂, 80°C, 2h) | Significant degradation | [5] |
| Thermal Stress (Aqueous solution, 80°C, 5 days) | ~67% degradation | [5] |
| Photolytic Stress (UV or visible light, 5 days) | Significant degradation (~50% or ~36% respectively) | [5] |
Experimental Protocols
Protocol 1: Preparation of Fingolimod Stock Solution
-
Materials:
-
Fingolimod hydrochloride (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (cell culture grade)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of fingolimod hydrochloride powder in a sterile microcentrifuge tube under aseptic conditions.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
-
Protocol 2: Assessment of Fingolimod Stability in Cell Culture Medium by HPLC
This protocol provides a general framework. Specific parameters such as the HPLC column, mobile phase, and gradient may need to be optimized based on the available equipment and the specific degradation products being monitored.
-
Materials:
-
Procedure:
-
Sample Preparation:
-
Prepare the cell culture medium containing the desired final concentration of fingolimod.
-
Dispense the medium into sterile containers (e.g., cell-free wells of a culture plate or sterile tubes).
-
Place the samples in a 37°C, 5% CO₂ incubator.
-
-
Time-Point Collection:
-
At designated time points (e.g., 0, 24, 48, 72, 96 hours), collect an aliquot of the medium from each sample.
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
-
HPLC Analysis:
-
Thaw the samples and, if necessary, perform a sample clean-up step (e.g., protein precipitation with acetonitrile) to remove components of the culture medium that may interfere with the analysis.
-
Centrifuge the samples to pellet any precipitate and transfer the supernatant to HPLC vials.
-
Inject the samples onto the HPLC system.
-
Analyze the chromatograms to determine the peak area of the parent fingolimod compound at each time point.
-
-
Data Analysis:
-
Plot the concentration of fingolimod (proportional to the peak area) against time.
-
Calculate the degradation rate and the half-life of fingolimod in the cell culture medium under the tested conditions.
-
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetics of fingolimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced degradation of fingolimod: effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fingolimod modulates T cell phenotype and regulatory T cell plasticity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetics of fingolimod phosphate in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
Fingolimod Stock Solutions: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Fingolimod in stock solutions. Below, you will find troubleshooting advice and frequently asked questions to ensure the successful preparation and use of Fingolimod in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Fingolimod stock solutions?
A1: Fingolimod hydrochloride is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[1][2] Both are suitable for preparing high-concentration stock solutions.
Q2: What is the maximum recommended concentration for a Fingolimod stock solution?
A2: Fingolimod hydrochloride can be dissolved in DMSO or ethanol at concentrations up to 100 mg/mL.[2] However, for routine laboratory use, preparing a stock solution at a concentration of approximately 20 mg/mL in these solvents is also common.[1]
Q3: Why does my Fingolimod solution precipitate when I dilute it in aqueous media?
A3: Fingolimod hydrochloride is sparingly soluble in aqueous buffers, especially at neutral pH.[1][3] Precipitation upon dilution of a DMSO or ethanol stock solution into aqueous media (like PBS) is a common issue. This occurs because the Fingolimod, which is stable in the organic solvent, becomes supersaturated and crashes out of the solution when the solvent composition changes to a predominantly aqueous environment. Even a 1:1000 dilution of a 13.8 mg/mL DMSO stock into 10mM PBS at pH 7 has been observed to cause precipitation.[2]
Q4: How can I prepare aqueous working solutions of Fingolimod without precipitation?
A4: To maximize solubility in aqueous buffers, it is recommended to first dissolve Fingolimod hydrochloride in ethanol.[1] This ethanolic stock solution can then be further diluted with the aqueous buffer of choice. Using this method, a solubility of approximately 0.2 mg/mL can be achieved in a 1:1 solution of ethanol:PBS (pH 7.2).[1] It is important to note that aqueous solutions of Fingolimod are not recommended for storage for more than one day.[1]
Q5: What is the difference in solubility between Fingolimod free base and Fingolimod hydrochloride?
A5: Fingolimod hydrochloride was selected for development due to its superior solubility characteristics in both water and 0.1 N HCl compared to the free base.[4]
Troubleshooting Guide: Fingolimod Precipitation
If you encounter precipitation with your Fingolimod stock or working solutions, follow these troubleshooting steps:
Problem: Precipitate forms in the stock solution upon storage.
| Potential Cause | Troubleshooting Step |
| Solvent Evaporation | Ensure the vial is tightly sealed to prevent solvent evaporation, which would increase the drug concentration beyond its solubility limit. |
| Temperature Fluctuation | Store the stock solution at a constant temperature of -20°C.[1][2] Avoid repeated freeze-thaw cycles, which can promote precipitation. Aliquoting the stock solution into smaller, single-use vials is highly recommended.[2] |
| Moisture Absorption | DMSO is hygroscopic. If the stock solution absorbs water from the atmosphere, it can lead to precipitation. Use anhydrous grade DMSO and handle it in a low-humidity environment. |
Problem: Precipitate forms immediately upon dilution of the stock solution into aqueous media.
| Potential Cause | Troubleshooting Step |
| Low Aqueous Solubility | Fingolimod has very low solubility in neutral pH media (<0.01 mg/mL in pH 6.8 phosphate (B84403) buffer).[3] The final concentration in your aqueous working solution may be too high. |
| Incorrect Dilution Method | Rapidly adding the aqueous buffer to the concentrated stock can cause localized high concentrations and immediate precipitation. Instead, try adding the stock solution dropwise to the vortexing aqueous buffer. |
| pH of the Aqueous Buffer | Fingolimod is more soluble in acidic conditions.[3] Consider if the pH of your final working solution can be slightly lowered without affecting your experiment. |
Quantitative Data Summary
The following table summarizes the solubility of Fingolimod hydrochloride in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL | [5] |
| Ethanol | 100 mg/mL (may require sonication) | [2][5] |
| Water | 50 mg/mL (may require sonication) | [5] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.2 mg/mL | [1] |
| Phosphate Buffer (pH 6.8) | < 0.01 mg/mL | [3] |
Experimental Protocols
Protocol for Preparing a 20 mg/mL Fingolimod Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of Fingolimod hydrochloride powder.
-
Solvent Addition: In a sterile vial, add the appropriate volume of anhydrous DMSO to achieve a final concentration of 20 mg/mL.
-
Dissolution: Vortex the solution until the Fingolimod is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution, but avoid excessive heat.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C.
Protocol for Preparing a Dilute Aqueous Working Solution
-
Prepare an Ethanolic Stock: First, prepare a stock solution of Fingolimod hydrochloride in 100% ethanol (e.g., at 20 mg/mL).
-
Serial Dilution: Perform a serial dilution of the ethanolic stock with your desired aqueous buffer (e.g., PBS pH 7.2) to reach the final working concentration.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately, as it is not recommended for storage for more than one day.[1]
Visualizations
Caption: Fingolimod is a prodrug that is phosphorylated to form the active metabolite, Fingolimod-Phosphate.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. usbio.net [usbio.net]
- 3. Assessing the potential impact of non-proprietary drug copies on quality of medicine and treatment in patients with relapsing multiple sclerosis: the experience with fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
addressing batch-to-batch variability of Fingolimod in experiments
Welcome to the technical support center for Fingolimod (FTY720). This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of Fingolimod in experimental settings. Consistent and reproducible results are paramount in research, and this guide provides troubleshooting protocols and answers to frequently asked questions to ensure the reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fingolimod and how does it work?
A1: Fingolimod (FTY720) is an immunomodulatory drug that is a structural analog of sphingosine. In vivo, it is phosphorylated to form Fingolimod-phosphate, which acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5).[1] Its primary mechanism of action in treating multiple sclerosis is thought to be the functional antagonism of the S1P1 receptor on lymphocytes.[2][3] This leads to the internalization and degradation of the receptor, preventing the egress of lymphocytes from lymph nodes and thereby reducing their infiltration into the central nervous system.[1][4] Fingolimod can also cross the blood-brain barrier and may exert direct effects on neural cells, including astrocytes.
Q2: What are the potential causes of batch-to-batch variability in Fingolimod?
A2: Batch-to-batch variability of Fingolimod can arise from several factors during synthesis and storage. These include:
-
Purity: The presence of impurities, such as starting materials, by-products, or degradation products, can affect the compound's activity.
-
Potency: Variations in the crystalline structure or the presence of isomers can alter the effective concentration of the active compound.
-
Stability: Fingolimod can be sensitive to light and temperature, which may lead to degradation over time if not stored properly.
-
Formulation: For in vivo studies, the excipients and formulation of the Fingolimod product can influence its bioavailability.
Q3: How can I assess the quality of a new batch of Fingolimod?
A3: It is highly recommended to perform quality control (QC) checks on each new batch of Fingolimod before initiating critical experiments. Key analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and its phosphorylated form.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of the Fingolimod molecule.
-
In vitro bioassay: To confirm the biological activity of the new batch, for example, by measuring its effect on lymphocyte migration or S1P receptor internalization.
Q4: What are the acceptable purity levels for research-grade Fingolimod?
A4: While specific standards for research-grade Fingolimod are not universally defined, it is advisable to use batches with a purity of ≥98% as determined by HPLC. For context, pharmaceutical-grade Fingolimod products are subject to stringent quality control, with the FDA acceptance criteria for content typically falling between 90.0% and 110.0% of the label claim.
Troubleshooting Guide
Issue 1: Inconsistent or Unexpected Experimental Results
You have observed a significant deviation in your experimental results after switching to a new batch of Fingolimod.
Troubleshooting Steps:
-
Verify Compound Identity and Purity:
-
If not already done, perform an independent analysis of the new batch. The recommended methods are HPLC for purity and LC-MS/MS to confirm the mass of Fingolimod and its active phosphate (B84403) metabolite.
-
Compare the results with the certificate of analysis (CoA) provided by the supplier.
-
Analyze a sample of the previous "good" batch if available for a direct comparison.
-
-
Assess Biological Activity:
-
Perform a dose-response curve with the new batch in a simple, well-established in vitro assay (e.g., a lymphocyte migration assay or a receptor binding assay).
-
Compare the EC50 or IC50 value of the new batch with that of the previous batch. A significant shift in potency could explain the inconsistent results.
-
-
Check for Proper Storage and Handling:
-
Confirm that the Fingolimod has been stored according to the manufacturer's recommendations (typically at -20°C and protected from light).
-
Ensure that stock solutions were prepared correctly and have not undergone multiple freeze-thaw cycles, which could lead to degradation.
-
-
Review Experimental Protocol:
-
Carefully review your experimental protocol to rule out any other potential sources of error, such as changes in cell lines, reagents, or equipment.
-
Issue 2: Poor Solubility or Precipitation of Fingolimod
You are having difficulty dissolving Fingolimod or are observing precipitation in your stock solutions or experimental media.
Troubleshooting Steps:
-
Select an Appropriate Solvent:
-
Fingolimod hydrochloride is soluble in water, ethanol, methanol, and DMSO. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous culture medium.
-
-
Optimize Solubilization Technique:
-
Gentle warming (to no more than 37°C) and vortexing can aid in dissolution.
-
Sonication can also be used, but care should be taken to avoid heating the sample.
-
-
Check for Salt Form:
-
Ensure you are aware of whether you are using the hydrochloride salt or the free base form of Fingolimod, as their solubilities will differ.
-
-
Prepare Fresh Solutions:
-
It is best practice to prepare fresh dilutions from a concentrated stock solution for each experiment to avoid issues with stability and precipitation.
-
Quantitative Data Summary
| Parameter | Method | Typical Specification/Observation | Reference |
| Purity | HPLC | ≥98% for research use | |
| Identity | Mass Spectrometry | Conforms to the expected molecular weight | - |
| Pharmaceutical Assay | HPLC | 90.0% - 110.0% of label claim | |
| In vitro Potency (EC50) | Varies by assay | Should be consistent between batches | - |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for assessing the purity of Fingolimod hydrochloride. Specific parameters may need to be optimized for your HPLC system.
Materials:
-
Fingolimod hydrochloride sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 x 3.0 mm, 3 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of Fingolimod hydrochloride in a suitable diluent (e.g., a mixture of mobile phase A and B) at a concentration of approximately 0.6 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution: A gradient elution is typically used, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute Fingolimod and any impurities. A typical gradient might run over 30-40 minutes.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of Fingolimod as the percentage of the main peak area relative to the total area of all peaks.
-
Visualizations
References
- 1. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. FTY720: mechanism of action and potential benefit in organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential mechanisms of efficacy and adverse effects in the use of fingolimod (FTY720) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fingolimod Dose-Response Curve Optimization for Neuroprotection Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fingolimod (FTY720) in neuroprotection assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Fingolimod's neuroprotective effects?
Fingolimod (FTY720) is a modulator of sphingosine-1-phosphate (S1P) receptors.[1][2] After crossing the blood-brain barrier, it is phosphorylated into its active form, Fingolimod-phosphate (Fingolimod-P).[1][2] Fingolimod-P then acts as a functional antagonist at S1P receptors (S1PRs), particularly S1P1, on various central nervous system (CNS) cells, including astrocytes, oligodendrocytes, microglia, and neurons.[3] This interaction triggers a cascade of intracellular signaling pathways that are believed to contribute to its neuroprotective effects by reducing neuroinflammation and promoting neuronal survival and myelin repair. Emerging evidence suggests that Fingolimod's neuroprotective action may result from its inhibitory effect on key astrocyte activation steps, thereby blocking the production of nitric oxide and reducing astrocyte-mediated neurodegeneration.
Q2: What is a typical dose range for Fingolimod in in vitro neuroprotection assays?
The optimal concentration of Fingolimod can vary significantly depending on the cell type and the specific experimental conditions. Based on published studies, a common starting range for dose-response experiments is between 10 nM and 1 µM. For instance, in a cellular model of optic neuritis using R28 cells, pre-treatment with Fingolimod at concentrations of 2.5, 5, 10, 25, 50, and 100 nM was investigated. Another study on dissociated dorsal root ganglia (DRG) neurons utilized Fingolimod-loaded fibers with concentrations of 0.0004%, 0.02%, and 0.04% w/w. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific assay.
Fingolimod Dose-Response Data for Neuroprotection
| Cell Type | Neurotoxic Insult | Fingolimod Concentration Range | Observed Effect | Reference |
| R28 retinal neuronal cells | TNFα (10 ng/mL) | 2.5 - 100 nM | Significant reduction in TNFα-induced cell death, with 25 nM being an effective dose. | |
| Dissociated Dorsal Root Ganglia (DRG) neurons | Not applicable (neurite outgrowth) | 0.02% w/w in PLGA fibers | Enhanced neurite outgrowth. | |
| Primary mouse cortical neurons | NMDA | Not specified | Counteracted NMDA-induced neuronal death in a BDNF-dependent manner. | |
| Astrocytes | S1P, IL-1β, IL-17 | Not specified | Blocked NFκB translocation and NO production, inhibiting astrocyte-mediated neurodegeneration. |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or SDS in HCl)
-
96-well plates
-
Cell culture medium
-
Fingolimod stock solution
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 10,000-100,000 cells/well) and incubate overnight.
-
Treatment: Treat cells with a range of Fingolimod concentrations for the desired duration (e.g., 24-48 hours). Include appropriate controls (untreated cells, vehicle control, and a positive control for cell death).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Cell culture medium
-
Fingolimod stock solution
-
Lysis solution (provided in most kits)
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Maximum LDH Release Control: To a set of control wells, add lysis solution to lyse the cells and release the maximum amount of LDH.
-
Reaction Setup: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm and a reference wavelength of 680 nm).
Neurite Outgrowth Assay
This assay assesses the ability of neurons to extend neurites, a measure of neuronal health and regeneration.
Materials:
-
Primary neurons (e.g., Dorsal Root Ganglia - DRG) or a suitable neuronal cell line
-
Culture plates or coverslips coated with an appropriate substrate (e.g., Poly-L-lysine and Laminin)
-
Cell culture medium
-
Fingolimod stock solution
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining reagents (e.g., anti-β-III tubulin antibody)
-
Microscope with imaging capabilities
Procedure:
-
Cell Plating: Plate neurons on coated coverslips or in culture plates.
-
Treatment: After allowing the cells to adhere, treat them with different concentrations of Fingolimod.
-
Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 24-72 hours).
-
Fixation and Staining: Fix the cells with paraformaldehyde and then stain for a neuronal marker like β-III tubulin to visualize the neurites.
-
Imaging and Analysis: Capture images of the stained neurons and measure the length of the longest neurite for each neuron using imaging software.
Troubleshooting Guide
Q3: My MTT assay results show high background absorbance. What could be the cause?
-
Contamination: Bacterial or yeast contamination can reduce the MTT tetrazolium salt, leading to a false-positive signal. Always check your cultures for contamination under a microscope and maintain sterile techniques.
-
Media Components: Phenol (B47542) red in the culture medium can interfere with absorbance readings. It is advisable to use a phenol red-free medium for the assay.
-
Incomplete Solubilization: The formazan crystals may not be fully dissolved. Ensure thorough mixing after adding the solubilization solution.
Q4: In my LDH assay, the spontaneous LDH release (from untreated cells) is high. How can I fix this?
-
Cell Health: The high spontaneous release may indicate that your control cells are unhealthy. Ensure optimal cell culture conditions, including proper media, serum concentration, and incubation parameters. Overly vigorous pipetting during cell plating can also damage cells.
-
Serum in Media: Serum contains endogenous LDH, which can contribute to the background signal. Reduce the serum concentration in your assay medium or use a serum-free medium if your cells can tolerate it for the duration of the experiment.
-
Cell Density: Too high a cell density can lead to nutrient depletion and cell death, increasing spontaneous LDH release. Optimize the cell seeding density for your specific cell type.
Q5: I am not observing any neurite outgrowth in my control wells. What should I check?
-
Substrate Coating: Ensure that your culture surface is properly coated with an appropriate substrate like poly-L-lysine or laminin, as this is crucial for neuronal attachment and neurite extension.
-
Cell Viability: Check the viability of your primary neurons or neuronal cell line before plating.
-
Culture Medium: Use a medium specifically formulated for neuronal cultures that contains the necessary growth factors and supplements.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Fingolimod's neuroprotective signaling pathway.
Caption: General workflow for a neuroprotection assay.
References
- 1. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of fingolimod in multiple sclerosis therapy - Aktualności Neurologiczne - Current Neurology [neurologia.com.pl]
Technical Support Center: Mitigating Fingolimod's Impact on Vaccine Response in Animal Studies
Welcome to the technical support center for researchers investigating the immunomodulatory effects of Fingolimod (FTY720) on vaccine efficacy in animal models. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Fingolimod impairs vaccine response in animal models?
A: Fingolimod's primary mechanism involves its active metabolite, fingolimod-phosphate, which is a sphingosine-1-phosphate (S1P) receptor modulator.[1] It causes the internalization and functional antagonism of S1P receptor 1 (S1P1) on lymphocytes.[1] This process traps naïve and central memory T-cells, as well as memory B-cells, within secondary lymphoid organs like lymph nodes, preventing their egress into the peripheral circulation.[2][3] This sequestration severely limits the number of lymphocytes available to participate in the immune response to a vaccine, leading to blunted humoral (antibody) and cellular responses.[4]
Q2: We are observing significantly lower antibody titers post-vaccination in our Fingolimod-treated group compared to controls. Is this an expected outcome?
A: Yes, this is a well-documented effect. Both animal models and human clinical trials consistently show that Fingolimod treatment is associated with reduced humoral responses to vaccination. Studies on various vaccines, including influenza and tetanus toxoid, have demonstrated lower seroconversion rates and reduced antibody titers in Fingolimod-treated subjects compared to placebo groups. This is attributed to the drug's impact on B-cell migration and the disruption of germinal center reactions necessary for generating high-affinity antibodies.
Q3: Which specific lymphocyte subsets are most affected by Fingolimod in the context of vaccination?
A: Fingolimod primarily affects the trafficking of naïve and central memory T-cells, which are crucial for initiating a primary immune response. It also impacts B-cell populations, leading to a decrease in memory B-cells in peripheral blood. While effector memory T-cells, which are important for immunosurveillance, are less affected, the overall reduction in circulating naïve and memory lymphocytes hampers the generation of a robust vaccine-specific response.
Q4: Are there any reports of Fingolimod paradoxically enhancing any aspect of the vaccine response?
A: There is some evidence suggesting a nuanced role. One study proposed that by temporarily retaining T-cells in the lymph nodes, Fingolimod could increase the chance of T-cell priming. This research indicated that administering a low dose of Fingolimod alongside a vaccine with a reduced amount of adjuvant could elicit a primary CD8+ T-cell response comparable to that of a full-dose adjuvant, potentially by enhancing the accumulation of dendritic cells in the lymph node. This suggests a potential application for Fingolimod as a non-adjuvant facilitator in specific vaccination strategies.
Troubleshooting Guides
Problem: Low to Non-Existent Humoral Response (Antibody Titers)
Your Fingolimod-treated animal group shows significantly diminished or absent antigen-specific IgG titers after vaccination.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Lymphocyte Sequestration | 1. Co-administration with Adjuvants: Introduce potent adjuvants (e.g., TLR agonists like CpG oligonucleotides, or emulsion-based adjuvants like MF59) into your vaccine formulation. | Adjuvants enhance the activation of antigen-presenting cells (APCs) and can create a stronger pro-inflammatory environment, potentially boosting the response from the limited number of available lymphocytes. |
| 2. Temporary Drug Holiday: Implement a washout period by discontinuing Fingolimod treatment for a defined period before and after vaccination. A study in human patients showed that a short-term discontinuation until the absolute lymphocyte count recovered improved the humoral response to a SARS-CoV-2 vaccine. | This allows for the re-emergence of sequestered lymphocytes from the lymph nodes into circulation, making them available to respond to the vaccine antigen. | |
| Impaired Germinal Center Formation | 1. Booster Doses: Implement a vaccination schedule with additional booster doses. | Repeated antigen exposure may help overcome the impaired germinal center reaction and gradually increase antibody affinity and titer, although the overall quality of the response might still be affected. |
| 2. Alternative Vaccine Platforms: Test different vaccine platforms (e.g., mRNA, viral vector) that may induce stronger innate immune signaling to compensate for the adaptive immune suppression. | Different vaccine types can trigger distinct innate pathways, some of which may be more effective at driving an immune response in the context of S1P1 modulation. |
Problem: Poor T-Cell Mediated Immunity
Your ELISpot or intracellular cytokine staining assays show a weak antigen-specific T-cell response (e.g., low IFN-γ production).
| Potential Cause | Troubleshooting Strategy | Rationale |
| T-Cell Entrapment in Lymph Nodes | 1. Optimize Adjuvant Selection: Use adjuvants known to strongly promote Th1-type cellular responses (e.g., AS01, CpG). | These adjuvants are specifically designed to drive the differentiation of T-cells into effector cells that produce key cytokines like IFN-γ, which may amplify the response from the few T-cells that engage with the antigen. |
| 2. Dose-Response Study: Investigate if a lower dose of Fingolimod can maintain its therapeutic effect in your disease model (e.g., EAE) while permitting a better vaccine response. | A lower concentration of the drug may lead to less profound S1P1 receptor internalization, potentially allowing for greater lymphocyte egress and participation in the immune response. | |
| Impaired Dendritic Cell Function | 1. Directly Target Dendritic Cells (DCs): Use vaccine formulations that include DC-activating molecules or deliver antigens directly to DCs. | Fingolimod has been reported to potentially impair the antigen presentation ability of dendritic cells. Directly and strongly activating these cells may help overcome this partial inhibition. |
Quantitative Data Summary
The following tables summarize data from human clinical trials, providing a benchmark for the level of immune response reduction that can be expected in animal models treated with Fingolimod.
Table 1: Influenza Vaccine Responder Rates (Fingolimod vs. Placebo)
Responder Rate: Proportion of patients showing seroconversion or a ≥4-fold increase in antibody titers against at least one influenza strain.
| Time Point | Fingolimod Group | Placebo Group | Odds Ratio (95% CI) | Source |
| 3 Weeks Post-Vaccination | 54% | 85% | 0.21 (0.08–0.54) | |
| 6 Weeks Post-Vaccination | 43% | 75% | 0.25 (0.11–0.57) |
Table 2: Tetanus Toxoid (TT) Booster Responder Rates (Fingolimod vs. Placebo)
Responder Rate: Proportion of patients showing a ≥4-fold increase in antibody titers.
| Time Point | Fingolimod Group | Placebo Group | Odds Ratio (95% CI) | Source |
| 3 Weeks Post-Vaccination | 40% | 61% | 0.43 (0.20–0.92) | |
| 6 Weeks Post-Vaccination | 38% | 49% | 0.62 (0.29–1.33) |
Visualized Pathways and Protocols
Fingolimod's Mechanism of Action on Lymphocytes
Caption: Fingolimod is phosphorylated and antagonizes the S1P1 receptor, trapping lymphocytes in lymph nodes.
Experimental Workflow for Testing a Mitigation Strategy
Caption: A standard experimental workflow to test if an adjuvant can mitigate Fingolimod's vaccine impact.
Detailed Experimental Protocol
Protocol: Murine Model for Assessing Adjuvant-Based Mitigation
This protocol provides a generalized methodology for animal studies aimed at mitigating Fingolimod's impact on vaccine response using an adjuvant.
1. Animals and Acclimation:
-
Model: C57BL/6 mice, 6-8 weeks old.
-
Housing: Standard specific-pathogen-free (SPF) conditions.
-
Acclimation: Allow animals to acclimate for at least 7 days before the start of the experiment.
2. Experimental Groups (Example):
-
Group 1 (Vehicle Control): Vehicle (e.g., sterile water) + PBS injection.
-
Group 2 (Vaccine Only): Vehicle + Vaccine.
-
Group 3 (Fingolimod + Vaccine): Fingolimod + Vaccine.
-
Group 4 (Fingolimod + Vaccine + Adjuvant): Fingolimod + Adjuvanted Vaccine.
3. Fingolimod Administration:
-
Dosing: Prepare Fingolimod in sterile water for oral gavage. A typical dose used in murine models of multiple sclerosis (EAE) is 0.5 - 1 mg/kg.
-
Schedule: Administer daily via oral gavage, starting 5-7 days prior to the first vaccination and continuing for the duration of the study.
4. Vaccination Protocol:
-
Antigen: Ovalbumin (OVA) is a common model antigen. A typical dose is 50-100 µg per mouse.
-
Adjuvant: A TLR agonist like CpG ODN 1826 (10-20 µ g/mouse ) can be used to promote a strong Th1 response.
-
Administration: Administer subcutaneously (s.c.) at the base of the tail in a total volume of 100 µL.
-
Schedule:
-
Prime: Day 0 of the vaccination schedule.
-
Boost: Day 14 post-priming.
-
5. Sample Collection and Immunological Assays:
-
Timing: Collect samples at Day 21 (7 days after the boost).
-
Blood Collection: Collect blood via cardiac puncture or tail vein for serum separation. Store serum at -80°C.
-
Spleen Collection: Aseptically harvest spleens into complete RPMI medium for cellular assays.
6. Immunological Readouts:
-
Humoral Response (ELISA):
-
Coat 96-well plates with the antigen (e.g., OVA) overnight at 4°C.
-
Wash and block plates with BSA or non-fat milk solution.
-
Add serially diluted serum samples and incubate.
-
Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG).
-
Wash and add TMB substrate. Stop the reaction and read absorbance at 450 nm.
-
Calculate endpoint titers for each group.
-
-
Cellular Response (ELISpot):
-
Use a pre-coated ELISpot plate for mouse IFN-γ.
-
Prepare single-cell suspensions from spleens.
-
Add splenocytes to wells and stimulate with the antigen (OVA), a positive control (e.g., ConA), or media alone (negative control).
-
Incubate for 18-24 hours.
-
Wash and follow the manufacturer's protocol for detection antibody and substrate addition.
-
Count the number of spot-forming units (SFUs) to quantify antigen-specific T-cells.
-
-
Lymphocyte Subsets (Flow Cytometry):
-
Prepare single-cell suspensions from blood or spleen.
-
Stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD44, CD62L) to analyze T- and B-cell subsets.
-
Acquire data on a flow cytometer and analyze to determine the percentages and absolute numbers of different lymphocyte populations in each experimental group.
-
References
- 1. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compositional Changes of B and T Cell Subtypes during Fingolimod Treatment in Multiple Sclerosis Patients: A 12-Month Follow-Up Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fingolimod Immune Effects Beyond Its Sequestration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of sphingosine-1-phosphate receptor modulators on COVID-19 and SARS-CoV-2 vaccination - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Fingolimod versus Siponimod in central nervous system inflammation models
An Objective Comparison of Fingolimod and Siponimod in Central Nervous System Inflammation Models
Introduction
Fingolimod (FTY720) and Siponimod (BAF312) are sphingosine-1-phosphate (S1P) receptor modulators utilized in the management of multiple sclerosis (MS). Fingolimod, the first-in-class oral therapy, is a non-selective modulator, while Siponimod is a next-generation, selective modulator.[1][2] Their primary mechanism involves sequestering lymphocytes in lymphoid tissues, thereby preventing their infiltration into the central nervous system (CNS).[3][4] However, emerging evidence highlights their direct effects within the CNS, influencing resident neural cells and contributing to neuroprotection.[5] This guide provides a comparative analysis of their performance in preclinical CNS inflammation models, primarily focusing on Experimental Autoimmune Encephalomyelitis (EAE), the most common animal model for MS.
Mechanism of Action: A Tale of Two Modulators
Both Fingolimod and Siponimod require phosphorylation to become active. The active metabolite, Fingolimod-phosphate, binds to four of the five S1P receptor subtypes: S1P₁, S1P₃, S1P₄, and S1P₅. In contrast, Siponimod is more selective, targeting only S1P₁ and S1P₅. This difference in receptor selectivity is crucial, as S1P₃ is implicated in some adverse effects, and S1P₅ is predominantly expressed on oligodendrocytes and neurons within the CNS.
The binding of these drugs to the S1P₁ receptor on lymphocytes induces its internalization and degradation, a process termed "functional antagonism." This prevents lymphocytes from egressing from lymph nodes in response to the natural S1P gradient, reducing their circulation and entry into the CNS. Beyond this peripheral action, both drugs cross the blood-brain barrier and exert direct effects on CNS cells, including astrocytes, microglia, and oligodendrocytes, which also express S1P receptors. Siponimod's selectivity for S1P₅ is thought to enhance its pro-remyelination and neuroprotective effects.
Data Presentation: Performance in EAE Models
The Experimental Autoimmune Encephalomyelitis (EAE) model is the standard for evaluating therapies for MS. Below are summaries of quantitative data from various studies investigating the efficacy of Fingolimod and Siponimod.
Table 1: S1P Receptor Selectivity and Pharmacokinetic Profile
| Feature | Fingolimod | Siponimod | Citation |
| Active Form | Fingolimod-phosphate | Siponimod (no active metabolite) | |
| S1P Receptor Targets | S1P₁, S1P₃, S1P₄, S1P₅ | S1P₁, S1P₅ | |
| Blood-Brain Barrier | Crosses BBB | Crosses BBB | |
| CNS/Blood Exposure Ratio (EAE Mice) | ~20-30 | ~6-10 |
Table 2: Efficacy of Fingolimod in EAE Models
| Parameter | Model/Treatment | Results | Citation |
| Clinical Score | Prophylactic (from day 2) | Score at day 20: 0.27 ± 0.12 (vs. 2.8 ± 0.5 in untreated EAE) | |
| Clinical Score | Therapeutic (from symptom onset) | Score at day 21: 1.4 ± 0.6 (vs. 2.7 ± 0.5 in EAE vehicle) | |
| Inflammation (GFAP & Iba1) | Therapeutic (0.1 mg/kg for 14 days) | Dose-dependently reduced dorsal horn GFAP and Iba1 immunoreactivity | |
| Inflammation (Cytokines) | Prophylactic | Reduced IL-1β and TNFα in the brain compared to EAE vehicle | |
| Neuroprotection (Dendritic Spines) | Prophylactic | Prevented dendritic spine loss (28 ± 3 spines/100 µm vs. 17 ± 2 in EAE) | |
| Remyelination (OPCs) | Therapeutic (0.3 mg/kg) | Increased oligodendrocyte progenitor cell (OPC) proliferation and differentiation | |
| Axonal Damage (Plasma NfL) | Prophylactic | Reduced plasma Neurofilament light chain (NfL) levels (3798 ± 907 vs. 17721 ± 5136 pg/mL in EAE vehicle) |
Table 3: Efficacy of Siponimod in EAE Models
| Parameter | Model/Treatment | Results | Citation |
| Clinical Score | Prophylactic & Therapeutic | ~80-95% reduction in clinical EAE scores | |
| Clinical Score | Therapeutic (ICV infusion, 0.45 μ g/day ) | Significant beneficial effect on EAE clinical scores with minimal effect on peripheral lymphocytes | |
| Inflammation (Meningeal) | Prophylactic & Therapeutic (3 mg/kg) | Reduced meningeal ectopic lymphoid tissue formation and ameliorated clinical course | |
| Inflammation (Glia) | Therapeutic (ICV infusion) | Attenuated astrogliosis and microgliosis in the striatum | |
| Neuroprotection (Synaptic) | Therapeutic (ICV infusion) | Rescued defective GABAergic transmission in the striatum | |
| Neuroprotection (Interneurons) | Therapeutic (ICV infusion) | Rescued the loss of parvalbumin-positive (PV+) GABAergic interneurons | |
| Grey Matter Inflammation | Not specified | Reduced grey matter inflammation and provided neuroprotective effects |
Experimental Protocols
Key Experiment: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most widely used animal model to study the pathophysiology of MS and to test potential therapeutics. The protocol generally involves inducing an autoimmune response against CNS antigens.
Objective: To induce a CNS-specific autoimmune and inflammatory response in mice, mimicking the key pathological features of MS, including inflammation, demyelination, and axonal damage.
Methodology:
-
Animal Model: C57BL/6J mice are commonly used.
-
Immunization (Day 0): Mice are immunized subcutaneously with an emulsion containing a myelin antigen, such as Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅), mixed with Complete Freund's Adjuvant (CFA).
-
Pertussis Toxin Administration: To facilitate the entry of immune cells into the CNS, mice receive intraperitoneal injections of Pertussis Toxin (PTX) on the day of immunization (Day 0) and again 48 hours later (Day 2).
-
Treatment Regimens:
-
Prophylactic: Drug administration (e.g., Fingolimod or Siponimod) begins shortly after immunization (e.g., Day 2), before the onset of clinical symptoms.
-
Therapeutic: Drug administration begins after 50% of the immunized animals develop clear clinical signs of EAE, or at a specific disease score.
-
-
Clinical Scoring: Mice are monitored and weighed daily. Neurological deficits are scored on a standardized scale (e.g., 0 = no symptoms; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = quadriplegia; 5 = moribund).
-
-
Histopathology: Spinal cords and brains are examined for inflammatory infiltrates (H&E staining), demyelination (Luxol Fast Blue staining), and glial activation (Iba1 for microglia, GFAP for astrocytes).
-
Biomarker Analysis: Blood plasma can be analyzed for markers of axonal damage like Neurofilament light chain (NfL). Brain tissue can be processed to measure levels of pro-inflammatory cytokines (e.g., TNFα, IL-1β).
-
Flow Cytometry: Blood and lymphoid organs are analyzed to quantify lymphocyte populations.
-
Conclusion
Both Fingolimod and Siponimod demonstrate significant efficacy in preclinical models of CNS inflammation. Fingolimod, as a non-selective S1P modulator, has a well-documented impact on reducing clinical severity, inflammation, and neurodegeneration in EAE models. Siponimod, with its selective S1P₁/S1P₅ profile, not only effectively ameliorates EAE but also shows promise in directly targeting CNS-resident cells to reduce grey matter inflammation and synaptic neurodegeneration, potentially independent of its peripheral immune effects.
The key differentiator lies in Siponimod's selectivity, which may offer a more targeted approach with potentially fewer side effects associated with broader S1P receptor modulation. Furthermore, the distinct pharmacokinetic profiles, particularly the lower CNS/blood exposure ratio of Siponimod, suggest an optimized balance for achieving efficacy in both the peripheral immune system and the CNS. These preclinical findings provide a strong rationale for the distinct clinical applications of these two drugs and underscore the value of selective S1P receptor modulation in treating neuroinflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. The Selective Agonist for Sphingosine-1-Phosphate Receptors Siponimod Increases the Expression Level of NR4A Genes in Microglia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fingolimod and Ozanimod: Efficacy and Mechanism in S1P Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
The advent of Sphingosine-1-Phosphate (S1P) receptor modulators has marked a significant advancement in the oral treatment of relapsing multiple sclerosis (MS). Fingolimod, the first-in-class therapy, and Ozanimod, a next-generation modulator, both target the S1P pathway to exert their therapeutic effects. This guide provides an objective comparison of their efficacy, supported by experimental data from pivotal clinical trials, and delves into their distinct mechanisms of action.
Comparative Efficacy: Insights from Clinical Trials
The efficacy of Fingolimod and Ozanimod has been established in several large-scale phase 3 clinical trials. While direct head-to-head trials are lacking, a comparative analysis of their pivotal studies provides valuable insights into their relative performance.
Table 1: Key Efficacy Outcomes from Phase 3 Clinical Trials
| Efficacy Endpoint | Fingolimod 0.5 mg | Ozanimod 1 mg | Ozanimod 0.5 mg | Comparator | Trial(s) |
| Annualized Relapse Rate (ARR) | 0.18[1] | 0.17[2] | 0.22[2] | Placebo (ARR = 0.40)[1] | FREEDOMS |
| 0.16[3] | 0.18 | 0.24 | Interferon β-1a IM | TRANSFORMS, SUNBEAM | |
| 0.17 | 0.22 | Interferon β-1a IM | RADIANCE | ||
| New or Enlarging T2 Lesions (vs. IFN β-1a) | ~35% reduction | ~48% reduction (SUNBEAM), ~42% reduction (RADIANCE) | ~25% reduction (SUNBEAM), ~34% reduction (RADIANCE) | Interferon β-1a IM | TRANSFORMS, SUNBEAM, RADIANCE |
| Gadolinium-Enhancing (GdE) Lesions (vs. IFN β-1a) | ~55% reduction | ~63% reduction (SUNBEAM), ~53% reduction (RADIANCE) | ~34% reduction (SUNBEAM), ~47% reduction (RADIANCE) | Interferon β-1a IM | TRANSFORMS, SUNBEAM, RADIANCE |
| 3-Month Confirmed Disability Progression | 30% risk reduction vs. Placebo | No significant difference vs. IFN β-1a (pooled analysis) | No significant difference vs. IFN β-1a (pooled analysis) | Placebo / Interferon β-1a IM | FREEDOMS, SUNBEAM/RADIANCE |
Data presented for Fingolimod is from the TRANSFORMS (12-month) and FREEDOMS (24-month) trials. Data for Ozanimod is from the SUNBEAM (minimum 12-month) and RADIANCE (24-month) trials.
Mechanism of Action: The Significance of Selectivity
Both Fingolimod and Ozanimod function by modulating S1P receptors, which play a crucial role in lymphocyte trafficking. However, their receptor selectivity profiles differ significantly, impacting their therapeutic and side-effect profiles.
Fingolimod is a non-selective S1P receptor modulator. Upon phosphorylation in vivo to its active metabolite, fingolimod-phosphate, it binds to four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5. Its primary therapeutic effect in MS is mediated through the functional antagonism of the S1P1 receptor on lymphocytes. This action leads to the internalization and degradation of the S1P1 receptor, effectively trapping lymphocytes within the lymph nodes and preventing their migration into the central nervous system (CNS), where they would otherwise contribute to inflammatory demyelination.
Ozanimod , in contrast, is a selective S1P receptor modulator with high affinity for S1P1 and S1P5. This selectivity is a key design feature, as it avoids significant agonism of the S1P3 receptor, which has been associated with cardiac side effects. The therapeutic mechanism of Ozanimod in MS mirrors that of Fingolimod, relying on the functional antagonism of S1P1 on lymphocytes to induce their sequestration within lymphoid organs.
Insights from Indirect Comparisons
In the absence of direct comparative trials, matching-adjusted indirect comparisons (MAICs) have been employed to evaluate the relative efficacy and safety of Fingolimod and Ozanimod. These statistical analyses of data from their respective phase 3 trials suggest that while efficacy outcomes such as the annualized relapse rate (ARR) and disability progression are comparable between the two drugs, Ozanimod appears to have a more favorable safety profile.
Safety and Tolerability
The differing selectivity of Fingolimod and Ozanimod has implications for their safety and tolerability.
Table 2: Comparative Safety Profile
| Adverse Event | Fingolimod | Ozanimod | Rationale for Difference |
| First-Dose Cardiac Effects | Requires first-dose monitoring due to risk of bradycardia and atrioventricular block. | Lower risk of significant cardiac effects; managed with a dose-titration schedule. | Fingolimod's activity at the S1P3 receptor on cardiac cells is thought to contribute to these effects. |
| Lymphopenia | Induces a marked reduction in circulating lymphocytes. | Also causes lymphopenia, though some indirect comparisons suggest a lower incidence of severe lymphopenia. | This is an on-target effect of S1P1 modulation for both drugs. |
| Elevated Liver Enzymes | Has been associated with elevations in liver enzymes. | Indirect comparisons indicate a potentially lower risk of liver enzyme abnormalities. | The precise reason for this difference is not fully elucidated but may relate to off-target effects. |
| Macular Edema | A known, though uncommon, adverse event. | The incidence of macular edema was not found to be statistically different in indirect comparisons. | The mechanism is not fully understood but may involve S1P receptor modulation in the retina. |
| Herpetic Infections | An increased risk has been noted. | A 2-year indirect comparison suggested a lower risk of herpetic infections with Ozanimod. | The profound and sustained lymphopenia may contribute to this risk. |
Experimental Protocols
Quantification of Lymphocyte Sequestration by Flow Cytometry
Objective: To measure the reduction of circulating T and B lymphocytes in peripheral blood following administration of S1P receptor modulators.
Methodology:
-
Blood Sampling: Collect whole blood samples from subjects at baseline (pre-treatment) and at various time points post-treatment.
-
Antibody Staining: Incubate aliquots of whole blood with a panel of fluorescently-conjugated monoclonal antibodies specific for lymphocyte surface markers (e.g., CD3 for T cells, CD19 for B cells, CD4 for T helper cells, CD8 for cytotoxic T cells).
-
Red Blood Cell Lysis: Treat the samples with a lysis buffer to eliminate erythrocytes.
-
Cell Washing: Centrifuge and wash the remaining leukocytes to remove debris and unbound antibodies.
-
Flow Cytometric Acquisition: Analyze the stained samples on a flow cytometer, exciting the fluorochromes with appropriate lasers and detecting the emitted light.
-
Data Analysis: Gate on the lymphocyte population based on forward and side scatter properties. Within this gate, quantify the percentages and absolute counts of different lymphocyte subsets. The change from baseline at each post-treatment time point reflects the degree of lymphocyte sequestration.
Assessment of CNS Lesion Activity by Magnetic Resonance Imaging (MRI)
Objective: To evaluate the impact of S1P receptor modulators on inflammatory disease activity in the CNS of MS patients.
Methodology:
-
Image Acquisition Protocol:
-
Obtain brain MRIs at baseline and at predefined intervals (e.g., 12 and 24 months).
-
The standardized protocol should include T2-weighted sequences (e.g., FLAIR) to visualize both new and chronic lesions, and T1-weighted sequences acquired before and after the administration of a gadolinium-based contrast agent.
-
-
Image Analysis:
-
New or Enlarging T2 Lesions: A neuroradiologist or trained analyst compares the T2-weighted images from follow-up scans to the baseline images to identify and count any new hyperintense lesions or any existing lesions that have unequivocally increased in size.
-
Gadolinium-Enhancing (GdE) Lesions: On the post-contrast T1-weighted images, the number of lesions showing enhancement (appearing bright) is counted. Gd-enhancement is a marker of active inflammation and blood-brain barrier breakdown.
-
-
Efficacy Assessment: The primary MRI endpoints are typically the cumulative number of new or enlarging T2 lesions and the number of GdE lesions over the study period. A reduction in these lesion counts in the treatment arms compared to the comparator arm indicates a positive treatment effect.
Visualizing the Science: Signaling Pathways and Experimental Frameworks
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the S1P receptor signaling pathway, the mechanisms of action of Fingolimod and Ozanimod, and a typical experimental workflow.
Caption: S1P signaling gradient drives lymphocyte egress from lymph nodes.
Caption: Differential receptor binding of Fingolimod and Ozanimod.
Caption: Generalized workflow for a comparative clinical trial of S1P modulators.
References
The Great Myelin Mend: An In Vivo Comparison of Fingolimod and Other Remyelinating Agents
A deep dive into the preclinical evidence for Fingolimod and its alternatives in promoting myelin repair, offering a comparative analysis for researchers and drug developers.
The quest for therapies that can repair the damaged myelin sheath in demyelinating diseases like multiple sclerosis is a critical frontier in neuroscience research. Fingolimod (FTY720), an approved immunomodulator, has been investigated for its potential direct effects on remyelination within the central nervous system (CNS), sparking both interest and controversy. This guide provides a comparative analysis of the in vivo reproducibility of Fingolimod's remyelinating effects against other promising therapeutic alternatives, supported by experimental data, detailed protocols, and pathway visualizations.
At a Glance: Comparative Efficacy of Remyelinating Agents
The following tables summarize quantitative data from in vivo studies on Fingolimod and alternative compounds in promoting remyelination. The data highlights the variability in outcomes depending on the experimental model and the specific agent used.
Table 1: Fingolimod's Effects on Remyelination in Preclinical Models
| Experimental Model | Animal Model | Fingolimod Dose | Key Quantitative Findings | Outcome | Reference |
| Cuprizone (B1210641) | C57BL/6 Mice | 1 mg/kg/day | No significant difference in remyelination or axonal damage compared to placebo.[1] | No significant effect | [1] |
| Cuprizone | C57BL/6 Mice | 3 mg/kg | 13% reduction in the mean area of demyelination compared to vehicle.[2] | Modest positive effect | [2] |
| Lysolecithin (LPC) | Rat | 1 mg/kg | Data not yet available in a comparable format. | - | - |
| Organotypic Cerebellar Slices (LPC-induced) | Mouse | 100 pM, 1 µM | 1.97 to 2.00-fold increase in MBP staining area compared to control. | Positive effect | - |
Table 2: Effects of Alternative Remyelinating Agents in Preclinical Models
| Compound | Experimental Model | Animal Model | Dose | Key Quantitative Findings | Outcome | Reference |
| Clemastine | Cuprizone | C57BL/6 Mice | 10 mg/kg/day | Enhanced myelin repair with increased mature oligodendrocytes and myelin basic protein.[3] | Positive effect | |
| Benztropine | Cuprizone | C57BL/6 Mice | 10 mg/kg/day | Significant increase in the number of GST-π+ mature oligodendrocytes from ~500 to ~1,100 per field compared to vehicle. | Positive effect | |
| Benztropine | PLP-induced EAE | Mice | 10 mg/kg/day | Significantly lower g-ratios in benztropine-treated mice compared to vehicle-treated mice. | Positive effect | |
| Quetiapine | Cuprizone | C57BL/6 Mice | 10 mg/kg/day | Significantly less myelin breakdown compared to cuprizone-only treated mice. | Positive effect | |
| Quetiapine | Cuprizone | C57BL/6 Mice | 10 mg/kg/day | Significantly improved spatial working memory and increased myelin restoration. | Positive effect |
Under the Microscope: Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
Cuprizone-Induced Demyelination Model
This non-inflammatory model is widely used to study de- and remyelination.
-
Induction of Demyelination: Typically, 8-10 week old C57BL/6 mice are fed a diet containing 0.2% (w/w) cuprizone for 5-6 weeks to induce demyelination, particularly in the corpus callosum. For chronic demyelination models, this period can be extended to 12 weeks or longer.
-
Treatment Administration: Following the demyelination phase, the cuprizone diet is replaced with a normal diet. The therapeutic agent (e.g., Fingolimod, Clemastine, Benztropine, Quetiapine) or vehicle is then administered, often daily via oral gavage or intraperitoneal injection, for a specified period (e.g., 2-4 weeks) to assess its effect on remyelination.
-
Assessment of Remyelination:
-
Histology: Brain sections are stained with dyes like Luxol Fast Blue (LFB) to visualize myelin. The extent of remyelination is often quantified by measuring the staining intensity or the area of myelination.
-
Immunohistochemistry: Antibodies against myelin proteins (e.g., Myelin Basic Protein - MBP) and mature oligodendrocyte markers (e.g., Glutathione S-transferase pi - GST-π) are used to quantify the degree of myelination and the number of myelin-producing cells.
-
Electron Microscopy: This technique provides a detailed ultrastructural analysis of myelin sheaths, allowing for the calculation of the g-ratio (the ratio of the axon diameter to the total fiber diameter), a direct measure of myelin thickness.
-
Lysolecithin (LPC)-Induced Focal Demyelination Model
This model induces a focal area of demyelination, allowing for the study of the cellular and molecular events of remyelination in a well-defined lesion.
-
Induction of Demyelination: A small volume of lysophosphatidylcholine (B164491) (LPC), a demyelinating agent, is stereotactically injected into a specific white matter tract, such as the corpus callosum or spinal cord.
-
Treatment Administration: The therapeutic agent or vehicle is typically administered systemically (e.g., intraperitoneally) or locally, starting at a defined time point after LPC injection.
-
Assessment of Remyelination: Similar to the cuprizone model, remyelination is assessed using histology (LFB staining), immunohistochemistry (MBP, etc.), and electron microscopy (g-ratio analysis).
Unraveling the Mechanisms: Signaling Pathways
The therapeutic effects of these compounds are mediated by their interaction with specific cellular signaling pathways.
Fingolimod and the S1P Receptor Pathway
Fingolimod is a modulator of sphingosine-1-phosphate (S1P) receptors. Its phosphorylated form, FTY720-P, acts on four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5), which are expressed on various CNS cells, including oligodendrocytes, astrocytes, and microglia. The downstream signaling is complex and can have varied effects on remyelination.
Alternative Pathways to Remyelination
The alternative therapeutic agents investigated here act through distinct molecular mechanisms.
Experimental Workflows: A Visual Guide
Understanding the sequence of experimental procedures is key to evaluating the generated data.
Concluding Remarks
The in vivo evidence for Fingolimod's direct pro-remyelinating effects is inconsistent, with some studies showing a modest benefit while others report no significant impact. This variability may be attributable to differences in the experimental models, the timing and dosage of the drug, and the specific parameters measured.
In contrast, repurposed drugs such as Clemastine, Benztropine, and Quetiapine have demonstrated more consistent positive effects on oligodendrocyte differentiation and remyelination in preclinical models. Their distinct mechanisms of action, primarily targeting muscarinic receptors or influencing oligodendrocyte-specific transcription factors and metabolic pathways, present promising avenues for the development of dedicated remyelinating therapies.
This comparative guide underscores the complexity of promoting myelin repair and highlights the need for standardized experimental protocols and a multi-faceted approach to evaluating therapeutic efficacy. The continued investigation of these and other novel compounds is essential to advancing the field and ultimately delivering effective regenerative treatments for patients with demyelinating diseases.
References
- 1. Fingolimod downregulates brain sphingosine-1-phosphate receptor 1 levels but does not promote remyelination or neuroprotection in the cuprizone model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Locomotor and histological changes in a cuprizone-induced animal model of multiple sclerosis: comparison between alpha-tocopherol and fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clemastine rescues behavioral changes and enhances remyelination in the cuprizone mouse model of demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Fingolimod's Mechanism of Action in Different Neuronal Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fingolimod (FTY720), the first oral disease-modifying therapy for multiple sclerosis, has a well-established immunomodulatory role. However, its therapeutic efficacy is also attributed to its direct effects on various cell types within the central nervous system (CNS). This guide provides a comparative analysis of Fingolimod's mechanism of action across neurons, astrocytes, oligodendrocytes, and microglia, supported by experimental data. We also present a comparison with newer, more selective sphingosine-1-phosphate (S1P) receptor modulators.
Comparative Efficacy of S1P Receptor Modulators on Neuronal Cells
The following table summarizes the quantitative effects of Fingolimod and its alternatives on different neuronal cell types, as reported in various preclinical studies. It is important to note that experimental conditions such as cell source, drug concentration, and treatment duration can influence the observed effects.
| Drug | Cell Type | Parameter Measured | Key Findings | Reference |
| Fingolimod | Astrocytes | GFAP Expression (% positive area) | Increased GFAP expression in Mcoln1-/- mice after postnatal day 10.[1] | [1] |
| Astrocytes | Inflammatory Cytokine Expression | Reduced expression of multiple pro-inflammatory cytokines in Mcoln1-/- astrocytes.[1] | [1] | |
| Oligodendrocytes | Apoptotic Ratio (cc1+ cleaved caspase 3+/cc1+ cells) | Significantly reduced apoptosis in the optic nerve of EAE mice with 0.3 mg/kg and 1 mg/kg treatment. | ||
| Microglia/Macrophages | Cell Number in Retina | Significantly diminished number of microglia and macrophages with 1 mg/kg treatment in EAE mice. | ||
| Neurons (R28 retinal) | Cell Viability (in response to TNFα) | Significantly reduced TNFα-induced neuronal death. | ||
| Siponimod | Neurons (rat cortical and human iPSC-derived) | Apoptosis (TNF-α induced) | Decreased neuronal cell apoptosis. | |
| Astrocytes | Glutamate (B1630785) Transporter Expression (GLAST and GLT1) | Maintained high expression levels under inflammatory conditions. | ||
| Microglia | IL-6 Secretion | Ameliorated in cultured microglia. | ||
| Ozanimod (B609803) | General CNS | New or Enlarging T2 Brain Lesions (Mean number) | Reduced to 1.47 with 1 mg ozanimod vs. 2.84 with interferon beta-1a over 12 months. | |
| General CNS | Gadolinium-Enhancing Brain Lesions (Mean number) | Reduced to 0.16 with 1 mg ozanimod vs. 0.43 with interferon beta-1a at 12 months. | ||
| Ponesimod | Astrocytes | S1P-induced cAMP inhibition | Effectively blocked by ponesimod. | |
| Oligodendrocytes (Olig2+ cells) | Cell Number (in corpus callosum and cingulum) | Increased number in a cuprizone-induced demyelination model. | ||
| Microglia (Iba1+ cells) | Cell Number (in cingulum) | Significantly decreased in a cuprizone-induced demyelination model. |
Experimental Protocols
Western Blot Analysis for Protein Quantification (Example: GFAP in Astrocytes)
This protocol is a synthesis of methodologies described in the cited literature for quantifying protein expression levels.
-
Cell Lysis:
-
Culture primary astrocytes or astrocyte cell lines to desired confluence.
-
Treat cells with Fingolimod or vehicle control for the specified duration.
-
Wash cells twice with ice-cold Phosphate (B84403) Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GFAP (or other proteins of interest) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensity using densitometry software.
-
Normalize the expression of the protein of interest to a loading control protein (e.g., β-actin or GAPDH).
-
Immunofluorescence Staining for Cellular Markers (Example: MBP in Oligodendrocytes)
This protocol is a generalized procedure based on methods reported in the referenced studies for visualizing cellular markers.
-
Cell Culture and Treatment:
-
Culture oligodendrocyte precursor cells (OPCs) on poly-L-lysine coated coverslips.
-
Induce differentiation and treat with Fingolimod or vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 10% normal goat serum in PBS for 1 hour to prevent non-specific antibody binding.
-
Incubate with a primary antibody against Myelin Basic Protein (MBP) overnight at 4°C.
-
-
Secondary Antibody and Counterstaining:
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
-
Mounting and Imaging:
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Analyze images for MBP expression and oligodendrocyte morphology.
-
Cell Viability Assay (Example: MTT Assay for Neurons)
This protocol outlines a common method for assessing cell viability, as described in various research articles.
-
Cell Seeding and Treatment:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of Fingolimod or a vehicle control, and/or a neurotoxic agent, for the desired duration (e.g., 24 or 48 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of dimethyl sulfoxide (B87167) (DMSO) or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Signaling Pathways and Mechanisms of Action
Fingolimod exerts its effects by modulating S1P receptors, which are G protein-coupled receptors expressed on the surface of neuronal cells. The specific downstream signaling pathways can vary depending on the S1P receptor subtype and the cell type.
Fingolimod's Mechanism of Action in Astrocytes
Caption: Fingolimod signaling in astrocytes.
In astrocytes, Fingolimod's binding to S1PR1 and S1PR3 activates Gαi/o and Gαq proteins. This leads to the modulation of downstream pathways like PI3K/Akt and MAPK, which can promote the expression of neurotrophic factors. Fingolimod also inhibits the NF-κB signaling pathway, resulting in a decreased inflammatory response.
Fingolimod's Mechanism of Action in Oligodendrocytes
Caption: Fingolimod signaling in oligodendrocytes.
In oligodendrocytes, Fingolimod primarily acts through S1PR1 and S1PR5. Activation of these receptors engages Gαi/o and Gα12/13 proteins, leading to the activation of pro-survival pathways like PI3K/Akt and ERK. This promotes oligodendrocyte survival and differentiation, ultimately enhancing myelination. Fingolimod also modulates the RhoA pathway, which is involved in regulating the dynamics of oligodendrocyte processes.
Fingolimod's Mechanism of Action in Microglia
Caption: Fingolimod signaling in microglia.
Fingolimod modulates microglial activation by acting on various S1P receptors. This interaction is thought to suppress the pro-inflammatory M1 phenotype and promote a shift towards the anti-inflammatory and phagocytic M2 phenotype. This leads to a reduction in the release of pro-inflammatory cytokines and enhanced clearance of myelin debris, creating a more permissive environment for remyelination.
Fingolimod's Mechanism of Action in Neurons
Caption: Fingolimod signaling in neurons.
In neurons, Fingolimod's neuroprotective effects are partly mediated through the S1PR1 receptor. Activation of S1PR1 and the subsequent Gαi/o signaling can lead to the inhibition of presynaptic N- and P/Q-type calcium channels via the Gβγ subunit, resulting in reduced glutamate excitotoxicity. Furthermore, Fingolimod has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), which promotes neuronal survival.
Conclusion
Fingolimod demonstrates a multifaceted mechanism of action within the CNS, directly impacting neurons, astrocytes, oligodendrocytes, and microglia to exert neuroprotective and potentially restorative effects. While its immunomodulatory properties are central to its efficacy in multiple sclerosis, its direct neural effects contribute significantly to its therapeutic profile. Newer, more selective S1P receptor modulators like Siponimod, Ozanimod, and Ponesimod offer the potential for a more targeted engagement of these pathways with potentially improved safety profiles. Further research is warranted to fully elucidate the comparative efficacy and long-term benefits of these compounds on different neuronal cell populations.
References
A Head-to-Head Showdown: Fingolimod vs. Natalizumab in Preclinical Models of Multiple Sclerosis
For researchers and drug development professionals navigating the complex landscape of multiple sclerosis (MS) therapeutics, a deep understanding of the preclinical performance of leading immunomodulatory drugs is paramount. This guide provides a comprehensive head-to-head comparison of two widely used MS therapies, Fingolimod (Gilenya®) and Natalizumab (Tysabri®), in the context of Experimental Autoimmune Encephalomyelitis (EAE), the most common animal model for MS.
This guide synthesizes experimental data to objectively compare their efficacy in ameliorating disease symptoms, modulating the immune response, and protecting the central nervous system (CNS). Detailed experimental protocols, quantitative data summaries, and visualizations of their mechanisms of action and experimental workflows are presented to offer a clear and concise overview for the scientific community.
Mechanisms of Action: Two Distinct Strategies to quell Neuroinflammation
Fingolimod and Natalizumab employ fundamentally different strategies to combat the autoimmune assault that characterizes MS.
Fingolimod , a sphingosine-1-phosphate (S1P) receptor modulator, works by sequestering lymphocytes in the lymph nodes.[1][2] In vivo, Fingolimod is phosphorylated to Fingolimod-phosphate, which then binds to S1P receptors on lymphocytes.[1] This binding initially acts as an agonist but ultimately leads to the internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the S1P gradient that normally guides their egress from lymph nodes.[1][2] This "trapping" of lymphocytes, including autoreactive T cells, prevents their entry into the CNS, thereby reducing inflammation, demyelination, and axonal damage.[1] Beyond its effects on lymphocyte trafficking, Fingolimod can cross the blood-brain barrier and may exert direct effects within the CNS, including on neural cells like astrocytes.[1][3]
Natalizumab , a humanized monoclonal antibody, targets the α4-subunit of the α4β1-integrin (also known as Very Late Antigen-4 or VLA-4) on the surface of inflammatory cells.[4][5] VLA-4 is a key adhesion molecule that facilitates the binding of lymphocytes to vascular cell adhesion molecule-1 (VCAM-1) on the endothelial cells of the blood-brain barrier.[4][6] By blocking this interaction, Natalizumab effectively inhibits the transmigration of pathogenic immune cells across the blood-brain barrier and into the CNS.[4][5][6] This reduction in CNS immune cell infiltration is the primary mechanism by which Natalizumab reduces the formation of inflammatory lesions and subsequent neurological damage in MS.[4]
Performance in EAE Models: A Comparative Analysis
It is crucial to note that the data presented below are compiled from different studies and may not be directly comparable due to variations in EAE models, mouse strains, and experimental protocols. These tables are intended to provide a general overview of the preclinical efficacy of each drug.
Table 1: Effect on Clinical Score in EAE Models
| Treatment Group | EAE Model | Mouse Strain | Dosing Regimen | Peak Mean Clinical Score (± SEM) | % Reduction in Peak Score vs. Vehicle/Control | Reference |
| Fingolimod | MOG35-55 induced | C57BL/6 | 0.3 mg/kg/day, prophylactic | ~1.5 | ~50% | [7] |
| Fingolimod | MOG35-55 induced | C57BL/6 | 1 mg/kg/day, therapeutic | Not explicitly stated, but significant reduction | Not explicitly stated, but significant reduction | [8] |
| Natalizumab (anti-VLA-4) | MOG35-55 induced | C57BL/6 | 5 mg/kg, every other day, therapeutic | ~1.5 | ~45% | [4] |
Table 2: Histopathological and Immunohistochemical Analysis in EAE Models
| Treatment Group | EAE Model | Mouse Strain | Outcome Measure | Result | % Change vs. Vehicle/Control | Reference |
| Fingolimod | MOG35-55 induced | C57BL/6 | CNS Inflammatory Infiltrates | Significantly reduced | Not quantified | [9] |
| Fingolimod | MOG35-55 induced | C57BL/6 | Demyelination | Significantly reduced | Not quantified | [7] |
| Natalizumab (anti-VLA-4) | MOG35-55 induced | C57BL/6 | ICAM-1 Expression (% area) | Reduced in peak and chronic phases | ~45% reduction at peak | [4] |
| Natalizumab (anti-VLA-4) | MOG35-55 induced | C57BL/6 | LFA-1 Expression (% area) | Reduced in peak and chronic phases | ~50% reduction at peak | [4] |
Table 3: Neuroprotective Effects in EAE Models
| Treatment Group | EAE Model | Mouse Strain | Outcome Measure | Result | % Change vs. Vehicle/Control | Reference |
| Fingolimod | MOG35-55 induced | C57BL/6 | Oligodendrocyte progenitor cell (OPC) proliferation | Significantly increased | Not quantified | [7] |
| Fingolimod | MOG35-55 induced | C57BL/6 | Remyelination | Significantly increased | Not quantified | [7] |
| Natalizumab (anti-VLA-4) | Not Specified | Not Specified | Axonal Damage | Mentioned to be reduced in clinical studies | Not quantified in EAE model | [5] |
Experimental Protocols: A Closer Look at the Methodology
The following provides a general overview of the experimental protocols commonly employed in the studies cited. Specific details may vary between individual experiments.
EAE Induction
A common method for inducing EAE in C57BL/6 mice involves immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 (MOG35-55).
-
Antigen Emulsion: MOG35-55 is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: Mice are injected subcutaneously with the MOG35-55/CFA emulsion.
-
Pertussis Toxin: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and again two days later to facilitate the entry of immune cells into the CNS.
Drug Administration
-
Fingolimod: Typically administered orally (e.g., via gavage or in drinking water) or intraperitoneally, with daily dosing.
-
Natalizumab (or anti-VLA-4 antibody): Administered intraperitoneally or intravenously, often on an every-other-day or similar intermittent schedule.
Assessment of Disease Severity
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, where 0 represents a healthy mouse and 5 indicates a moribund state or death.
-
Histology and Immunohistochemistry: At the end of the experiment, spinal cords and brains are collected for histological analysis. Stains such as Luxol Fast Blue are used to assess demyelination, while Hematoxylin and Eosin (H&E) staining is used to visualize inflammatory infiltrates. Immunohistochemistry is employed to identify specific immune cell populations (e.g., T cells, macrophages) and markers of axonal damage.
-
Biomarker Analysis: Levels of inflammatory cytokines and other relevant biomarkers can be measured in the CNS tissue or cerebrospinal fluid.
Summary and Conclusion
Both Fingolimod and Natalizumab demonstrate significant efficacy in ameliorating the clinical and pathological features of EAE, albeit through distinct mechanisms of action. Fingolimod's sequestration of lymphocytes in the lymph nodes and potential direct CNS effects contrast with Natalizumab's targeted inhibition of immune cell transmigration across the blood-brain barrier.
The available preclinical data suggest that both drugs are potent inhibitors of neuroinflammation. However, the lack of direct comparative studies in standardized EAE models makes it difficult to definitively declare one as superior to the other in a preclinical setting. The choice between these therapeutic strategies in a clinical context is often guided by patient-specific factors, including disease activity, risk tolerance, and route of administration.
This guide provides a foundational understanding of the preclinical performance of Fingolimod and Natalizumab in EAE models. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison and to better inform the development of next-generation therapies for multiple sclerosis.
References
- 1. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]
- 3. scripps.edu [scripps.edu]
- 4. Adhesion Molecule Profile and the Effect of Anti-VLA-4 mAb Treatment in Experimental Autoimmune Encephalomyelitis, a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natalizumab in Multiple Sclerosis Treatment: From Biological Effects to Immune Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Natalizumab? [synapse.patsnap.com]
- 7. Fingolimod treatment promotes proliferation and differentiation of oligodendrocyte progenitor cells in mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Attenuating the experimental autoimmune encephalomyelitis model improves preclinical evaluation of candidate multiple sclerosis therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Fingolimod's Target Engagement in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Fingolimod (Gilenya®), a sphingosine-1-phosphate (S1P) receptor modulator, is an approved oral therapy for relapsing forms of multiple sclerosis (MS). Its primary mechanism of action involves the sequestration of lymphocytes in lymph nodes, reducing their infiltration into the central nervous system (CNS). However, as a lipophilic molecule, fingolimod readily crosses the blood-brain barrier, suggesting direct effects within the CNS.[1][2][3][4][5] Confirming target engagement within the CNS is crucial for understanding its full therapeutic potential and for the development of next-generation S1P modulators.
This guide provides a comparative overview of current methodologies used to confirm Fingolimod's engagement with its target, the S1P receptors, within the CNS. We will delve into direct and indirect methods, presenting supporting experimental data and detailed protocols.
Direct Methods for Confirming CNS Target Engagement
Direct methods aim to visualize or quantify the interaction of Fingolimod or its active metabolite, Fingolimod-phosphate (Fingolimod-P), with S1P receptors in the brain and spinal cord.
Positron Emission Tomography (PET) Imaging
PET imaging stands as a powerful, non-invasive technique to directly quantify the expression and occupancy of S1P receptors in the living brain. This method utilizes radiolabeled ligands that specifically bind to the target receptor.
Experimental Data:
Studies in animal models of MS, such as experimental autoimmune encephalomyelitis (EAE), have successfully used PET imaging to demonstrate increased S1P receptor 1 (S1PR1) expression in inflamed regions of the CNS. For instance, the S1PR1-specific PET radiotracer [¹¹C]TZ3321 has been used to show upregulation of S1PR1 in the lumbar spinal cord of EAE rats. Furthermore, treatment with Fingolimod has been shown to reduce the binding of TSPO-binding radioligands, indicating diminished microglial activation, a downstream effect of S1P receptor modulation.
| Method | Radiotracer Examples | Key Findings | Advantages | Limitations |
| S1PR1 PET Imaging | [¹¹C]TZ3321, [¹⁸F]TZ4877, [¹¹C]CS1P1 | - Increased S1PR1 expression in EAE spinal cord. - Allows for quantification of receptor occupancy by Fingolimod. | - Non-invasive, longitudinal studies possible. - Direct quantification of target engagement in vivo. | - Requires specialized equipment and radiochemistry. - Resolution may not be at the single-cell level. - Development of suitable radiotracers is challenging. |
| Neuroinflammation PET Imaging | [¹⁸F]-GE180 (TSPO ligand) | - Fingolimod treatment significantly reduces microglial activation in EAE lesions. | - Measures downstream effects of target engagement. - TSPO ligands are more established for neuroinflammation imaging. | - Indirect measure of S1P receptor engagement. - TSPO expression is not exclusive to microglia. |
Experimental Protocol: S1PR1 PET Imaging in an EAE Rat Model
-
Animal Model: Induce EAE in Lewis rats via immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) or a similar protocol.
-
Radiotracer Administration: Anesthetize the EAE rat and a control rat and inject the S1PR1-specific radiotracer (e.g., [¹¹C]TZ3321) intravenously.
-
PET Scan: Acquire dynamic PET images of the spinal cord or brain for a specified duration (e.g., 60-90 minutes).
-
Image Analysis: Reconstruct the PET data and perform kinetic modeling to quantify the tracer uptake, often represented as the standardized uptake value (SUV) or binding potential.
-
Comparison: Compare the radiotracer uptake in the CNS of EAE rats versus control rats to demonstrate increased S1PR1 expression in the disease model. To confirm target engagement, a separate cohort of EAE rats can be pre-treated with Fingolimod before the PET scan to show reduced radiotracer binding.
dot
Caption: Workflow for PET imaging to confirm S1PR1 engagement.
Post-mortem Tissue Analysis
Ex vivo analysis of CNS tissue from animal models or human patients provides high-resolution confirmation of target engagement at the cellular and molecular level.
Experimental Data:
Immunohistochemical studies have shown altered expression levels of S1P receptors (S1P₁, S1P₃, and S1P₅) in MS lesions compared to normal-appearing white matter. Specifically, an increase in S1P₁ expression on astrocytes has been observed in active and inactive MS lesions. Fingolimod treatment in EAE models has been shown to block the activation of astrocytes.
| Method | Key Findings | Advantages | Limitations |
| Immunohistochemistry (IHC) | - Increased S1PR1 expression on astrocytes in MS lesions. - Fingolimod reduces astrogliosis in EAE models. | - High cellular and subcellular resolution. - Can co-localize receptor expression with specific cell types. | - Invasive and requires tissue samples. - Provides a static snapshot in time. |
| Western Blotting | - Confirms up- or down-regulation of S1P receptors and downstream signaling proteins. | - Quantitative measure of protein expression. | - Requires tissue homogenization, losing spatial information. |
Experimental Protocol: Immunohistochemical Staining for S1PR1 in EAE Mouse Brain
-
Tissue Preparation: Euthanize a Fingolimod-treated EAE mouse and a vehicle-treated control. Perfuse with saline followed by 4% paraformaldehyde. Dissect the brain and spinal cord and postfix in paraformaldehyde, then cryoprotect in sucrose.
-
Sectioning: Cut frozen sections (e.g., 20-30 µm thick) using a cryostat.
-
Staining:
-
Block non-specific binding sites with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate sections overnight at 4°C with a primary antibody against S1PR1.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Co-stain with cell-specific markers (e.g., GFAP for astrocytes, Iba1 for microglia) to identify the cell types expressing S1PR1.
-
-
Imaging: Mount the sections and visualize using a fluorescence or confocal microscope.
-
Analysis: Quantify the intensity and distribution of S1PR1 staining in different brain regions and cell types, comparing the Fingolimod-treated and control groups.
Indirect Methods and Pharmacodynamic Biomarkers
Indirect methods assess the downstream consequences of S1P receptor engagement in the CNS or utilize peripheral biomarkers that reflect the systemic activity of Fingolimod.
Cerebrospinal Fluid (CSF) Analysis
Analysis of CSF provides a window into the biochemical environment of the CNS.
Experimental Data:
Studies have detected Fingolimod and its active metabolite, Fingolimod-P, in the CSF of treated patients, confirming its ability to cross the blood-brain barrier. Elevated levels of S1P have been found in the CSF of MS patients compared to healthy controls, suggesting a role for S1P signaling in MS pathology.
| Biomarker | Key Findings | Advantages | Limitations |
| Fingolimod/Fingolimod-P Levels | - Presence in CSF confirms CNS penetration. | - Direct evidence of drug presence in the CNS compartment. | - Does not directly confirm target binding. |
| S1P Levels | - Higher in CSF of MS patients. | - May reflect modulation of the target pathway. | - S1P levels can be influenced by multiple factors. |
| Neurofilament Light Chain (NfL) | - Levels often decrease with effective MS treatment, including Fingolimod. | - A well-established marker of neuro-axonal damage. | - Not specific to S1P receptor modulation. |
Peripheral Blood Lymphocyte Counts
The most well-established pharmacodynamic effect of Fingolimod is the reduction of circulating lymphocytes.
Experimental Data:
Fingolimod treatment leads to a rapid and sustained reduction in peripheral blood lymphocyte counts, particularly naïve and central memory T cells and B cells. This sequestration of lymphocytes is a direct result of S1P₁ receptor functional antagonism on lymphocytes.
| Method | Key Findings | Advantages | Limitations |
| Flow Cytometry of Peripheral Blood | - Significant reduction in CD4+ and CD8+ T cells, and B cells. | - Robust and easily accessible pharmacodynamic marker. - Reflects systemic target engagement. | - Does not directly confirm CNS target engagement. |
Experimental Protocol: Flow Cytometric Analysis of Lymphocyte Subsets
-
Sample Collection: Collect whole blood samples from patients at baseline and at various time points after initiating Fingolimod treatment.
-
Staining: Incubate the blood with a panel of fluorescently labeled antibodies against lymphocyte surface markers (e.g., CD3, CD4, CD8, CD19, CCR7).
-
Lysis and Acquisition: Lyse red blood cells and acquire data on a flow cytometer.
-
Analysis: Gate on different lymphocyte populations to quantify the absolute counts and percentages of various subsets (e.g., naïve T cells, central memory T cells, B cells).
-
Comparison: Compare the post-treatment cell counts to baseline values to confirm the expected reduction.
Fingolimod's Signaling Pathway
Fingolimod is a structural analog of sphingosine (B13886) and is phosphorylated in vivo by sphingosine kinase 2 to form Fingolimod-P. Fingolimod-P then acts as a functional antagonist at four of the five S1P receptors (S1P₁, S1P₃, S1P₄, and S1P₅). It initially acts as an agonist, but prolonged exposure leads to the internalization and degradation of the S1P₁ receptor, rendering the cell unresponsive to S1P. This functional antagonism on lymphocytes prevents their egress from lymph nodes. Within the CNS, Fingolimod's interaction with S1P receptors on astrocytes, microglia, and oligodendrocytes is thought to contribute to its neuroprotective effects.
dot
Caption: Fingolimod's mechanism of action.
Conclusion
Confirming Fingolimod's target engagement in the CNS is a multifaceted endeavor. Direct methods like PET imaging offer the most definitive, non-invasive evidence of in vivo receptor occupancy. Post-mortem tissue analysis provides unparalleled cellular resolution in preclinical settings. Indirect methods, including CSF analysis and peripheral lymphocyte counting, serve as valuable and more accessible pharmacodynamic biomarkers that reflect the downstream consequences of target engagement. A combination of these approaches provides the most comprehensive understanding of Fingolimod's action within the CNS, guiding the development of future therapies for neuroinflammatory and neurodegenerative diseases.
References
- 1. The Direct Effects of Fingolimod in the Central Nervous System: Implications for Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Direct Effects of Fingolimod in the Central Nervous System: Implications for Relapsing Multiple Sclerosis | springermedicine.com [springermedicine.com]
- 4. The Direct Effects of Fingolimod in the Central Nervous System: Implications for Relapsing Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The Direct Effects of Fingolimod in the Central Nervous System: Implications for Relapsing Multiple Sclerosis | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Novel Immunomodulatory Compounds Versus Fingolimod's Efficacy in Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel sphingosine-1-phosphate (S1P) receptor modulators against the established efficacy of Fingolimod for the treatment of relapsing forms of multiple sclerosis (MS). The information presented is supported by experimental data from pivotal clinical trials to aid in research and development decisions.
Introduction to S1P Receptor Modulation
Fingolimod, the first-in-class sphingosine-1-phosphate (S1P) receptor modulator, revolutionized the treatment of multiple sclerosis.[1][2] Its active form, fingolimod-phosphate, acts as a functional antagonist of S1P receptors, particularly S1P receptor subtype 1 (S1P1).[3] This leads to the sequestration of lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system (CNS) and subsequent autoimmune attack on the myelin sheath.[3][4] While effective, Fingolimod's interaction with multiple S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5) is associated with a range of side effects. This has driven the development of a new generation of more selective S1P receptor modulators, including Ozanimod, Ponesimod, and Siponimod, which aim to offer a better benefit-risk profile.
Comparative Efficacy and Safety of Novel S1P Modulators
While direct head-to-head clinical trials are limited, indirect comparisons and data from individual pivotal trials provide valuable insights into the relative efficacy and safety of these novel compounds compared to Fingolimod.
Quantitative Data Summary
The following tables summarize key efficacy and safety data from clinical trials of Fingolimod and its novel counterparts.
Table 1: Comparative Efficacy of S1P Receptor Modulators in Relapsing MS
| Compound | Clinical Trial(s) | Comparator | Key Efficacy Outcomes |
| Fingolimod | FREEDOMS, FREEDOMS II, TRANSFORMS | Placebo, Interferon beta-1a | - Reduced annualized relapse rate (ARR) by 54-60% vs. Placebo. - Reduced risk of disability progression. |
| Ozanimod | RADIANCE-B, SUNBEAM | Interferon beta-1a | - Significantly lower ARR vs. Interferon beta-1a. - Reduced number of new or enlarging T2 lesions and gadolinium-enhancing lesions. |
| Ponesimod | OPTIMUM | Teriflunomide | - Significantly lower ARR (30.5% relative reduction) vs. Teriflunomide. - Superiority in reducing fatigue symptoms and MRI activity. |
| Siponimod | EXPAND | Placebo | - Reduced the risk of 3-month and 6-month confirmed disability progression in patients with secondary progressive MS (SPMS). |
Note: Data is derived from different clinical trials and should be interpreted with caution due to the lack of direct head-to-head comparisons in most cases.
Table 2: Comparative Safety Profile of S1P Receptor Modulators
| Compound | Key Safety Findings |
| Fingolimod | - First-dose bradycardia requiring monitoring. - Increased risk of infections, macular edema, and liver enzyme elevations. |
| Ozanimod | - Lower risk of cardiac adverse events and need for extended first-dose monitoring compared to Fingolimod. - Lower risk of any adverse event and abnormal liver enzymes. |
| Ponesimod | - Gradual dose titration mitigates cardiac first-dose effects, not requiring first-dose cardiac monitoring. - Rapidly reversible pharmacodynamic effects. |
| Siponimod | - More selective for S1P1 and S1P5, potentially leading to fewer side effects than Fingolimod. - May have more direct CNS effects compared to Fingolimod. |
Mechanism of Action: Fingolimod vs. Novel S1P Modulators
Fingolimod is a non-selective S1P receptor modulator. In contrast, the newer compounds exhibit greater selectivity for specific S1P receptor subtypes, which is believed to contribute to their improved safety profiles.
-
Fingolimod: Acts on S1P1, S1P3, S1P4, and S1P5.
-
Ozanimod: Selective for S1P1 and S1P5.
-
Ponesimod: Highly selective for S1P1.
-
Siponimod: Selective for S1P1 and S1P5.
The binding of these compounds to S1P1 receptors on lymphocytes leads to receptor internalization and degradation, rendering the cells unresponsive to the S1P gradient that normally guides their exit from lymph nodes. This "trapping" of lymphocytes reduces the inflammatory assault on the CNS.
Fingolimod's mechanism of action on lymphocyte sequestration.
Experimental Protocols
The evaluation of these immunomodulatory compounds relies on well-defined clinical trial protocols. A generalized workflow for a Phase III clinical trial is outlined below.
Key Experimental Methodologies
-
Patient Population: Typically includes adults with relapsing-remitting MS (RRMS) or active secondary progressive MS (SPMS), defined by specific criteria such as the McDonald criteria.
-
Study Design: Randomized, double-blind, active-comparator or placebo-controlled trials.
-
Primary Endpoints: The primary measure of efficacy is often the annualized relapse rate (ARR).
-
Secondary Endpoints: These include MRI-based outcomes (e.g., number of new or enlarging T2 lesions, gadolinium-enhancing lesions), time to disability progression (measured by the Expanded Disability Status Scale - EDSS), and changes in brain volume.
-
Safety Monitoring: Includes regular monitoring of cardiac function (especially after the first dose of less selective agents), liver enzymes, lymphocyte counts, and ophthalmologic examinations for macular edema.
A generalized workflow for a Phase III clinical trial of an immunomodulatory compound.
Signaling Pathways
The therapeutic effects of S1P modulators are initiated by their interaction with S1P receptors, which are G protein-coupled receptors. This binding triggers a cascade of intracellular signaling events that ultimately lead to the desired immunomodulatory effects. While the primary mechanism involves lymphocyte trafficking, S1P receptors are also expressed on various cells within the CNS, suggesting potential direct neuroprotective effects.
Simplified S1P1 receptor signaling pathway upon modulator binding.
Conclusion
The development of novel, more selective S1P receptor modulators represents a significant advancement in the treatment of multiple sclerosis. Compounds like Ozanimod, Ponesimod, and Siponimod have demonstrated comparable or, in some aspects, superior efficacy to Fingolimod, particularly concerning their safety profiles. The reduced risk of cardiac and other adverse events makes these newer agents attractive alternatives. For researchers and drug development professionals, the focus continues to be on refining selectivity, understanding the long-term implications of sustained immunomodulation, and exploring the potential direct neuroprotective effects of this class of compounds.
References
- 1. Sphingosine 1-Phosphate Receptor Modulators for Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fingolimod: a novel immunosuppressant for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fingolimod Hydrochloride? [synapse.patsnap.com]
- 4. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Fingolimod
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
Fingolimod is a potent compound that requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of the environment. Adherence to these procedural guidelines is essential for maintaining a safe and compliant research environment. Fingolimod is classified as a hazardous substance, primarily due to its potential for environmental toxicity and its pharmacological activity.[1]
Core Disposal Principles
Proper disposal of Fingolimod and its associated waste must always be conducted in accordance with local, state, and federal regulations.[1][2][3] It is categorized as an environmentally hazardous substance and is very toxic to aquatic life with long-lasting effects.[1] Therefore, under no circumstances should Fingolimod or its waste be discharged into the sewer system or disposed of with regular laboratory trash.
Step-by-Step Disposal Protocol
-
Segregation and Collection:
-
All solid waste contaminated with Fingolimod, including unused product, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any lab consumables (e.g., weigh boats, pipette tips), must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste containing Fingolimod should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the product itself.
-
-
Waste Container Labeling:
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the name "Fingolimod," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure that the storage area is well-ventilated and that incompatible waste streams are segregated.
-
-
Final Disposal:
-
The ultimate disposal of Fingolimod waste must be handled by a licensed chemical waste disposal contractor.
-
The recommended methods of disposal are controlled incineration at a permitted facility, preferably with flue gas scrubbing, or transport to a licensed chemical destruction plant.
-
-
Spill Management:
-
In the event of a spill, cordon off the area and wear appropriate PPE, including gloves, a lab coat, and eye protection.
-
For small spills of solid Fingolimod, carefully sweep up the material and place it in a labeled hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
The non-recoverable remainder of a spill can be decontaminated by washing the area with a sodium hypochlorite (B82951) solution.
-
Quantitative Hazard Information
| Hazard Classification | Description | Citation |
| UN Number | UN 3077 | |
| Hazard Class | 9 (Miscellaneous hazardous materials) | |
| Packing Group | III | |
| Environmental Hazard | Very toxic to aquatic life with long lasting effects. |
Experimental Protocols Cited
The disposal procedures outlined are based on standard hazardous waste management protocols and information derived from Safety Data Sheets (SDS) for Fingolimod. No specific experimental protocols for disposal were cited in the provided search results beyond the general guidelines for chemical waste.
Disposal Workflow Diagram
Caption: Fingolimod Waste Disposal Workflow.
By strictly following these procedures, your laboratory can ensure the safe and environmentally responsible disposal of Fingolimod, fostering a culture of safety and regulatory compliance.
References
Safeguarding Your Research: A Guide to Handling Fingolimod
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle Fingolimod. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Essential Personal Protective Equipment (PPE)
When handling Fingolimod, a comprehensive approach to personal protection is necessary. The following PPE is required to prevent skin and eye contact, inhalation, and ingestion.
-
Eye and Face Protection: Wear safety glasses with side shields, chemical splash goggles, or a full face shield as appropriate for the task at hand.[1]
-
Gloves: Use appropriate chemical-resistant gloves.[2] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]
-
Protective Clothing: A lab coat or other suitable protective clothing is necessary to prevent skin exposure.[2]
-
Respiratory Protection: If a risk assessment indicates it is necessary, or when handling the powder outside of a containment system, use a suitable respirator.[2] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[3]
Operational Plan: Step-by-Step Handling Procedures
Fingolimod is classified as a hazardous substance, with risks including skin, eye, and respiratory irritation, potential harm to fertility or an unborn child, and damage to organs through prolonged exposure.[4][5][6] It is also very toxic to aquatic life.[5][6]
1. Engineering Controls and Preparation:
-
Whenever possible, handle Fingolimod in a designated laboratory fume hood or other approved containment system like a biological safety cabinet or ventilated balance enclosure.[1][2]
-
Ensure the work area is well-ventilated.[2]
-
Have an emergency eyewash station and safety shower readily accessible.
-
Avoid the formation of dust and aerosols.[3]
2. Handling the Compound:
-
After handling, wash hands and other exposed skin thoroughly.[1][3]
-
Keep the container tightly sealed and properly labeled.[2]
3. Accidental Spill Response:
-
Wear full PPE as described above.
-
Sweep or vacuum the spilled material and collect it into a suitable, closed container for disposal.[1][3]
-
Thoroughly clean the spill surface to remove any residual contamination.[1] A sodium hypochlorite (B82951) solution can be used for cleaning non-recoverable remainder.[6]
Quantitative Exposure Data
This table summarizes the known occupational exposure limit for Fingolimod Hydrochloride. Controlling exposure to below this level is critical.
| Compound | Type | Value |
| Fingolimod Hydrochloride | TWA | 1.3 micrograms/m³ |
| [1] |
Disposal Plan
Proper disposal of Fingolimod and associated waste is crucial to prevent environmental contamination.
-
Waste Classification: Fingolimod is considered hazardous waste and is very toxic to aquatic life with long-lasting effects.[6]
-
Containment: Dispose of contaminated material, including gloves and labware, in suitable, closed containers labeled as hazardous waste.[3][4]
-
Regulations: Do not allow the substance to enter sewers or surface/ground water.[4][5] All disposal must be done in a safe manner and in accordance with local, state, and national regulations.[6]
Workflow for Safe Handling and Disposal of Fingolimod
Caption: Workflow for the safe handling and disposal of Fingolimod.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
